molecular formula C20H16O7 B1667687 Aversin CAS No. 34080-91-6

Aversin

Numéro de catalogue: B1667687
Numéro CAS: 34080-91-6
Poids moléculaire: 368.3 g/mol
Clé InChI: RJMVOYLRGJZYAO-GWNMQOMSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aversin is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

34080-91-6

Formule moléculaire

C20H16O7

Poids moléculaire

368.3 g/mol

Nom IUPAC

(4S,8R)-18-hydroxy-2,16-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

InChI

InChI=1S/C20H16O7/c1-24-8-5-10-14(12(21)6-8)18(23)16-11(17(10)22)7-13-15(19(16)25-2)9-3-4-26-20(9)27-13/h5-7,9,20-21H,3-4H2,1-2H3/t9-,20+/m0/s1

Clé InChI

RJMVOYLRGJZYAO-GWNMQOMSSA-N

SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC

SMILES isomérique

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)OC

SMILES canonique

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

aversin

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of Avanafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2] Its mechanism of action is centered on the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which is the primary driver of penile erection.[3][4] This technical guide provides an in-depth exploration of the molecular interactions and physiological consequences of Avanafil's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

The cGMP Signaling Pathway in Erectile Function

Penile erection is a hemodynamic process initiated by sexual stimulation. This stimulation triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the corpus cavernosum of the penis.[4][5] NO diffuses into the adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[6][7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

cGMP acts as a second messenger, leading to a cascade of events that result in the relaxation of the corpus cavernosum smooth muscle.[8] This relaxation allows for increased blood flow into the sinusoidal spaces of the penis, leading to tumescence and erection.[3] The erectile process is naturally reversed by the action of phosphodiesterases, a superfamily of enzymes that hydrolyze cyclic nucleotides. In the corpus cavernosum, PDE5 is the predominant isoform responsible for the degradation of cGMP to its inactive form, 5'-GMP.[5]

Avanafil's Mechanism of Action: Potent and Selective PDE5 Inhibition

Avanafil exerts its therapeutic effect by acting as a competitive and reversible inhibitor of PDE5.[9] By binding to the catalytic site of the PDE5 enzyme, Avanafil prevents the breakdown of cGMP.[10] This leads to an accumulation of cGMP in the corpus cavernosum smooth muscle cells, thereby amplifying and prolonging the pro-erectile signal initiated by NO.[10] It is crucial to note that Avanafil's action is dependent on the initial release of NO, meaning it is only effective in the presence of sexual stimulation.[1][10]

Signaling Pathway of Avanafil's Action

The following diagram illustrates the molecular cascade involved in a normal erection and the point of intervention by Avanafil.

cluster_0 Corporeal Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes PDE5 PDE5 cGMP->PDE5 Substrate for Erection Penile Erection Relaxation->Erection Leads to GMP 5'-GMP PDE5->GMP Degrades to Avanafil Avanafil Avanafil->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Triggers NO release

Figure 1: Avanafil's inhibition of PDE5 in the cGMP pathway.

Quantitative Analysis of Avanafil's Potency and Selectivity

The efficacy of a PDE5 inhibitor is determined by its potency (how strongly it binds to PDE5) and its selectivity (its binding affinity for PDE5 relative to other phosphodiesterase isoforms). High selectivity is crucial for minimizing off-target effects.

In Vitro Inhibitory Potency and Selectivity

Avanafil demonstrates high potency for PDE5, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. It also exhibits a favorable selectivity profile compared to other PDE5 inhibitors.

Table 1: In Vitro Potency and Selectivity of Avanafil and Other PDE5 Inhibitors
ParameterAvanafilSildenafilVardenafilTadalafil
PDE5 IC50 (nM)5.2[9]3.50.71.8
Selectivity vs. PDE1 (PDE5 IC50 / PDE1 IC50)>10,000-fold375-fold>1,000-fold>750-fold
Selectivity vs. PDE6 (PDE5 IC50 / PDE6 IC50)121-fold16-fold[2]21-fold[2]>7,000-fold
Selectivity vs. PDE11 (PDE5 IC50 / PDE11 IC50)>19,000-fold[2]--25-fold[2]
Pharmacokinetic Properties

Avanafil is characterized by its rapid onset of action.

Table 2: Pharmacokinetic Parameters of Avanafil
ParameterValue
Time to Maximum Plasma Concentration (Tmax)30-45 minutes
Plasma Half-life (t1/2)~5 hours

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Avanafil.

In Vitro PDE5 Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE5.

Objective: To quantify the potency of Avanafil in inhibiting the enzymatic activity of recombinant human PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • Yttrium silicate (YSi) SPA beads conjugated with a cGMP-specific antibody

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Avanafil (dissolved in DMSO)

  • 384-well microplates

  • Microplate scintillation counter

Methodology:

  • Compound Preparation: Create a serial dilution of Avanafil (e.g., from 100 µM to 1 pM) in DMSO, and then dilute into the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add 10 µL of the diluted Avanafil.

    • Add 20 µL of [³H]-cGMP substrate solution.

    • Initiate the enzymatic reaction by adding 10 µL of diluted PDE5 enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Assay Termination and Detection:

    • Stop the reaction by adding 10 µL of the YSi SPA bead slurry containing the anti-cGMP antibody. The antibody binds to any unconverted [³H]-cGMP.

    • When the unconverted [³H]-cGMP binds to the antibody on the bead, the tritium is brought into close enough proximity to the scintillant within the bead to produce light.

    • The converted [³H]-GMP does not bind to the antibody and thus does not produce a signal.

  • Data Acquisition: Measure the light output (in counts per minute, CPM) of each well using a microplate scintillation counter.

  • Data Analysis:

    • High CPM indicates low PDE5 activity (inhibition), while low CPM indicates high PDE5 activity.

    • Plot the CPM values against the log of the Avanafil concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow In Vitro PDE5 Inhibition Assay Workflow prep 1. Prepare Serial Dilution of Avanafil reaction 2. Set up Assay Reaction: - Diluted Avanafil - [³H]-cGMP (Substrate) - PDE5 Enzyme prep->reaction incubate 3. Incubate at 30°C reaction->incubate terminate 4. Terminate Reaction & Add SPA Beads incubate->terminate detect 5. Detect Scintillation Signal (CPM) terminate->detect analyze 6. Analyze Data & Calculate IC50 detect->analyze

Figure 2: Workflow for the in vitro PDE5 inhibition assay.
In Vivo Efficacy Assessment (Measurement of Intracavernosal Pressure in a Rat Model)

This protocol outlines the evaluation of Avanafil's in vivo efficacy by measuring its ability to enhance cavernous nerve stimulation-induced penile erection.

Objective: To assess the in vivo efficacy of Avanafil in a rat model of erectile function.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Avanafil (formulated for oral or intravenous administration)

  • Heparinized saline

  • 23-gauge needle connected to a pressure transducer

  • Bipolar platinum electrode for nerve stimulation

Methodology:

  • Animal Preparation: Anesthetize the rat and expose the carotid artery and the crus of the corpus cavernosum.

  • Cannulation:

    • Insert a catheter into the carotid artery to monitor systemic blood pressure (mean arterial pressure, MAP).

    • Insert a 23-gauge needle filled with heparinized saline into the crus of the corpus cavernosum. Connect the needle to a pressure transducer to continuously record intracavernosal pressure (ICP).

  • Compound Administration: Administer Avanafil or vehicle via the desired route (e.g., oral gavage) and allow for absorption (e.g., 30-60 minutes).

  • Nerve Stimulation: Place the bipolar electrode on the cavernous nerve. Stimulate the nerve with a set of standard parameters (e.g., 5V, 20 Hz, 1 ms pulse width) for 60 seconds.

  • Data Acquisition: Record the maximal ICP generated during nerve stimulation.

  • Data Analysis:

    • Calculate the ratio of maximal ICP to MAP (ICP/MAP) for each stimulation.

    • Compare the ICP/MAP ratio between the Avanafil-treated group and the vehicle-treated group to determine the effect of the compound on erectile response.

cluster_workflow_vivo In Vivo Efficacy Assay Workflow prep_animal 1. Anesthetize Rat & Expose Vessels and Nerves cannulate 2. Cannulate Carotid Artery (MAP) & Corpus Cavernosum (ICP) prep_animal->cannulate administer 3. Administer Avanafil or Vehicle cannulate->administer stimulate 4. Electrically Stimulate Cavernous Nerve administer->stimulate record 5. Record Intracavernosal Pressure (ICP) stimulate->record analyze_vivo 6. Analyze ICP/MAP Ratio record->analyze_vivo

Figure 3: Workflow for the in vivo erectile function assessment.

Conclusion

Avanafil's mechanism of action is characterized by its potent and highly selective inhibition of phosphodiesterase type 5. This leads to an accumulation of cGMP in the corpus cavernosum, amplifying the natural erectile response to sexual stimulation. Its favorable pharmacokinetic profile, particularly its rapid onset of action, distinguishes it within its class. The experimental methodologies detailed in this guide provide a framework for the preclinical assessment of PDE5 inhibitors, enabling researchers and drug development professionals to rigorously evaluate novel compounds targeting this well-validated therapeutic pathway.

References

The Discovery and Development of Avanafil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, represents a significant advancement in the oral pharmacotherapy of erectile dysfunction (ED).[1][2] Marketed under the brand names Stendra® and Spedra®, its development focused on creating a profile with a rapid onset of action and higher selectivity for the PDE5 enzyme compared to its predecessors, thereby aiming to reduce the incidence of certain side effects.[1][2][3] This technical guide provides a comprehensive timeline of its discovery and development, detailed quantitative data from key studies, experimental protocols, and visualizations of its core mechanism of action.

Discovery and Development Timeline

Avanafil was originally discovered and developed by Mitsubishi Tanabe Pharma Corporation under the substance code TA-1790.[4] VIVUS, Inc. later acquired the rights and spearheaded its clinical development and regulatory approval process.[1][4][5]

  • November 30, 2001: The Investigational New Drug (IND) application (IND 51,235) for avanafil was opened, initiating the first clinical studies.[6]

  • Post-2001: Initial pilot studies evaluated single doses of 50 mg, 100 mg, and 200 mg. Subsequent early-phase trials explored doses ranging from 12.5 mg to 800 mg in approximately 450 subjects.[6]

  • November 2, 2005: An End-of-Phase 2 meeting was held between VIVUS, Inc. and the U.S. Food and Drug Administration (FDA) to discuss the Phase 3 development plan.[6]

  • December 15, 2008: VIVUS, Inc. announced the initiation of the first pivotal Phase 3 studies for avanafil, including the REVIVE (TA-301) trial.[7]

  • June 29, 2011: VIVUS, Inc. submitted the New Drug Application (NDA) 202-276 to the FDA, supported by data from 23 clinical studies.[6]

  • April 27, 2012: The FDA approved Avanafil for the treatment of erectile dysfunction in the United States.[5][8][9]

  • June 21, 2013: The European Medicines Agency (EMA) granted marketing authorization for Avanafil.[5][9]

Mechanism of Action: The Nitric Oxide/cGMP Pathway

Avanafil is a potent and highly selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[5][9] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates the enzyme guanylate cyclase.[8][9] This enzyme increases the synthesis of cyclic guanosine monophosphate (cGMP), a second messenger that leads to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, resulting in increased blood inflow and an erection.[8][9]

PDE5 is the enzyme responsible for the degradation of cGMP.[8] By competitively inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby enhancing its levels and prolonging the smooth muscle relaxation and vasodilatory effects of nitric oxide.[5][8] It is important to note that sexual stimulation is a prerequisite for Avanafil's mechanism of action, as the initial release of nitric oxide is necessary to begin the cascade.[5][8]

Avanafil_Mechanism_of_Action cluster_0 Physiological Erection Pathway cluster_1 PDE5 Degradation Pathway cluster_2 Avanafil Intervention Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates GTP_cGMP GTP → cGMP sGC->GTP_cGMP Relaxation Smooth Muscle Relaxation GTP_cGMP->Relaxation Increased cGMP PDE5 PDE5 Enzyme GTP_cGMP->PDE5 cGMP Erection Erection Relaxation->Erection GMP Inactive GMP PDE5->GMP Degrades Avanafil Avanafil Avanafil->PDE5 Inhibits

Avanafil's inhibition of the PDE5 enzyme in the erectile signaling pathway.

Quantitative Preclinical Data

Preclinical studies established Avanafil's high potency for PDE5 and its selectivity over other phosphodiesterase isozymes, which is critical for its safety profile.

Table 1: Phosphodiesterase (PDE) Isoenzyme Inhibition and Selectivity
PDE IsoenzymeAvanafil IC₅₀ (nM)Selectivity Ratio (IC₅₀ PDEx / IC₅₀ PDE5)
PDE5 5.21
PDE1>50,000>10,000-fold
PDE6~630~120-fold
PDE11>100,000>19,000-fold

Data sourced from preclinical studies.[1][3]

The high selectivity over PDE6, an enzyme found in the retina, suggests a lower potential for the visual disturbances that have been associated with less selective PDE5 inhibitors.[1][4] Likewise, its profound selectivity against PDE11, found in the testis and muscle, differentiates it from other agents and may reduce the risk of myalgia.[1]

Quantitative Clinical Data

Clinical trials have demonstrated Avanafil's rapid absorption and efficacy.

Table 2: Pharmacokinetic Properties of Avanafil (Single Oral Dose)
ParameterValue
Tmax (Time to Peak Plasma Concentration) 30 - 45 minutes
T½ (Elimination Half-life) ~5 hours

Data sourced from Phase I clinical trials.[1][10][11]

Table 3: Efficacy from a Pivotal Phase III Trial (12 Weeks)
ParameterPlaceboAvanafil 50 mgAvanafil 100 mgAvanafil 200 mg
Change in IIEF-EF Domain Score +0.1+5.5+8.3+9.4
% Successful Intercourse Attempts (SEP3) 27%41%57%57%
% Successful Attempts ≤15 min Post-Dose 27%64%67%71%

IIEF-EF: International Index of Erectile Function-Erectile Function domain. SEP3: Sexual Encounter Profile Question 3 ("Did your erection last long enough for you to have successful intercourse?"). Data represents mean changes or final values.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the protocols used in the development of Avanafil.

In Vitro PDE5 Inhibition Assay (General Protocol)

This type of assay is fundamental to determining the potency (IC₅₀) and selectivity of a PDE inhibitor.

  • Enzyme Preparation: Recombinant human PDE5 enzyme is purified and prepared in a suitable assay buffer (e.g., Tris-HCl buffer, pH 7.5) containing magnesium chloride (MgCl₂) and bovine serum albumin (BSA).[12]

  • Compound Dilution: Avanafil is serially diluted in a solvent like DMSO to create a range of concentrations for testing.

  • Assay Reaction: The reaction is typically performed in a 96-well microplate.[13] Each well contains the PDE5 enzyme, the assay buffer, and a specific concentration of Avanafil (or vehicle control).

  • Substrate Addition: The reaction is initiated by adding the substrate, cGMP (often a radiolabeled version like [³H]cGMP or a fluorescent analog).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the enzyme to hydrolyze cGMP to GMP.[12][13]

  • Reaction Termination & Separation: The reaction is stopped. The product (GMP) is then separated from the unreacted substrate (cGMP). This can be achieved through methods like scintillation proximity assay (SPA) or by using chromatography.

  • Quantification: The amount of product formed is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used.[12]

  • Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to the control. The data is then plotted, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined using non-linear regression analysis.

PDE5_Inhibition_Assay_Workflow start Start prep Prepare Reagents: - PDE5 Enzyme - Avanafil Dilutions - cGMP Substrate start->prep plate Aliquot Enzyme and Avanafil into 96-well Plate prep->plate initiate Initiate Reaction: Add cGMP Substrate plate->initiate incubate Incubate at 37°C initiate->incubate stop Terminate Reaction incubate->stop quantify Separate and Quantify Product (GMP) stop->quantify analyze Data Analysis: Calculate IC₅₀ Value quantify->analyze end End analyze->end

Generalized workflow for an in vitro PDE5 inhibition assay.
Phase III Clinical Trial Protocol (General Design)

The pivotal efficacy and safety trials for Avanafil followed a standardized, robust design.

  • Study Design: The trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][14][15][16]

  • Patient Population: Adult males (typically ≥18 years old) with a clinical diagnosis of erectile dysfunction of varying etiologies (e.g., organic, psychogenic, mixed) for a duration of at least 6 months.[1][15] Specific trials also focused on populations with comorbidities like diabetes mellitus or post-prostatectomy ED.[1][15][17]

  • Run-in Period: A 4-week, non-treatment run-in period was typically included to establish baseline sexual function and ensure patient compliance with diary entries.[1][18]

  • Randomization: Eligible subjects were randomly assigned to receive either a placebo or one of the fixed doses of Avanafil (e.g., 50 mg, 100 mg, or 200 mg) for a treatment period of 12 weeks.[1][14][16]

  • Dosing Instructions: Patients were instructed to take the study drug as needed, approximately 30 minutes before initiating sexual activity.[15]

  • Primary Efficacy Endpoints: The core measures of efficacy included:

    • Change from Baseline in the IIEF-EF Domain Score: The Erectile Function domain of the International Index of Erectile Function questionnaire was used to assess changes in erectile quality.[7][14][15][16]

    • Successful Vaginal Penetration (SEP Question 2): The percentage of attempts where penetration was successful.[14][15][16]

    • Successful Intercourse (SEP Question 3): The percentage of attempts where erection was maintained long enough for successful intercourse.[14][15][16]

  • Safety and Tolerability Assessment: Safety was monitored through the recording of all treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and electrocardiograms (ECGs) throughout the study.[14]

  • Statistical Analysis: Efficacy endpoints were analyzed by comparing the change from baseline between each Avanafil dose group and the placebo group using statistical models such as Analysis of Covariance (ANCOVA).

Conclusion

The development of Avanafil was a targeted effort to refine the therapeutic profile of PDE5 inhibitors.[2][17] Preclinical data confirmed its high potency and, most notably, its enhanced selectivity for the PDE5 enzyme.[1][3] This biochemical profile translated into a clinical asset characterized by a rapid onset of action and a favorable tolerability profile, as demonstrated through a series of rigorously designed Phase I, II, and III clinical trials.[1][16] The quantitative data and established protocols outlined in this guide underscore the systematic approach taken to validate Avanafil's role as an effective and safe treatment for erectile dysfunction.

References

The Pharmacological Profile of Phosphodiesterase 5 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that have revolutionized the treatment of erectile dysfunction (ED) and have found applications in other conditions such as pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH).[1][2] Sildenafil, the first orally active PDE5 inhibitor, was followed by the development of other agents including tadalafil, vardenafil, and avanafil.[3][4][5] These drugs share a common mechanism of action but exhibit distinct pharmacological profiles, which influence their clinical efficacy, side-effect profiles, and therapeutic applications.[4][6] This technical guide provides an in-depth overview of the pharmacological properties of PDE5 inhibitors, focusing on their mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used for their characterization, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: The Nitric Oxide/cGMP Pathway

The physiological process of penile erection is a hemodynamic event mediated by the relaxation of smooth muscle in the corpora cavernosa.[7] This relaxation is triggered by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7][8] Upon sexual stimulation, NO is released from nerve endings and endothelial cells in the penis.[7][8] NO then activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and, consequently, smooth muscle relaxation.[2] This relaxation allows for increased blood flow into the corpora cavernosa, leading to an erection.[3][7]

The action of cGMP is terminated by its hydrolysis to guanosine monophosphate (GMP) by phosphodiesterases (PDEs).[9] In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for the degradation of cGMP.[4][7] PDE5 inhibitors exert their therapeutic effect by competitively inhibiting this enzyme, thereby preventing the breakdown of cGMP.[3][7] This leads to an accumulation of cGMP in the smooth muscle cells, potentiating the relaxant effect of NO and enhancing the erectile response to sexual stimulation.[1][7] It is important to note that PDE5 inhibitors do not initiate erections directly but rather augment the natural erectile process that is dependent on sexual stimulation.[1][3]

PDE5_Signaling_Pathway cluster_0 Presynaptic Nerve Terminal / Endothelial Cell cluster_1 Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NOS Nitric Oxide Synthase (NOS) Sexual_Stimulation->NOS NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP GMP PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation & Erection) PKG->Relaxation PDE5_Inhibitors PDE5 Inhibitors PDE5_Inhibitors->PDE5

Caption: The Nitric Oxide/cGMP Signaling Pathway and the Action of PDE5 Inhibitors.

Pharmacodynamics: Potency and Selectivity

The pharmacodynamic properties of PDE5 inhibitors are primarily defined by their potency in inhibiting the PDE5 enzyme and their selectivity for PDE5 over other PDE isoenzymes.[6] These characteristics are crucial as they determine the therapeutic efficacy and the side-effect profile of each drug.

Potency

The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity in vitro.[9][10] A lower IC50 value indicates greater potency.[10] Sildenafil, vardenafil, tadalafil, and avanafil are all potent inhibitors of PDE5, with IC50 values in the nanomolar range.[11]

Selectivity

There are at least 11 families of PDE enzymes, which are distributed in various tissues throughout the body and are involved in regulating different physiological processes.[4][12] The clinical safety and tolerability of PDE5 inhibitors are largely dependent on their selectivity for PDE5 relative to other PDE isoenzymes, particularly PDE6 and PDE11.[10]

  • PDE6: This isoenzyme is a key component of the phototransduction cascade in the retina.[10][13] Cross-inhibition of PDE6 by PDE5 inhibitors can lead to visual disturbances, such as blurred vision, increased light sensitivity, and a transient blue-green tinge to vision (cyanopsia).[10][12]

  • PDE11: This isoenzyme is expressed in the prostate, skeletal muscle, testes, and heart.[10] Inhibition of PDE11 has been associated with myalgia (muscle pain) and back pain, particularly with tadalafil.[10]

The selectivity of a PDE5 inhibitor is determined by comparing its IC50 value for PDE5 to its IC50 values for other PDE isoenzymes.[10] A higher ratio of IC50 (Off-target PDE / PDE5) indicates greater selectivity.[10]

PDE_Selectivity cluster_PDE5 Target Effect cluster_Off_Target Off-Target Effects PDE5_Inhibitor PDE5 Inhibitor PDE5 PDE5 (Corpus Cavernosum) PDE5_Inhibitor->PDE5 High Affinity (Low IC50) PDE6 PDE6 (Retina) PDE5_Inhibitor->PDE6 Lower Affinity (Higher IC50) PDE11 PDE11 (Skeletal Muscle) PDE5_Inhibitor->PDE11 Lower Affinity (Higher IC50) Erection Therapeutic Effect (Erection) PDE5->Erection Visual_Side_Effects Visual Side Effects PDE6->Visual_Side_Effects Myalgia Myalgia PDE11->Myalgia

Caption: Conceptual Diagram of PDE5 Inhibitor Selectivity.

Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors

DrugPDE5 IC50 (nM)Selectivity vs. PDE6 (fold)Selectivity vs. PDE11 (fold)
Sildenafil 5.22[11]16x[14]380x[14]
Tadalafil 1.8[11]>9000x[11]25x[14]
Vardenafil 0.7[11]21x[14]1000x[14]
Avanafil 5.2[11]121x[11]>19,000x[14]

Data compiled from various sources. Actual values may vary depending on experimental conditions.[10]

Pharmacokinetics: ADME Properties

While all PDE5 inhibitors share the same mechanism of action, their pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME), differ significantly.[3][6] These differences have important clinical implications for the onset and duration of action, as well as potential drug-drug interactions.[6][15]

  • Absorption: Following oral administration, PDE5 inhibitors are absorbed with variable speed and bioavailability.[1] Avanafil is the most rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 30-45 minutes.[16][17] Sildenafil and vardenafil have a Tmax of approximately 60 minutes, while tadalafil has the longest Tmax at 120 minutes.[17][18] The absorption of sildenafil and vardenafil can be delayed and reduced by high-fat meals, whereas the absorption of tadalafil and avanafil is less affected by food.[1][15]

  • Distribution: PDE5 inhibitors are highly bound to plasma proteins and are widely distributed throughout the body.[1]

  • Metabolism: These drugs are predominantly metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, with a minor contribution from CYP2C9.[1]

  • Excretion: The metabolites of PDE5 inhibitors are mainly eliminated through the feces via biliary excretion, with a smaller portion excreted in the urine.[1]

The most notable pharmacokinetic difference among these agents is the half-life (t1/2). Tadalafil has a significantly longer half-life of 17.5 hours, which translates to a longer duration of action of up to 36 hours.[15][17] In contrast, sildenafil, vardenafil, and avanafil have shorter half-lives of approximately 3-5 hours.[16][17]

Table 2: Comparative Pharmacokinetic Properties of PDE5 Inhibitors

ParameterSildenafilTadalafilVardenafilAvanafil
Tmax (hours) 1.0[17][18]2.0[17][18]1.0[17][18]0.5-0.75[16][17]
Half-life (hours) ~4[17]17.5[17]4-5[17]3-5[16][17]
Duration of Action (hours) up to 12[17][18]up to 36[15][18]up to 12[17]~6[17]
Effect of High-Fat Meal on Absorption Delayed and Reduced[1][15]Negligible[1][15]Delayed and Reduced[1][15]Negligible[1]

Experimental Protocols

The characterization of novel PDE5 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

A fundamental step in the development of a new PDE5 inhibitor is to determine its IC50 value against the target enzyme. Various assay formats are available, including fluorescence polarization (FP), scintillation proximity assays (SPA), colorimetric assays, and luminescence-based assays.[9]

Detailed Methodology for a Fluorescence-Based PDE5 Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a reference inhibitor (e.g., sildenafil) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in an appropriate assay buffer to achieve a range of concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.[19]

    • Prepare a solution of recombinant human PDE5 enzyme in the assay buffer. The enzyme concentration should be optimized to ensure the reaction proceeds in a linear range during the incubation period.[19]

    • Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of the IC50 for competitive inhibitors.[19]

  • Assay Procedure:

    • Add the serially diluted test compounds, reference inhibitor, and controls (e.g., "no inhibitor" for 100% activity and "no enzyme" for background) to the wells of a microplate (e.g., a 384-well plate).[19]

    • Add the PDE5 enzyme solution to all wells except the "no enzyme" control and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[19]

    • Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.[19]

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes) during which the reaction rate is linear.[9][19]

    • Stop the reaction by adding a stop solution.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths.[19]

    • Subtract the background signal from the "no enzyme" control wells from all other readings.[19]

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[19]

Experimental_Workflow A Compound Preparation (Serial Dilutions) B Plate Loading (Compounds, Controls) A->B C Enzyme Addition & Pre-incubation B->C D Substrate Addition (Reaction Initiation) C->D E Incubation (Enzymatic Reaction) D->E F Signal Detection (Plate Reader) E->F G Data Analysis (IC50 Calculation) F->G

Caption: A Typical Experimental Workflow for an In Vitro PDE5 Inhibition Assay.
In Vivo Efficacy Model: Measurement of Intracavernosal Pressure (ICP) in Rats

Animal models are indispensable for evaluating the in vivo efficacy of novel PDE5 inhibitors.[20][21] The rat model of erectile function, which involves measuring the intracavernosal pressure (ICP) response to cavernous nerve stimulation, is a widely used and well-established preclinical model.[22]

Detailed Methodology for ICP Measurement in Rats:

  • Animal Preparation:

    • Anesthetize male rats (e.g., Sprague-Dawley) with an appropriate anesthetic agent.

    • Perform a midline abdominal incision to expose the cavernous nerve.

    • Isolate the penis and insert a needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

    • Insert a catheter into the carotid artery to monitor mean arterial pressure (MAP).

  • Experimental Procedure:

    • Place a bipolar platinum electrode on the isolated cavernous nerve for electrical stimulation.[23]

    • Administer the test compound or vehicle control via the desired route (e.g., intravenous or oral gavage) at a predetermined time before nerve stimulation.[23]

    • Deliver electrical stimulation to the cavernous nerve using defined parameters (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).[23]

    • Record the maximal ICP generated during the stimulation period.[23]

  • Data Analysis:

    • Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) for each stimulation. This normalization accounts for changes in systemic blood pressure that could influence the erectile response.[23]

    • Compare the ICP/MAP ratio between the vehicle-treated and compound-treated groups to assess the pro-erectile efficacy of the test compound.

Conclusion

PDE5 inhibitors are a well-established class of drugs with a clearly defined mechanism of action and proven clinical efficacy. While all approved agents potently inhibit the PDE5 enzyme, they exhibit distinct pharmacokinetic and selectivity profiles that differentiate them clinically. An understanding of these pharmacological nuances is critical for the development of new and improved PDE5 inhibitors with enhanced efficacy, safety, and tolerability. The experimental protocols outlined in this guide provide a framework for the preclinical characterization of such novel compounds, from initial in vitro screening to in vivo efficacy assessment. As research continues, the therapeutic applications of PDE5 inhibitors are likely to expand beyond their current indications, further highlighting the importance of a thorough understanding of their pharmacological profile.[24]

References

An In-depth Technical Guide to the Molecular and Chemical Properties of Aversin (Avanafil)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Aversin (avanafil), a second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Identity

Avanafil is a pyrimidine derivative and exists as a single S-enantiomer.[2] Its chemical structure is distinct from first-generation PDE5 inhibitors like sildenafil and vardenafil.[2] The central structure is a pyrimidine carboxamide, with the nitrogen of the amide group bonded to a pyrimidinylmethyl group.[2][3]

Chemical Name (IUPAC): (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[4]

Synonyms: Stendra, Spedra, TA-1790[1][4][5][6]

Table 1: Chemical and Physical Properties of Avanafil

PropertyValueReferences
CAS Number 330784-47-9[1][4][5][6][7][8]
Molecular Formula C₂₃H₂₆ClN₇O₃[1][5][7][8][9][][11][12]
Molecular Weight 483.95 g/mol [1][2][5][8][9][][12]
Appearance White to off-white crystalline powder[1][9]
Melting Point 150-152°C[1]
Solubility - Practically insoluble in water- Slightly soluble in ethanol- Soluble in 0.1 mol/L hydrochloric acid- Highly soluble in DMSO (97 mg/mL)[3][9][13]
pKa 11.84 (acidic), 5.89 (basic) (Predicted)[1][13]
LogP 1.84[13]

Mechanism of Action: PDE5 Inhibition

Avanafil is a potent and highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4][7][14][15] The mechanism relies on preventing the degradation of cGMP, a crucial molecule in the regulation of blood flow to the corpus cavernosum of the penis.[4][16]

The process is initiated by sexual stimulation, which leads to the local release of nitric oxide (NO).[7][16] NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7][16] Elevated levels of cGMP induce the relaxation of smooth muscle in the corpus cavernosum, leading to vasodilation, increased blood inflow, and consequently, an erection.[7][16][17]

PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[16] By competitively inhibiting PDE5, avanafil ensures that cGMP levels remain elevated, thus enhancing and prolonging the erectile response to sexual stimulation.[4][16][17] Avanafil has a half-maximal inhibitory concentration (IC₅₀) for PDE5 of 5.2 nM.[2][14][18] It exhibits high selectivity for PDE5 over other PDE isoenzymes, including a 120-fold greater selectivity for PDE5 than for PDE6 (found in the retina), which is higher than that of sildenafil and vardenafil.[2]

Avanafil_Mechanism_of_Action cluster_pathway Erectile Response Pathway cluster_inhibition PDE5 Degradation Pathway cluster_drug Drug Intervention Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO triggers GC Guanylate Cyclase (Activated) NO->GC activates GTP GTP cGMP cGMP GTP->cGMP converts to GC Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP (Inactive) cGMP->GMP degraded by PDE5 Erection Vasodilation & Erection Relaxation->Erection PDE5 PDE5 Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Signaling pathway of avanafil's mechanism of action.

Pharmacokinetics and Metabolism

Avanafil is characterized by its rapid onset of action compared to other PDE5 inhibitors.[4] It is quickly absorbed after oral administration, reaching maximum plasma concentrations (Tmax) in approximately 30 to 45 minutes.[2][4]

Table 2: Pharmacokinetic Properties of Avanafil

ParameterValueReferences
Tmax (Time to Peak Plasma Concentration) 30-45 minutes[2][19][20]
Biological Half-life Ranges from 1.2 to 5 hours[1][2][19]
Protein Binding ~99%[1][20]
Metabolism Primarily hepatic, via CYP3A4 and to a lesser extent, CYP2C enzymes.[7][17][19][20]
Major Metabolites M4 and M16[7][20]
Excretion Primarily in feces (~63%) and to a lesser extent in urine (~21%) as metabolites.[1][20]

The two main metabolites, M4 and M16, are found in plasma at concentrations of about 23% and 29% of the parent compound, respectively.[7][20] The M4 metabolite has an inhibitory potency for PDE5 that is 18% of avanafil's and contributes to about 4% of the drug's pharmacological activity, while the M16 metabolite is inactive.[2][7][20]

Experimental Protocols

The analysis and quality control of avanafil often involve sophisticated chromatographic techniques. Below are representative protocols based on published methodologies.

This method is designed for the detection and quantification of process-related impurities in avanafil active pharmaceutical ingredient (API).[21][22][23]

  • Instrumentation: Agilent 1260 UHPLC system or equivalent.[23]

  • Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm particle size).[21][22][23]

  • Mobile Phase A: 20 mM ammonium formate in water, with pH adjusted to 5.0.[21][22][23]

  • Mobile Phase B: Acetonitrile.[21][22][23]

  • Gradient Elution: A validated gradient program is used to separate avanafil from its impurities.[21][22]

  • Flow Rate: As per validated method.

  • Column Temperature: 35°C.[21][22]

  • Detector: Diode-Array Detector (DAD) at 239 nm.[21][22]

  • Sample Preparation: A diluent of water and acetonitrile (50:50, v/v) is used. Stock solutions of avanafil (e.g., 1500 µg/mL) and impurity standards (e.g., 150 µg/mL) are prepared.[23]

Caption: Workflow for UPLC analysis of avanafil impurities.

This protocol is used to determine avanafil in the presence of its degradation products, making it suitable for stability studies.[24]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Inertsil ODS 3 (250 mm × 4.6 mm, 3 µm particle size).[24]

  • Mobile Phase A: 0.1% trifluoroacetic acid and triethylamine in water.[24]

  • Mobile Phase B: Water and acetonitrile (20:80 v/v).[24]

  • Elution Mode: Gradient elution.[24]

  • Flow Rate: 1.2 mL/min.[24]

  • Column Temperature: 45°C.[24]

  • Detector: UV at 245 nm.[24]

To assess the stability of the drug substance, avanafil is subjected to various stress conditions as per ICH guidelines.[24]

  • Acid Degradation: Expose avanafil solution to an acidic medium (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Degradation: Expose avanafil solution to an alkaline medium (e.g., 0.1 N NaOH).

  • Oxidative Degradation: Treat avanafil solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose solid avanafil to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose avanafil solution/solid to UV light (e.g., 254 nm) and visible light.

  • Hydrolytic Degradation: Expose avanafil to water at elevated temperatures.

Following exposure, samples are neutralized (if necessary), diluted, and analyzed using the validated stability-indicating HPLC method to separate and quantify the parent drug and any resulting degradation products.[24]

References

Early-Stage Research on Avanafil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Avanafil is a second-generation, orally active, and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Developed for the treatment of erectile dysfunction (ED), its early research focused on achieving a more rapid onset of action and an improved selectivity profile compared to first-generation PDE5 inhibitors like sildenafil, vardenafil, and tadalafil.[1][3][4] This guide provides an in-depth look at the foundational preclinical and early-phase clinical research that characterized avanafil's unique pharmacological profile.

Mechanism of Action

Avanafil's therapeutic effect is rooted in its potent and competitive inhibition of the PDE5 enzyme.[1][4] PDE5 is predominantly found in the smooth muscle cells of the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5][6]

During sexual stimulation, nitric oxide (NO) is released, which in turn activates the enzyme guanylate cyclase to produce cGMP.[6][7] Elevated cGMP levels lead to the relaxation of smooth muscle and increased blood flow into the penis, resulting in an erection.[6][7] By inhibiting PDE5, avanafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[3][6][7]

cluster_0 Physiological Cascade cluster_1 Pharmacological Intervention SexualStimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release SexualStimulation->NO_Release GuanylateCyclase Guanylate Cyclase (Activated) NO_Release->GuanylateCyclase cGMP cGMP (Increased) GuanylateCyclase->cGMP Converts GTP GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 Enzyme Erection Erection Relaxation->Erection Avanafil Avanafil Avanafil->PDE5 Inhibits GMP GMP (Inactive) PDE5->GMP Degrades cGMP

Figure 1: Avanafil's Mechanism of Action in the cGMP Signaling Pathway.

Preclinical Research

Initial preclinical studies were crucial in establishing avanafil's potency, selectivity, and in vivo efficacy. These studies compared its profile against other existing PDE5 inhibitors.

In vitro studies demonstrated that avanafil is a potent inhibitor of PDE5, with a half-maximal inhibitory concentration (IC50) of 5.2 nM.[1][4][8][9] A key finding from early research was its high selectivity for PDE5 over other PDE isozymes. This selectivity is important as off-target inhibition can lead to undesirable side effects.[10]

PDE IsozymeAvanafil Selectivity (Fold vs. PDE5)Sildenafil Selectivity (Fold vs. PDE5)Vardenafil Selectivity (Fold vs. PDE5)Tadalafil Selectivity (Fold vs. PDE5)Potential Clinical Implication of Low Selectivity
PDE1 >10,000x[1][8]375x[8]1,000x[1]-Cardiovascular effects (vasodilation)
PDE6 121x[8]16x[1][8]21x[1][8]-Visual disturbances (cyanopsia)[1]
PDE11 >19,000x[8][9]--25x[1][8]Myalgia, back pain[1]
Data compiled from multiple preclinical studies.[1][8][9]

Studies in anesthetized dogs were conducted to evaluate the effect of avanafil on penile tumescence. The pelvic nerve was stimulated to induce erections, and intracavernous pressure was measured following drug administration.

  • Intravenous Administration: The effective dose to achieve 200% of the baseline response (ED200) was 37.5 µg/kg for avanafil, comparable to sildenafil's 34.6 µg/kg.[8][9]

  • Intraduodenal Administration: Avanafil demonstrated a significantly faster onset of action. The time to peak response was 10 minutes for avanafil, compared to 30 minutes for sildenafil.[8]

A standard protocol to determine the IC50 values for PDE inhibition involves the following steps:

  • Enzyme Preparation: Recombinant human PDE isozymes are purified.

  • Assay Reaction: The assay is typically performed in a multi-well plate format. Each well contains the purified PDE enzyme, a fluorescently labeled cGMP substrate, and varying concentrations of the inhibitor (avanafil).

  • Incubation: The mixture is incubated to allow the enzymatic reaction (hydrolysis of cGMP) to proceed.

  • Signal Generation: A binding agent is added that has a high affinity for the linear product (GMP) but not the cyclic substrate (cGMP). This binding results in a change in fluorescence polarization.

  • Detection: The fluorescence polarization is measured using a plate reader. The degree of polarization is inversely proportional to the amount of cGMP hydrolyzed.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

cluster_workflow Preclinical Evaluation Workflow Start Start: Identify Lead Compound (Avanafil) InVitro In Vitro Studies: - PDE Enzyme Assays - Determine IC50 & Selectivity Start->InVitro InVivo In Vivo Animal Studies: - Efficacy (e.g., Dog Tumescence Model) - Pharmacokinetics (PK) - Safety/Toxicology InVitro->InVivo Favorable selectivity and potency DataAnalysis Data Analysis & Comparison: - Compare potency, onset, and safety to existing drugs (e.g., Sildenafil) InVivo->DataAnalysis IND Investigational New Drug (IND) Application Submission DataAnalysis->IND Promising efficacy and safety profile Phase1 Proceed to Phase 1 Clinical Trials IND->Phase1

Figure 2: Typical Experimental Workflow for Preclinical PDE5 Inhibitor Evaluation.

Early-Stage Clinical Research (Phase I & II)

Following the promising preclinical data, avanafil entered early-stage clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

Phase I studies in healthy male volunteers established avanafil's key pharmacokinetic parameters. A notable characteristic is its rapid absorption and onset of action.[1][4]

ParameterAvanafilSildenafilVardenafilTadalafil
Tmax (median, min) 30–45[11][12]60[11][12]60[11][12]120[11][12]
t1/2 (Half-life, hours) 3–5[11][12][13]~4[12][13]4–5[12][13]17.5[12][13]
Tmax: Time to maximum plasma concentration. Data from single-dose pharmacokinetic studies.[11][12][13]

These studies showed that avanafil has linear pharmacokinetic properties at doses from 50 mg to 200 mg, with no significant drug accumulation observed after daily dosing.[11][13][14]

A typical Phase I, single- and multiple-dose, randomized, placebo-controlled study design is as follows:

  • Subject Recruitment: A small cohort of healthy male volunteers is recruited.

  • Single Ascending Dose (SAD) Phase: Subjects are divided into groups, with each group receiving a single, escalating dose of avanafil (e.g., 50 mg, 100 mg, 200 mg) or a placebo. A "sentinel" group (a few subjects) receives the dose first to monitor for acute adverse events before dosing the rest of the cohort.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined intervals before and after dosing (e.g., 0.1, 0.33, 0.5, 1, 2, 4, 8, 12, 24 hours) to measure plasma concentrations of avanafil.[14]

  • Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.

  • Multiple Ascending Dose (MAD) Phase: Following the SAD phase, subjects receive multiple doses of avanafil (e.g., once daily for 7 days) to assess steady-state pharmacokinetics and safety upon repeated administration.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using noncompartmental analysis. Safety and tolerability are assessed by summarizing adverse events and clinical laboratory data.

Phase II trials evaluated the efficacy and safety of avanafil in patients with mild to moderate ED. These studies confirmed the rapid onset of action observed in preclinical models.

In a Phase II trial, avanafil (50, 100, and 200 mg) was shown to be statistically superior to placebo in improving penile rigidity, with peak effects occurring 20–40 minutes after dosing.[11] Efficacy was observed as early as 15 minutes after administration.[1][5]

The most commonly reported adverse events were generally mild and transient, consistent with the PDE5 inhibitor class. These included headache, flushing, and nasal congestion.[11][15] The high selectivity of avanafil against PDE6 and PDE11 was consistent with a low incidence of visual disturbances and myalgia in these early trials.[10]

cluster_logic Logical Progression of Early-Stage Development Preclinical Preclinical Stage - High PDE5 Potency - High Selectivity Profile - Rapid Onset in Animal Models Phase1 Phase I Trials (Healthy Volunteers) - Establish Safety & Tolerability - Define Pharmacokinetics (Rapid Tmax) Preclinical->Phase1 Strong scientific rationale Phase2 Phase II Trials (Patients with ED) - Proof of Concept - Dose Ranging - Confirm Rapid Onset & Efficacy Phase1->Phase2 Acceptable safety profile & favorable PK GoNoGo Go/No-Go Decision Point Phase2->GoNoGo Demonstrated efficacy & safety in patients Phase3 Proceed to Large-Scale Phase III Trials GoNoGo->Phase3 Positive risk-benefit assessment

Figure 3: Logical Flow of Avanafil's Early-Stage Drug Development.

Conclusion

The early-stage research on avanafil successfully characterized it as a potent and highly selective PDE5 inhibitor. Preclinical and Phase I/II studies established a unique pharmacological profile highlighted by a rapid onset of action and a favorable selectivity profile, suggesting a lower risk of certain class-specific side effects.[8][10][16] These foundational findings provided a strong rationale for its progression into larger-scale Phase III clinical trials for the treatment of erectile dysfunction.[2][4]

References

Investigating the Cellular Pathways Affected by Avanafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Avanafil is a second-generation, orally administered phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1] Its mechanism of action is centered on the potent and highly selective inhibition of PDE5, the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2][3] This selective inhibition enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, vasodilation, and increased penile blood flow upon sexual stimulation.[3][4] Compared to first-generation PDE5 inhibitors, avanafil exhibits a more favorable pharmacological profile, characterized by a rapid onset of action and greater selectivity for PDE5 over other phosphodiesterase isoenzymes, which may contribute to a lower incidence of certain side effects.[1][5][6] This guide provides an in-depth examination of the cellular pathways modulated by avanafil, presents key quantitative data on its potency and selectivity, outlines relevant experimental protocols, and visualizes the core mechanisms and workflows.

The Core Cellular Target: The Nitric Oxide/cGMP Signaling Pathway

The physiological process of penile erection is a hemodynamic event mediated by the relaxation of smooth muscle in the corpus cavernosum. This process is primarily regulated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Upon sexual stimulation, nerve impulses trigger the release of the neurotransmitter NO from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the penis.[3][4] NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which acts as a crucial second messenger.[7]

Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of the trabecular smooth muscle of the corpus cavernosum and the dilation of helicine arteries.[7] This vasodilation increases blood flow into the penis, leading to tumescence and erection.[3] The erectile response is terminated when cGMP is hydrolyzed back to its inactive form, 5'-GMP, by cGMP-specific phosphodiesterase type 5 (PDE5).[7][8]

cluster_0 Initiation cluster_1 Signaling Cascade cluster_2 Physiological Effect cluster_3 Termination Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes Ca_Reduction Decrease in Intracellular Ca2+ PKG->Ca_Reduction Relaxation Corpus Cavernosum Smooth Muscle Relaxation Ca_Reduction->Relaxation Erection Penile Erection Relaxation->Erection GMP 5'-GMP (Inactive) PDE5->GMP

Diagram 1: The Nitric Oxide/cGMP signaling pathway in erectile function.

Avanafil's Mechanism of Action: Selective PDE5 Inhibition

Avanafil functions as a competitive and highly selective inhibitor of the PDE5 enzyme.[1][4] Structurally similar to cGMP, avanafil binds to the catalytic site of PDE5, preventing it from hydrolyzing cGMP to 5'-GMP.[4][8] By blocking this degradation, avanafil leads to an accumulation of cGMP in the corpus cavernosum during sexual stimulation.[3][9] The resulting elevated cGMP levels prolong the activation of the downstream signaling cascade, enhancing smooth muscle relaxation and promoting sustained blood flow necessary for achieving and maintaining an erection.[3] It is critical to note that avanafil does not initiate an erection directly; sexual arousal is a necessary prerequisite to trigger the initial release of NO.[3][10]

cluster_0 Upstream Signaling cluster_1 Point of Action cluster_2 Downstream Effect NO_Release NO Release (from Sexual Stimulation) sGC sGC Activation NO_Release->sGC cGMP_Production cGMP Production sGC->cGMP_Production cGMP Active cGMP cGMP_Production->cGMP PDE5 PDE5 Enzyme cGMP->PDE5 Degradation Increased_cGMP Increased cGMP Levels cGMP->Increased_cGMP Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP Avanafil Avanafil Avanafil->PDE5 Inhibits Smooth_Muscle_Relaxation Enhanced Smooth Muscle Relaxation Increased_cGMP->Smooth_Muscle_Relaxation Erection Sustained Erection Smooth_Muscle_Relaxation->Erection

Diagram 2: Avanafil's mechanism of action via PDE5 inhibition.

Quantitative Analysis: Potency and Selectivity

The clinical efficacy and safety profile of a PDE5 inhibitor are largely determined by its potency (affinity for the PDE5 enzyme) and its selectivity (lower affinity for other PDE isoenzymes).

In Vitro Potency

Avanafil is a potent inhibitor of PDE5, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, comparable to other drugs in its class.

Parameter Value Reference
IC50 for PDE5 5.2 nM[1][11]
Ki for PDE5 4.3 nM[12]
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Isoenzyme Selectivity Profile

High selectivity for PDE5 over other PDE isoenzymes is a key characteristic of avanafil, potentially explaining its favorable side-effect profile.[6][13] Off-target inhibition of other PDEs is associated with specific adverse events:

  • PDE1: Found in the heart and brain; inhibition can be associated with vasodilation and tachycardia.[13]

  • PDE6: Found exclusively in the retina and is crucial for phototransduction; inhibition is linked to transient visual disturbances, such as cyanopsia ("blue vision").[1][13]

  • PDE11: Found in skeletal muscle, prostate, and testes; inhibition by tadalafil has been associated with myalgia and back pain.[1][5]

Avanafil demonstrates significantly higher selectivity for PDE5 compared to these other isoenzymes, particularly when compared to sildenafil and vardenafil regarding PDE6.[1]

Drug PDE5 IC50 (nM) Selectivity Ratio (PDE5 vs. PDE6) Selectivity Ratio (PDE5 vs. PDE1) Selectivity Ratio (PDE5 vs. PDE11)
Avanafil 5.2>120-fold>10,000-fold>19,000-fold
Sildenafil 3.5~16-fold~380-foldN/A
Vardenafil 0.7~21-fold~1,000-foldN/A
Tadalafil 1.8>550-foldN/A~25-fold
(Data compiled from multiple sources[1][5][7])

Pharmacokinetics and Clinical Efficacy

Avanafil's pharmacokinetic profile is distinguished by its rapid absorption and onset of action.

Pharmacokinetic Parameters
Parameter Value Reference(s)
Time to Max. Plasma Concentration (Tmax) 30-45 minutes[2][14][15]
Plasma Half-life (t1/2) ~5 hours[7][14]
Plasma Protein Binding ~99%[14][16]
Metabolism Primarily Hepatic (CYP3A4 major, CYP2C minor)[8][14]
Excretion Feces (~62% as metabolites), Urine (~21% as metabolites)[2][14]
Summary of Clinical Efficacy (Phase III Trials)

Clinical trials have consistently demonstrated the efficacy of avanafil in treating ED from various etiologies.[1] Efficacy is typically measured by improvements in the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score and by patient-reported outcomes via the Sexual Encounter Profile (SEP) questions.

  • SEP Q2: "Were you able to insert your penis into your partner's vagina?" (Penetration Success)

  • SEP Q3: "Did your erection last long enough for you to have successful intercourse?" (Intercourse Success)

Study Population / Dose Metric Baseline End of Treatment (12 weeks) Placebo Reference
General ED (100 mg) IIEF-EF Score12.620.915.2 -> 16.2[17]
General ED (200 mg) IIEF-EF Score12.822.215.2 -> 16.2[17]
General ED (100 mg) % Successful Intercourse (SEP3)~5%23%4% -> 9%[1]
General ED (200 mg) % Successful Intercourse (SEP3)~5%26%4% -> 9%[1]
Diabetic Patients (100 mg) % Successful Intercourse (SEP3)8%34%10% -> 20%[1]
Diabetic Patients (200 mg) % Successful Intercourse (SEP3)8%40%10% -> 20%[1]

A meta-analysis of four randomized controlled trials showed that avanafil 100 mg was significantly more effective than placebo for successful intercourse (SEP3), with a pooled odds ratio of 3.99.[18]

Key Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay

Determining the IC50 of a compound against PDE5 is a fundamental preclinical experiment. A common method is the fluorescence polarization (FP) assay.

Principle: This assay measures the inhibition of PDE5 activity by detecting changes in the polarization of fluorescently labeled cGMP. When the small fluorescent substrate (cGMP-FAM) is hydrolyzed by PDE5, it binds to a larger binding agent, altering the polarization of emitted light. An inhibitor prevents this hydrolysis.[11]

cluster_workflow In Vitro PDE5 Inhibition Assay Workflow Prep 1. Reagent Preparation (Serial dilution of Avanafil, PDE5 enzyme, cGMP-FAM substrate) Incubate1 2. Inhibitor Binding (Add Avanafil and PDE5 enzyme to microplate wells, incubate) Prep->Incubate1 React 3. Enzymatic Reaction (Initiate by adding cGMP-FAM, incubate at 37°C) Incubate1->React Stop 4. Stop Reaction (Add stop solution/binding agent) React->Stop Read 5. Measurement (Read fluorescence polarization on a plate reader) Stop->Read Analyze 6. Data Analysis (Calculate % Inhibition, fit dose-response curve to find IC50) Read->Analyze

Diagram 3: Workflow for an in vitro PDE5 inhibition assay.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound (avanafil) in an appropriate assay buffer.[19]

  • Inhibitor Binding: Add the diluted compound and the recombinant human PDE5 enzyme to the wells of a 96-well microplate. Incubate to allow for compound-enzyme interaction.[11][19]

  • Reaction Initiation: Add a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) to each well to start the enzymatic reaction.[11]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[19]

  • Termination: Stop the reaction using a stop solution, which often contains a binding agent that captures the hydrolyzed substrate.[11][19]

  • Detection: Measure the fluorescence polarization using a microplate reader.

  • Analysis: Calculate the percent inhibition relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

In Vivo Assessment of Erectile Function

The cavernous nerve stimulation model in anesthetized rats is a gold-standard preclinical model for evaluating pro-erectile efficacy.

Principle: Electrical stimulation of the cavernous nerve mimics the physiological release of NO, inducing an erection. The magnitude of the erectile response is quantified by measuring the intracavernosal pressure (ICP) and is normalized against systemic blood pressure.

cluster_workflow In Vivo Erectile Function Assessment Workflow Anesthesia 1. Animal Preparation (Anesthetize rat, expose cavernous nerve) Instrumentation 2. Instrumentation (Insert ICP pressure transducer, place stimulating electrode on nerve) Anesthesia->Instrumentation Admin 3. Drug Administration (Administer Avanafil or vehicle intravenously or orally) Instrumentation->Admin Stimulate 4. Nerve Stimulation (Apply electrical pulses to cavernous nerve) Admin->Stimulate Record 5. Data Recording (Continuously record ICP and Mean Arterial Pressure - MAP) Stimulate->Record Analyze 6. Data Analysis (Calculate ICP/MAP ratio, compare treated vs. vehicle groups) Record->Analyze

Diagram 4: Workflow for in vivo assessment using cavernous nerve stimulation.

Methodology:

  • Animal Preparation: Male rats (e.g., Sprague-Dawley) are anesthetized. A laparotomy is performed to expose the major pelvic ganglion and the cavernous nerve.[19]

  • Instrumentation: A needle connected to a pressure transducer is inserted into the crus of the penis to measure ICP. A bipolar electrode is placed on the cavernous nerve for stimulation. Systemic blood pressure is also monitored, typically via a carotid artery catheter, to determine the mean arterial pressure (MAP).[19][20]

  • Drug Administration: The test compound (avanafil) or a vehicle control is administered, typically via intravenous or oral routes.[19]

  • Nerve Stimulation: After a set period for drug absorption, the cavernous nerve is stimulated with a series of electrical pulses (e.g., 5V, 20 Hz for 60 seconds).[19][20]

  • Data Acquisition: The maximal ICP generated during stimulation is recorded.

  • Analysis: To control for changes in systemic blood pressure, the erectile response is expressed as the ratio of maximal ICP to the MAP (ICP/MAP). This ratio is compared between the drug-treated and vehicle-treated groups to determine efficacy.[19][20]

Conclusion

Avanafil's therapeutic effect is rooted in its highly selective and potent inhibition of the PDE5 enzyme within the NO/cGMP cellular pathway. This high selectivity, particularly against PDE6 and PDE11, likely underpins its favorable clinical safety profile, with a lower reported incidence of visual disturbances and myalgia compared to some first-generation inhibitors.[1][6][13] Furthermore, its pharmacokinetic properties, especially its rapid onset of action, provide a distinct clinical advantage.[1][5] The experimental protocols detailed herein represent the standard methodologies used to characterize the potency, efficacy, and physiological effects of PDE5 inhibitors like avanafil, providing a robust framework for future research and development in this therapeutic area.

References

In-Vitro Efficacy of Avanafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro efficacy of avanafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor. This document details the quantitative measures of its inhibitory action, in-depth experimental protocols for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Efficacy of Avanafil

Avanafil demonstrates potent and selective inhibition of PDE5, the enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This selectivity profile is crucial for its clinical efficacy in treating erectile dysfunction while minimizing off-target effects.

Table 1: In-Vitro Potency of Avanafil and Comparators against PDE5

CompoundIC50 (nM) for PDE5Reference
Avanafil5.2[1][2][3]
Sildenafil3.5 - 8.5
Vardenafil0.1 - 0.4
Tadalafil~2

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In-Vitro Selectivity of Avanafil against other Phosphodiesterase (PDE) Isozymes

PDE IsozymeAvanafil Selectivity (Fold vs. PDE5)Sildenafil Selectivity (Fold vs. PDE5)Vardenafil Selectivity (Fold vs. PDE5)Tadalafil Selectivity (Fold vs. PDE5)Reference
PDE1>10,000375-3801000-[1][2]
PDE6120-1211621-[1][2][4]
PDE11>19,000--25[2]

Selectivity is calculated as the ratio of the IC50 for the respective PDE isozyme to the IC50 for PDE5. A higher value indicates greater selectivity for PDE5.

Signaling Pathway of Avanafil Action

Avanafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, NO is released from nerve endings and endothelial cells, which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then leads to smooth muscle relaxation and vasodilation in the corpus cavernosum, resulting in penile erection. PDE5 breaks down cGMP, thus terminating this signaling cascade. Avanafil, by competitively inhibiting PDE5, prevents the degradation of cGMP, leading to its accumulation and a sustained erectile response.[4][5]

NO_cGMP_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Nerve Endings Nerve Endings sGC Soluble Guanylate Cyclase (sGC) Nerve Endings->sGC releases NO Endothelial Cells Endothelial Cells Endothelial Cells->sGC releases NO GTP GTP cGMP cGMP GTP->cGMP sGC activation PDE5 PDE5 cGMP->PDE5 substrate for Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation activates 5_GMP 5'-GMP (Inactive) PDE5->5_GMP hydrolyzes Avanafil Avanafil Avanafil->PDE5 inhibits

NO/cGMP signaling pathway and the inhibitory action of Avanafil.

Experimental Protocols

In-Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of avanafil. The assay measures the inhibition of PDE5-catalyzed hydrolysis of a fluorescently labeled cGMP analog.

Materials and Reagents:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (e.g., anti-GMP antibody)

  • Avanafil

  • Positive Control Inhibitor (e.g., Sildenafil)

  • DMSO (for compound dilution)

  • 96-well or 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of avanafil in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the avanafil stock solution in DMSO to create a range of concentrations for testing.

    • Prepare a similar dilution series for the positive control inhibitor.

  • Reagent Preparation:

    • Thaw all enzymatic components on ice.

    • Prepare the complete PDE assay buffer.

    • Dilute the FAM-Cyclic-3',5'-GMP substrate in the assay buffer to the desired working concentration.

    • Dilute the recombinant PDE5A1 enzyme in the assay buffer to the desired working concentration.

  • Assay Protocol:

    • Add a small volume (e.g., 1-5 µL) of the diluted avanafil, positive control, or DMSO (vehicle control) to the appropriate wells of the microplate.

    • Add the diluted PDE5A1 enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for approximately 15 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate to all wells.

    • Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes) during which the reaction proceeds linearly.

    • Stop the reaction by adding the Binding Agent to all wells.

    • Incubate for an additional period (e.g., 30 minutes) at room temperature to allow the binding to stabilize.

  • Data Acquisition:

    • Read the fluorescence polarization of each well using a microplate reader with appropriate filters for the fluorophore (e.g., excitation at ~485 nm and emission at ~530 nm for FAM).

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each avanafil concentration using the following formula: % Inhibition = 100 * (1 - ((FP_sample - FP_blank) / (FP_control - FP_blank))) Where:

      • FP_sample is the fluorescence polarization of the well with the test compound.

      • FP_blank is the fluorescence polarization of the well with no enzyme.

      • FP_control is the fluorescence polarization of the well with DMSO only (100% enzyme activity).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_compounds Prepare serial dilutions of Avanafil and controls in DMSO add_compounds Add compounds/controls to microplate wells prep_compounds->add_compounds prep_reagents Prepare assay buffer, substrate, and enzyme solutions add_enzyme Add PDE5 enzyme to wells prep_reagents->add_enzyme add_compounds->add_enzyme pre_incubate Incubate at room temp (inhibitor binding) add_enzyme->pre_incubate add_substrate Add fluorescent cGMP substrate (initiate reaction) pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Add binding agent (stop reaction) incubate_reaction->stop_reaction read_fp Read fluorescence polarization stop_reaction->read_fp calc_inhibition Calculate % inhibition read_fp->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50

Experimental workflow for the in-vitro PDE5 inhibition fluorescence polarization assay.
Purification of Recombinant Human PDE5

For researchers intending to produce their own enzyme, a general protocol for the expression and purification of recombinant human PDE5 is outlined below. This typically involves expressing the protein in a suitable system, such as baculovirus-infected insect cells (Sf9) or E. coli, followed by affinity chromatography.

Expression System: Baculovirus-infected Sf9 cells or E. coli

Purification Tag: N-terminal Glutathione S-transferase (GST) tag or C-terminal 6xHis-tag

General Protocol:

  • Transformation/Transfection: Introduce the expression vector containing the human PDE5A gene into the host cells (E. coli or Sf9 cells).

  • Culture and Induction: Grow the cells to an appropriate density and induce protein expression according to the specific expression system's protocol (e.g., with IPTG for E. coli or by viral infection for Sf9 cells).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using an appropriate method (e.g., sonication or French press).

  • Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble recombinant PDE5.

  • Affinity Chromatography:

    • For GST-tagged PDE5, pass the clarified lysate over a glutathione-agarose column. Wash the column extensively to remove non-specifically bound proteins. Elute the purified GST-PDE5 with a buffer containing reduced glutathione.

    • For His-tagged PDE5, pass the lysate over a nickel-NTA or cobalt-NTA resin column. Wash the column and elute the purified His-PDE5 using a buffer with an increasing concentration of imidazole.

  • Buffer Exchange/Dialysis: Exchange the buffer of the purified PDE5 into a suitable storage buffer (e.g., Tris-HCl with glycerol) using dialysis or a desalting column.

  • Purity and Concentration Determination: Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Storage: Store the purified enzyme in aliquots at -80°C.

PDE5_Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_qc Quality Control transformation Transformation/Transfection of host cells culture Cell culture and protein expression induction transformation->culture lysis Cell lysis culture->lysis clarification Clarification of lysate (centrifugation) lysis->clarification chromatography Affinity Chromatography (GST or His-tag) clarification->chromatography buffer_exchange Buffer exchange/Dialysis chromatography->buffer_exchange purity_check Purity assessment (SDS-PAGE) and concentration determination buffer_exchange->purity_check storage Aliquoting and storage at -80°C purity_check->storage

General workflow for the expression and purification of recombinant PDE5.

References

A Technical Guide to Animal Models for Studying the Effects of Aversin (Avanafil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core animal models utilized in the preclinical evaluation of Aversin (avanafil), a selective phosphodiesterase type 5 (PDE5) inhibitor. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound (Avanafil)

Avanafil is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction (ED).[1] Its mechanism of action involves the selective inhibition of PDE5, which is the predominant phosphodiesterase isoenzyme in the corpus cavernosum of the penis.[2] This selectivity profile is a key aspect of its pharmacological characterization, aiming for a rapid onset of action and a favorable side-effect profile compared to other drugs in its class.[3] Preclinical animal models have been instrumental in elucidating the efficacy, selectivity, and safety of avanafil before its progression to human clinical trials.

Mechanism of Action: The Nitric Oxide/cGMP Pathway

Sexual stimulation triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels. This cascade promotes the relaxation of the smooth muscle of the corpus cavernosum and the helicine arteries, leading to increased blood flow and penile erection.

This compound (avanafil) enhances this process by competitively inhibiting PDE5, the enzyme responsible for the degradation of cGMP. By preventing cGMP breakdown, avanafil prolongs its vasodilatory effects, thereby potentiating erections in the presence of sexual stimulation.[2]

cluster_0 Physiological Erection Cascade cluster_1 Pharmacological Intervention SexualStimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release SexualStimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP_Production GTP to cGMP sGC_Activation->cGMP_Production SmoothMuscleRelaxation Corpus Cavernosum Smooth Muscle Relaxation cGMP_Production->SmoothMuscleRelaxation PDE5 PDE5 cGMP_Degradation cGMP Degradation cGMP_Production->cGMP_Degradation Erection Penile Erection SmoothMuscleRelaxation->Erection Avanafil This compound (Avanafil) Avanafil->PDE5 Inhibits PDE5->cGMP_Degradation

Caption: Signaling pathway of this compound (avanafil) in penile erection.

Key Animal Models and Experimental Protocols

The primary animal models used to evaluate the in vivo effects of avanafil include anesthetized dogs and rodent models of erectile dysfunction.

Anesthetized Dog Model of Penile Erection

This model is crucial for assessing the direct effects of avanafil on penile hemodynamics and tumescence in response to nerve stimulation.

  • Animal Preparation: Male beagle dogs are anesthetized, typically with a combination of anesthetic agents, and ventilation is maintained. The carotid artery and jugular vein are cannulated for blood pressure monitoring and drug administration, respectively.

  • Surgical Procedure: A midline abdominal incision is made to expose the pelvic nerves. A 23-gauge needle is inserted into the corpus cavernosum and connected to a pressure transducer to measure intracavernosal pressure (ICP).

  • Nerve Stimulation: The pelvic nerves are stimulated electrically with parameters such as 3 V, 0.2 ms pulse duration, for 30 seconds at varying frequencies (e.g., 2.5-20 Hz).[4]

  • Drug Administration: Avanafil is administered either intravenously (i.v.; 3–300 µg/kg) or intraduodenally (i.d.; 0.1–1 mg/kg).[2]

  • Data Acquisition: ICP and mean arterial pressure (MAP) are continuously recorded. The ratio of ICP to MAP is calculated to normalize for changes in systemic blood pressure.

To assess the potential for visual disturbances, the effect of avanafil on retinal function is evaluated using ERG.

  • Animal Preparation: Dogs are dark-adapted for a specified period. Pupillary dilation is achieved using mydriatic eye drops.[5]

  • Electrode Placement: A specialized contact lens electrode is placed on the cornea. Reference and ground electrodes are placed subcutaneously.

  • Light Stimulation: Ganzfeld stimulation is used, where the entire visual field is illuminated with flashes of light of varying intensity and frequency to elicit rod and cone responses.[6]

  • Drug Administration: Avanafil is administered, and ERG recordings are taken at baseline and at various time points post-administration.

  • Data Analysis: The amplitudes and implicit times of the a- and b-waves of the ERG are analyzed to detect any drug-induced changes in retinal function.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to study erectile dysfunction associated with diabetes, a common comorbidity in patients with ED.

  • Induction of Diabetes: Male Sprague-Dawley or Wistar rats receive a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 60-75 mg/kg, to induce hyperglycemia.[7] Diabetes is confirmed by measuring blood glucose levels.

  • Animal Preparation: After a period of several weeks to allow for the development of diabetic complications, the rats are anesthetized. The carotid artery is cannulated for blood pressure monitoring.

  • Surgical Procedure and ICP Measurement: The penis is exposed, and a 25-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP. The cavernous nerve is identified and isolated for electrical stimulation.

  • Nerve Stimulation: The cavernous nerve is stimulated with parameters similar to those used in the dog model.

  • Drug Administration: Avanafil is administered, often via oral gavage or intracavernosal injection, and the erectile response is measured.

  • Data Analysis: The primary endpoint is the change in ICP in response to nerve stimulation after drug administration.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of avanafil.

Table 1: In Vitro PDE5 Inhibition and Selectivity of Avanafil

ParameterValueReference
PDE5 IC50 5.2 nM[2]
Selectivity (PDE5 vs. PDE6) 120-fold[2]
Selectivity (PDE5 vs. PDE1) >10,000-fold[2]
Selectivity (PDE5 vs. PDE11) >19,000-fold[2]

Table 2: Efficacy of Avanafil in Anesthetized Dogs (Pelvic Nerve Stimulation)

Route of AdministrationMaximum Enhancement of Penile Tumescence200% Effective DoseReference
Intravenous (i.v.) 325%37.5 µg/kg[8]
Intraduodenal (i.d.) 415%-[2]

Table 3: Pharmacokinetic Parameters of Avanafil in Rats (Oral Administration)

ParameterValue (Mean ± SD)Reference
Cmax (ng/mL) 1503.82 ± 354.11[9]
t1/2 (hours) 4.87 ± 0.42[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the efficacy of a test compound like avanafil in an animal model of erectile dysfunction.

cluster_0 Model Development cluster_1 Experimental Procedure cluster_2 Data Analysis AnimalSelection Animal Selection (e.g., Rat, Dog) ED_Induction Induction of ED (e.g., STZ, Nerve Injury) AnimalSelection->ED_Induction Anesthesia Anesthesia ED_Induction->Anesthesia SurgicalPrep Surgical Preparation (Cannulation, Nerve Exposure) Anesthesia->SurgicalPrep BaselineMeasurement Baseline ICP Measurement (Pre-drug) SurgicalPrep->BaselineMeasurement DrugAdmin Drug Administration (Avanafil or Vehicle) BaselineMeasurement->DrugAdmin PostDrugMeasurement Post-drug ICP Measurement DrugAdmin->PostDrugMeasurement DataCollection Data Collection (ICP, MAP) PostDrugMeasurement->DataCollection DataAnalysis Calculate ICP/MAP Ratio, Statistical Analysis DataCollection->DataAnalysis Results Results Interpretation DataAnalysis->Results

Caption: General experimental workflow for in vivo efficacy testing.

Conclusion

Animal models, particularly the anesthetized dog and the STZ-induced diabetic rat, have been pivotal in characterizing the pharmacological profile of this compound (avanafil). These models have provided essential data on its efficacy in enhancing erectile function, its high selectivity for PDE5, and its pharmacokinetic properties. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of sexual medicine and drug development, facilitating further investigation into the therapeutic potential of PDE5 inhibitors.

References

A Technical Guide to the Binding Affinity and Selectivity of Aversin (Avanafil) for PDE5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of Avanafil (Aversin), a second-generation phosphodiesterase type 5 (PDE5) inhibitor. The document details the quantitative measures of its potency and selectivity, the experimental protocols used for these assessments, and the underlying signaling pathways.

Introduction to Avanafil and PDE5

Avanafil is a potent and highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the predominant enzyme in the corpus cavernosum and is responsible for the degradation of cGMP.[3][4] By inhibiting PDE5, Avanafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to increased cGMP levels, smooth muscle relaxation, and increased blood flow, which is the physiological basis for its use in the treatment of erectile dysfunction.[1][4] A key characteristic of Avanafil is its high selectivity for PDE5, which contributes to its favorable safety and tolerability profile compared to first-generation PDE5 inhibitors.[2][5]

Binding Affinity and Potency of Avanafil for PDE5

The binding affinity of Avanafil to PDE5 is a measure of its potency as an inhibitor. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). A lower IC50 value indicates greater potency.

Table 1: In Vitro Potency of Avanafil against PDE5

ParameterValue (nM)Reference(s)
IC505.2[3][6][7][8][9]
IC504.3 - 5.2[10][11]
Ki4.3[3]
Ki5[12]

Selectivity Profile of Avanafil

The selectivity of a PDE5 inhibitor is crucial as off-target inhibition of other PDE isoenzymes can lead to undesirable side effects. Avanafil has demonstrated a high degree of selectivity for PDE5 over other PDE families.[1][13]

Table 2: Selectivity of Avanafil against Various PDE Isozymes

| PDE Isozyme | IC50 (nM) | Selectivity (Fold vs. PDE5A1) | Reference(s) | |---|---|---| | PDE1 | >10,000 | >10,000 |[6][9] | | PDE2 | Not specified | >5,000 |[1] | | PDE3 | Not specified | >10,000 |[1] | | PDE4 | Not specified | >1,000 |[1] | | PDE5 | 5.2 | 1 |[6][9] | | PDE6 | 630 | 121 |[6][9][10][14] | | PDE7 | Not specified | >5,000 |[1] | | PDE8 | Not specified | >1,000 |[1] | | PDE9 | Not specified | >10,000 |[1] | | PDE10 | Not specified | >1,000 |[1] | | PDE11 | >19,000 | >19,000 |[6][9] |

Note: Selectivity fold is calculated as the ratio of the IC50 for the specific PDE isozyme to the IC50 for PDE5.

Table 3: Comparative Selectivity of PDE5 Inhibitors (Fold Selectivity vs. PDE5)

| PDE Isozyme | Avanafil | Sildenafil | Vardenafil | Tadalafil | Reference(s) | |---|---|---|---|---| | PDE1 | >10,000 | 375 | Not specified | Not specified |[6][9] | | PDE6 | 121 | 16 | 21 | 550 |[10][14] | | PDE11 | >19,000 | Not specified | Not specified | 25 |[6][9] |

Signaling Pathway and Mechanism of Action

The mechanism of action of Avanafil is centered on the potentiation of the cGMP signaling pathway. The following diagram illustrates this pathway and the inhibitory action of Avanafil.

cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) sGC_inactive sGC (inactive) Nitric Oxide (NO)->sGC_inactive activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) inactive_GMP 5'-GMP (inactive) cGMP->inactive_GMP hydrolyzed by PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PDE5 PDE5 PKG_active PKG (active) Relaxation Smooth Muscle Relaxation PKG_active->Relaxation Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: cGMP signaling pathway and the inhibitory action of Avanafil.

Experimental Protocols

The determination of the binding affinity and selectivity of Avanafil involves in vitro enzyme inhibition assays. While specific proprietary details may vary, the general methodology is outlined below.

In Vitro Phosphodiesterase (PDE) Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds like Avanafil is the radioenzymatic assay.

Materials:

  • Enzymes: Human recombinant phosphodiesterases (e.g., PDE1 through PDE11) expressed and purified from a suitable system like Sf9 insect cells.[15]

  • Substrate: Radiolabeled cGMP (e.g., [³H]-cGMP) for cGMP-specific PDEs (PDE5, PDE6, PDE9) and radiolabeled cAMP (e.g., [³H]-cAMP) for cAMP-specific PDEs.[15]

  • Inhibitor: Avanafil at various concentrations.

  • Assay Buffer: A suitable buffer system to maintain optimal enzyme activity.

  • Separation Medium: Anion-exchange resin or scintillation proximity assay (SPA) beads.[15][16]

  • Scintillation Cocktail and Counter: For quantifying radioactivity.[15][16]

The following diagram outlines the general workflow for such an assay.

cluster_workflow Experimental Workflow prep Reaction Mixture Preparation init Initiate Reaction (add [³H]-cGMP) prep->init incubate Incubation (e.g., 30°C) init->incubate terminate Terminate Reaction & Separate Product incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis (IC50 Calculation) quantify->analyze

Caption: General workflow for an in vitro PDE enzyme inhibition assay.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, a specific human recombinant PDE isozyme, and varying concentrations of Avanafil (or a vehicle control).[15]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the radiolabeled substrate ([³H]-cGMP) to the mixture.[15]

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a predetermined period.[15]

  • Termination and Separation: The reaction is terminated, and the product ([³H]-5'-GMP) is separated from the unhydrolyzed substrate. This can be achieved by passing the mixture through an anion-exchange resin column, which retains the charged substrate, or by using SPA beads that specifically bind the product.[15][16]

  • Quantification: The amount of radiolabeled product is quantified using a liquid scintillation counter.[15][16]

  • Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated using non-linear regression analysis.[15][16]

Conclusion

Avanafil is a potent and highly selective PDE5 inhibitor, as demonstrated by its low nanomolar IC50 value and significant selectivity against other PDE isoenzymes.[6][9] This high selectivity, particularly against PDE6 and PDE11, is consistent with a lower incidence of vision-related side effects and myalgia compared to some first-generation PDE5 inhibitors.[5][10][14] The favorable pharmacological profile of Avanafil, characterized by its potent and selective inhibition of PDE5, makes it an important therapeutic option in its class.[2][6]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics of Aversin (Avanafil)

Introduction

Avanafil, marketed under trade names such as Stendra and Spedra, is a second-generation, highly selective oral phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It is indicated for the treatment of erectile dysfunction (ED).[3][4] Avanafil's mechanism of action involves the inhibition of the PDE5 enzyme, which is primarily found in the corpus cavernosum of the penis.[1] This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow to the penis upon sexual stimulation.[1][5] A key advantage of avanafil is its rapid onset of action compared to other PDE5 inhibitors.[1] This technical guide provides a comprehensive overview of the pharmacokinetics of avanafil, including its absorption, distribution, metabolism, and excretion, supported by quantitative data, experimental methodologies, and visual diagrams.

Pharmacokinetics of Avanafil

The pharmacokinetic profile of avanafil is characterized by rapid absorption and a relatively short half-life.

Absorption

Avanafil is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within 30 to 45 minutes in a fasted state.[6][7] The onset of action is also rapid, with some men experiencing an erection as early as 20 minutes after a 200 mg dose.[8] The presence of food, particularly a high-fat meal, can delay the time to maximum concentration (Tmax) by approximately 1.12 to 1.25 hours and reduce the Cmax by about 39%, though it has a negligible effect on the area under the curve (AUC).[2][5]

Distribution

Avanafil is approximately 99% bound to plasma proteins, and this binding is independent of the total drug concentration, age, and renal or hepatic function.[6] The apparent volume of distribution is between 47 and 83 liters.[5] When administered at a dose of 200 mg twice daily for 7 days, avanafil did not show significant accumulation in the plasma. Less than 0.0002% of the administered dose has been observed in the semen of healthy volunteers 45 to 90 minutes after dosing.

Metabolism

Avanafil is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP2C isoforms.[5][9] Two major metabolites have been identified, M4 and M16.[2][5] The M4 metabolite has a PDE5 inhibitory potency that is 18% of the parent compound and accounts for approximately 4% of the total pharmacological activity.[2][5] The M16 metabolite is considered inactive.[5] The plasma concentrations of the M4 and M16 metabolites are about 23% and 29% of the parent compound, respectively.[5]

Excretion

Following oral administration, avanafil is primarily excreted as metabolites in the feces (approximately 62-63%) and to a lesser extent in the urine (approximately 21%).[5][6] The terminal elimination half-life of avanafil is approximately 5 to 17 hours.[6][8][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of avanafil.

Table 1: Key Pharmacokinetic Parameters of Avanafil

ParameterValueReference
Time to Maximum Concentration (Tmax) 30-45 minutes (fasted)[1][5][6][7]
Plasma Half-Life (T½) 5-17 hours[2][6][7][8][9]
Plasma Protein Binding ~99%[6]
Apparent Volume of Distribution (Vd) 47-83 L[5]

Table 2: Excretion Routes of Avanafil Metabolites

Excretion RoutePercentage of Administered DoseReference
Feces ~62-63%[5][6]
Urine ~21%[5][6]

Mechanism of Action: Signaling Pathway

Avanafil's therapeutic effect is a direct result of its inhibition of the PDE5 enzyme within the nitric oxide (NO)/cGMP signaling pathway. Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.[10] NO then activates the enzyme guanylate cyclase, which in turn increases the production of cGMP.[10] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, which results in an erection.[10] Avanafil prevents the degradation of cGMP by PDE5, thereby prolonging its effect and enhancing the erectile response.[1][10]

Avanafil_Mechanism_of_Action cluster_0 Physiological Cascade cluster_1 Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Activated) NO_Release->Guanylate_Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Conversion Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Induces GMP Inactive GMP cGMP->GMP Degradation PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection Leads to Avanafil Avanafil PDE5 PDE5 Avanafil->PDE5 Inhibits

Avanafil's inhibition of PDE5 in the NO/cGMP pathway.

Experimental Protocols for Pharmacokinetic Assessment

The pharmacokinetic properties of avanafil have been determined through a series of clinical pharmacology studies. A typical experimental design for assessing the pharmacokinetics of an orally administered drug like avanafil involves a single-dose, open-label, crossover study in healthy volunteers.

Key Methodologies:

  • Study Population: Healthy male subjects are typically recruited. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and allergies to the study drug or related compounds.

  • Dosing and Administration: A single oral dose of avanafil (e.g., 50 mg, 100 mg, or 200 mg) is administered to subjects after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of avanafil and its major metabolites in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (T½), and clearance.

  • Food Effect Study: To assess the effect of food on the absorption of avanafil, a similar study design is employed where the drug is administered with a high-fat meal. The pharmacokinetic parameters are then compared to those obtained in the fasted state.

  • Mass Balance Study: To determine the routes of excretion, a radiolabeled dose of avanafil is administered to a small group of subjects. Urine, feces, and blood are collected over a period of time to measure the total radioactivity and identify the major metabolites and their proportions in each matrix.

PK_Study_Workflow Subject_Screening Subject Screening (Healthy Volunteers) Dosing Oral Administration of Avanafil (Single Dose) Subject_Screening->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Separation & Bioanalysis (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, T½) Analysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

A generalized workflow for a clinical pharmacokinetic study.

Avanafil exhibits a favorable pharmacokinetic profile for an on-demand treatment for erectile dysfunction, characterized by its rapid absorption and onset of action. Its metabolism is primarily hepatic via CYP3A4, and it is excreted mainly in the feces. The pharmacokinetic parameters of avanafil are well-defined, providing a solid foundation for its clinical use and for further research and development in the field of PDE5 inhibitors. The methodologies employed in its pharmacokinetic evaluation are standard and robust, ensuring reliable and reproducible data for regulatory and clinical purposes.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Use of Aversin (Avanafil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Aversin (avanafil), a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, in a laboratory setting. This document outlines Avanafil's mechanism of action, provides detailed protocols for key in vitro and in vivo experiments, and presents relevant quantitative data to facilitate experimental design and data interpretation.

Introduction

Avanafil is a second-generation PDE5 inhibitor used for the treatment of erectile dysfunction.[1] Its high selectivity and rapid onset of action make it a valuable tool for researchers studying the cyclic guanosine monophosphate (cGMP) signaling pathway and its role in various physiological processes. In the laboratory, Avanafil is primarily used to investigate PDE5 function, screen for novel PDE5 inhibitors, and study the effects of cGMP modulation in various cellular and animal models.

Mechanism of Action

Avanafil exerts its effects by competitively inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP in the corpus cavernosum of the penis and other tissues.[2] Sexual stimulation leads to the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to the relaxation of smooth muscle and increased blood flow. By inhibiting cGMP hydrolysis, Avanafil prolongs the action of cGMP, thereby enhancing smooth muscle relaxation and vasodilation.[3]

Quantitative Data

The following tables summarize key quantitative data for Avanafil, providing a reference for its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Avanafil against Phosphodiesterases (PDEs)

PDE IsozymeIC50 (nM)Ki (nM)Selectivity vs. PDE5 (fold)
PDE5 5.2[4]4.3[5]1
PDE1 >10,000[4]->1923
PDE6 630[6]-~121
PDE11 >19,000[4]->3653

Table 2: In Vivo Efficacy of Avanafil in Animal Models

Animal ModelAdministration RouteDose RangeEffect
Anesthetized DogIntravenous (i.v.)3–300 µg/kgPotentiation of penile tumescence (increase in intracavernosal pressure)[4]
Anesthetized DogIntraduodenal (i.d.)0.1–1 mg/kgPotentiation of penile tumescence[4]
Rat (Post-prostatectomy model)Oral (in drinking water)20 mg/day for 4 weeksSignificant improvement in intracavernosal pressure/mean arterial blood pressure (ICP/MAP) ratios[7]

Experimental Protocols

Preparation of Avanafil Stock Solutions

Materials:

  • Avanafil powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of Avanafil powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

In Vitro PDE5 Enzyme Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of Avanafil on purified PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Avanafil stock solution

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

  • Detection reagents (e.g., Malachite Green-based phosphate detection kit or fluorescence polarization-based kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Avanafil in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the diluted Avanafil solutions. Include a positive control (e.g., a known PDE5 inhibitor like sildenafil) and a negative control (vehicle, e.g., DMSO).

  • Add the PDE5 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding cGMP to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Measure the amount of product (GMP or phosphate) formed using a microplate reader.

  • Calculate the percentage of PDE5 inhibition for each Avanafil concentration and determine the IC50 value by plotting the inhibition curve.

Measurement of Intracellular cGMP Levels in Cultured Cells

This protocol outlines a method to measure the effect of Avanafil on cGMP levels in cultured cells, such as smooth muscle cells or endothelial cells.

Materials:

  • Cultured cells expressing PDE5

  • Avanafil stock solution

  • NO donor (e.g., sodium nitroprusside, SNP) or other stimulator of cGMP production

  • Cell lysis buffer

  • cGMP enzyme-linked immunosorbent assay (ELISA) kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of Avanafil for a specified period (e.g., 30-60 minutes).

  • Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production.

  • Aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP ELISA kit.

  • Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves a competitive binding assay where cGMP in the cell lysate competes with a labeled cGMP for binding to a cGMP-specific antibody.

  • Measure the absorbance using a microplate reader. The absorbance is inversely proportional to the amount of cGMP in the sample.

  • Calculate the cGMP concentration in each sample using a standard curve and determine the EC50 value of Avanafil for cGMP accumulation.

In Vivo Assessment of Erectile Function in a Rat Model

This protocol describes a method to evaluate the pro-erectile effect of Avanafil in an anesthetized rat model by measuring the intracavernosal pressure (ICP).

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Avanafil solution for administration (e.g., dissolved in saline with a small amount of DMSO)

  • Heparinized saline

  • Pressure transducer and recording system

  • Bipolar platinum electrode for nerve stimulation

  • 23-gauge needle connected to a pressure transducer

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Expose the carotid artery and insert a cannula for monitoring mean arterial pressure (MAP).

  • Expose the penis and insert a 23-gauge needle filled with heparinized saline into the corpus cavernosum. Connect the needle to a pressure transducer to measure ICP.

  • Expose the cavernous nerve through a midline abdominal incision.

  • Administer Avanafil intravenously or intragastrically at the desired dose.

  • After a set time (e.g., 10-15 minutes), stimulate the cavernous nerve with the bipolar electrode (e.g., 5V, 1 ms pulses at 12 Hz for 60 seconds).

  • Record the maximal ICP and MAP during nerve stimulation.

  • Calculate the ratio of maximal ICP to MAP (ICP/MAP) as an index of erectile function.

  • Compare the ICP/MAP ratio in Avanafil-treated animals to that in vehicle-treated control animals.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with Avanafil research.

cluster_pathway cGMP Signaling Pathway cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Avanafil Avanafil Avanafil->PDE5 inhibits

Avanafil's Mechanism of Action

cluster_workflow In Vitro PDE5 Inhibition Assay Workflow Prep Prepare Avanafil Serial Dilutions Plate Add Avanafil, Controls, and PDE5 to 96-well Plate Prep->Plate Incubate1 Incubate for 15 min at RT (Inhibitor Binding) Plate->Incubate1 Add_Substrate Add cGMP Substrate Incubate1->Add_Substrate Incubate2 Incubate for 30-60 min at 37°C (Enzymatic Reaction) Add_Substrate->Incubate2 Stop Stop Reaction Incubate2->Stop Read Read Plate Stop->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

PDE5 Inhibition Assay Workflow

cluster_workflow In Vivo Erectile Function Assessment Workflow Anesthetize Anesthetize Rat Cannulate Cannulate Carotid Artery (MAP) and Corpus Cavernosum (ICP) Anesthetize->Cannulate Administer Administer Avanafil or Vehicle Cannulate->Administer Stimulate Electrically Stimulate Cavernous Nerve Administer->Stimulate Record Record ICP and MAP Stimulate->Record Analyze Calculate ICP/MAP Ratio Record->Analyze Compare Compare Treatment vs. Control Groups Analyze->Compare

In Vivo Experimental Workflow

References

Application Notes: Protocols for Dissolving Avanafil for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a valuable tool for in vitro research in various fields, including cardiovascular physiology, oncology, and neuroscience.[1][2] Proper preparation of avanafil solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for dissolving and handling avanafil for use in cell culture applications. Avanafil works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][3][4] This inhibition leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[3][4] The signaling cascade is initiated by the release of nitric oxide (NO), which stimulates guanylate cyclase to produce cGMP.[1][3]

Data Presentation: Solubility of Avanafil

The solubility of avanafil in common laboratory solvents is summarized in the table below. It is crucial to use the appropriate solvent to ensure complete dissolution and avoid precipitation in cell culture media.

SolventSolubility at 25 °CReference
Dimethyl Sulfoxide (DMSO)97 mg/mL[5]
Dimethyl Sulfoxide (DMSO)2 mg/mL
Water<1 mg/mL[5]
Methanol<1 mg/mL[5]
Ethanol<1 mg/mL[5]

Note: The discrepancy in reported DMSO solubility may be due to differences in experimental conditions or purity of the compound. It is recommended to start with the lower value to ensure complete dissolution.

Experimental Protocols

1. Preparation of a 10 mM Avanafil Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of avanafil in dimethyl sulfoxide (DMSO).

Materials:

  • Avanafil powder (MW: 483.95 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 4.84 mg of avanafil powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the avanafil is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. A study has shown that an avanafil solution in a mixture of acetonitrile and DMSO is stable for at least 7 days at 4°C.[5]

2. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM Avanafil stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw a single-use aliquot of the 10 mM avanafil stock solution at room temperature.

  • Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix gently by pipetting up and down.

  • Add the appropriate volume of the working solution to your cell culture plates to achieve the final desired experimental concentration.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without avanafil.

Mandatory Visualizations

Avanafil Signaling Pathway

Avanafil_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP PDE5 PDE5 cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP GMP PDE5->GMP hydrolyzes Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Avanafil inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.

Experimental Workflow for Avanafil Treatment in Cell Culture

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Avanafil Stock in DMSO Prep_Working Prepare Working Solutions in Culture Medium Prep_Stock->Prep_Working Treat_Cells Treat Cells with Avanafil Working Solutions Prep_Working->Treat_Cells Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cellular Assays (e.g., Viability, Signaling) Incubate->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: Workflow for preparing avanafil solutions and treating cells in culture for analysis.

References

Application Notes and Protocols for Aversin (Avanafil) in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aversin (avanafil), a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, in animal research studies for erectile dysfunction (ED). This document includes recommended dosage ranges, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis.[1][2] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow to the penis, resulting in an erection.[1] Avanafil enhances this process by inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[1][2] This leads to an accumulation of cGMP, prolonging the smooth muscle relaxation and enhancing the erectile response in the presence of sexual stimulation.[1]

Quantitative Data Summary

The following tables summarize the reported dosages of avanafil used in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, the severity of the induced pathology, and the research objectives.

Table 1: Avanafil Dosage in Canine Models

Administration RouteDosage RangeAnimal ModelObserved EffectReference(s)
Intravenous (IV) Infusion1 - 300 µg/kg/minuteAnesthetized DogsDose-dependent potentiation of penile tumescence[3]
Intravenous (IV) Bolus37.5 µg/kgAnesthetized Dogs200% effective dose for penile tumescence[4]
Intraduodenal (ID)0.1 - 1 mg/kgAnesthetized DogsPotentiation of penile tumescence[3]
Intraduodenal (ID)151.7 µg/kgAnesthetized Dogs200% effective dose for penile tumescence[4]

Table 2: Avanafil Dosage in Rodent Models

Administration RouteDosageAnimal ModelObserved EffectReference(s)
Intracavernosal (IC) Injection1 µMType 2 Diabetic RatsPartial restoration of diminished erectile responses
Oral GavageNot specifiedWistar RatsPharmacokinetic studies[5]

Experimental Protocols

Evaluation of Erectile Function in Anesthetized Rats

This protocol describes the measurement of intracavernosal pressure (ICP) in anesthetized rats following cavernous nerve stimulation, a standard method for assessing erectile function.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthetic (e.g., sodium pentobarbital, 45 mg/kg, intraperitoneally)

  • Heparinized saline (100 U/mL)

  • 24-gauge needle connected to a pressure transducer

  • Bipolar platinum hook electrode

  • Electrical stimulator

  • Data acquisition system

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with an appropriate anesthetic agent.[6][7]

    • Make a midline abdominal incision to expose the bladder and prostate.[7]

    • Carefully dissect to locate the major pelvic ganglion (MPG) and the cavernous nerve (CN) posterolateral to the prostate.[7]

    • Place a bipolar platinum hook electrode around the cavernous nerve for electrical stimulation.[6][7]

    • Expose the penile crus by removing the overlying ischiocavernosus muscle.[8]

    • Insert a 24-gauge needle into the penile crus and connect it to a pressure transducer filled with heparinized saline to measure ICP.[6][8]

    • Isolate and cannulate the carotid artery to monitor systemic arterial pressure (MAP).

  • Drug Administration:

    • Administer this compound (avanafil) via the desired route (e.g., intravenous, intraperitoneal, oral gavage, or intracavernosal). The vehicle for avanafil preparation will depend on the administration route and the drug's solubility. For in vitro studies, avanafil is often dissolved in dimethyl sulfoxide (DMSO) and then diluted in a buffer. For in vivo studies, formulations may involve vehicles like polyethylene glycol (PEG), Tween 80, or other solubilizing agents.[5]

  • Cavernous Nerve Stimulation and ICP Measurement:

    • Apply electrical stimulation to the cavernous nerve. Typical stimulation parameters are a frequency of 15 Hz, a voltage of 5.0 V, and a duration of 1 minute.

    • Record the ICP and MAP continuously using a data acquisition system.[6]

    • The primary endpoint is the change in ICP in response to cavernous nerve stimulation before and after the administration of avanafil. The ratio of maximal ICP to MAP (ICP/MAP) is often calculated to normalize for changes in systemic blood pressure.

Induction of a Diabetic Model of Erectile Dysfunction in Rats

This protocol outlines the induction of type 2 diabetes mellitus in neonatal rats to create a model of diabetic erectile dysfunction.

Materials:

  • 2-day-old male neonatal Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

Procedure:

  • On postnatal day 2, induce type 2 diabetes by a single intraperitoneal injection of streptozotocin (90 mg/kg) dissolved in citrate buffer.

  • Allow the rats to mature for approximately 10 weeks.

  • Confirm the diabetic state by measuring blood glucose levels.

  • Proceed with the evaluation of erectile function as described in the protocol above.

Visualizations

Signaling Pathway of Avanafil

G Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Conversion Relaxation Relaxation cGMP->Relaxation Leads to PDE5 PDE5 cGMP->PDE5 Degraded by 5'-GMP (inactive) 5'-GMP (inactive) PDE5->5'-GMP (inactive) to This compound (Avanafil) This compound (Avanafil) This compound (Avanafil)->PDE5 Inhibits

Caption: Mechanism of action of this compound (avanafil).

Experimental Workflow for Evaluating Erectile Function

G cluster_workflow Experimental Workflow A Animal Model Selection (e.g., Rat, Dog) B Induction of ED (e.g., Diabetic, Aged - Optional) A->B C Anesthesia and Surgical Preparation B->C D Baseline ICP Measurement (Cavernous Nerve Stimulation) C->D E This compound (Avanafil) Administration D->E F Post-treatment ICP Measurement (Cavernous Nerve Stimulation) E->F G Data Analysis (e.g., ICP/MAP ratio) F->G

Caption: Workflow for in vivo assessment of avanafil.

References

Application of Aversin (avanafil) in smooth muscle relaxation studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Avanafil in Smooth Muscle Relaxation Studies

Introduction

Avanafil, marketed as Stendra® and Spedra®, is a second-generation, highly selective and potent oral inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its primary application is in the treatment of erectile dysfunction, which is fundamentally a disorder of vascular smooth muscle relaxation.[3][4] Avanafil's mechanism of action revolves around the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of smooth muscle tone throughout the body.[2][5][6] By preventing the degradation of cGMP, Avanafil facilitates smooth muscle relaxation, leading to vasodilation and increased blood flow.[7][8]

This high selectivity and rapid onset of action make Avanafil a valuable tool for researchers studying smooth muscle physiology and pharmacology.[9][10][11] It can be used in a variety of in vitro and in vivo models to investigate signaling pathways, screen for novel therapeutic agents, and understand the pathophysiology of diseases characterized by smooth muscle dysfunction. These application notes provide an overview of Avanafil's pharmacological properties and detailed protocols for its use in experimental settings.

Mechanism of Action

In the presence of sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum.[2] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][5] Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in the sequestration of intracellular calcium and the hyperpolarization of the cell membrane. This process causes the relaxation of smooth muscle cells in the arteries and trabeculae of the corpus cavernosum, allowing for increased blood flow and penile erection.[8]

The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases, with PDE5 being the predominant isoenzyme in the corpus cavernosum.[7] Avanafil is a competitive inhibitor of PDE5, which prevents the breakdown of cGMP.[1][12] This leads to an accumulation of cGMP, thereby amplifying the NO-dependent relaxation of smooth muscle.[5][6] It is important to note that Avanafil requires the initial release of NO (i.e., sexual stimulation) to be effective, as it does not directly cause smooth muscle relaxation in the absence of this trigger.[5]

Avanafil_MoA cluster_0 Smooth Muscle Cell cluster_1 Signal Initiation sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP (Active) sGC->cGMP catalyzes GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 substrate PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Avanafil Avanafil Avanafil->PDE5 inhibits Stimulation Sexual Stimulation NO Nitric Oxide (NO) Stimulation->NO triggers release NO->sGC activates

Caption: Avanafil's mechanism of action in the NO/cGMP pathway.

Quantitative Data

Avanafil's utility in research is underscored by its high potency for PDE5 and its selectivity over other PDE isoenzymes, which minimizes off-target effects.

Table 1: PDE Isoenzyme Inhibition and Selectivity of Avanafil and Other PDE5 Inhibitors

Compound PDE5 IC₅₀ (nM) Selectivity vs. PDE1 (fold) Selectivity vs. PDE6 (fold) Selectivity vs. PDE11 (fold)
Avanafil 5.2[1][12] >10,000[1] 120[1] >19,000[1]
Sildenafil 1.6 - 8.5[10][13] 380[1] 16[1] -
Vardenafil 0.08[10] 1,000[1] 21[1] -
Tadalafil 4.0[10] >10,000[14] 550[14] 25[1]

Data compiled from preclinical in vitro studies.[1][10][12][13][14] Fold selectivity is calculated as (IC₅₀ for other PDE / IC₅₀ for PDE5).

Table 2: In Vitro Efficacy of Avanafil in Smooth Muscle Tissues

Tissue Model Species Parameter Result
Isolated Corpus Cavernosum Rabbit EC₃₀ 2.1 nM[7]
Isolated Detrusor Muscle Caprine (Goat) Inhibition Significant at 30 µM and 60 µM[15]

EC₃₀ refers to the concentration required to elicit 30% of the maximal response.

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

This protocol describes a method to evaluate the relaxant effects of Avanafil on pre-contracted smooth muscle strips isolated from sources such as corpus cavernosum, aorta, or bladder detrusor.

Objective: To determine the concentration-response relationship of Avanafil-induced relaxation in isolated smooth muscle tissue.

Materials:

  • Avanafil (Aversin)

  • Isolated smooth muscle tissue (e.g., rabbit corpus cavernosum)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Contractile agent (e.g., Phenylephrine, Potassium Chloride (KCl))[7]

  • Reversal agents (optional, for mechanism studies): ODQ (sGC inhibitor), Glibenclamide (K-ATP channel blocker), Iberiotoxin (BKCa channel blocker)[7][15]

  • Organ bath system with force-displacement transducers

  • Data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Sacrifice the animal according to institutionally approved ethical guidelines.

    • Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.

    • Prepare smooth muscle strips of appropriate dimensions (e.g., 2x2x10 mm).

  • Mounting:

    • Suspend the tissue strips in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

    • Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Wash out the KCl and allow the tissue to return to baseline.

  • Pre-contraction:

    • Induce a submaximal, stable contraction using an appropriate agonist (e.g., phenylephrine at its EC₇₀-EC₈₀ concentration).

  • Avanafil Administration:

    • Once a stable plateau of contraction is achieved, add Avanafil to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Analysis:

    • Record the tension continuously.

    • Express the relaxation at each Avanafil concentration as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve and calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) and Emax (maximal relaxation).

Organ_Bath_Workflow start Start prep Tissue Dissection & Preparation start->prep mount Mount Tissue in Organ Bath prep->mount equil Equilibrate Under Tension (60-90 min) mount->equil viability Check Viability (e.g., with KCl) equil->viability pre_contract Induce Stable Pre-contraction (e.g., with Phenylephrine) viability->pre_contract add_avanafil Add Avanafil (Cumulative Doses) pre_contract->add_avanafil record Record Tension Continuously add_avanafil->record analyze Analyze Data: Calculate EC₅₀ & Emax record->analyze end_node End analyze->end_node

Caption: Workflow for an in vitro organ bath experiment.
Protocol 2: In Vivo Assessment of Smooth Muscle Relaxation

This protocol provides a conceptual framework for assessing Avanafil's effect on smooth muscle relaxation in vivo, using the measurement of intracavernosal pressure (ICP) in an anesthetized animal model as an example.[9][14]

Objective: To evaluate the efficacy of Avanafil in potentiating nerve-stimulation-induced smooth muscle relaxation and erectile response in vivo.

Materials:

  • Avanafil (this compound)

  • Anesthetized animal model (e.g., rat, dog)

  • Anesthetic agent (e.g., pentobarbital)

  • Saline solution

  • Heparin

  • Pressure transducer and catheter (e.g., 23-gauge needle connected to PE-50 tubing)

  • Bipolar platinum electrode for nerve stimulation

  • Data acquisition system to monitor ICP and mean arterial pressure (MAP)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to institutionally approved ethical guidelines.

    • Perform a tracheotomy if necessary to maintain a clear airway.

    • Cannulate the carotid artery to monitor systemic mean arterial pressure (MAP).

    • Surgically expose the cavernous nerve.

  • ICP Measurement:

    • Insert a heparinized saline-filled 23-gauge needle into the corpus cavernosum and connect it to a pressure transducer to measure ICP.

  • Nerve Stimulation (Baseline):

    • Position a bipolar electrode on the cavernous nerve.

    • Deliver electrical stimulation at set parameters (e.g., 5V, 1 ms, 16 Hz) for a defined period (e.g., 60 seconds) to elicit a baseline erectile response.

    • Record the maximal ICP and the total ICP (area under the curve).

  • Drug Administration:

    • Administer Avanafil or vehicle control via an appropriate route (e.g., intravenous, intraduodenal).[9][14]

  • Post-Drug Stimulation:

    • At various time points after drug administration (e.g., 5, 15, 30, 60 minutes), repeat the electrical stimulation of the cavernous nerve.[11]

    • Record the resulting ICP and MAP.

  • Data Analysis:

    • Calculate the change in maximal ICP and total ICP from baseline for both the Avanafil and vehicle groups.

    • Often, the ratio of ICP/MAP is used to normalize the erectile response to systemic blood pressure.

    • Compare the potentiation of the erectile response between the treatment and control groups.

In_Vivo_Workflow start Start prep Anesthetize Animal & Surgically Prepare start->prep cannulate Cannulate Carotid Artery (MAP) & Corpus Cavernosum (ICP) prep->cannulate baseline Stimulate Cavernous Nerve (Record Baseline ICP) cannulate->baseline admin Administer Avanafil or Vehicle baseline->admin post_stim Repeat Nerve Stimulation at Timed Intervals admin->post_stim record Record Post-Drug ICP & MAP post_stim->record analyze Analyze Change in ICP/MAP Ratio record->analyze end_node End analyze->end_node

Caption: Workflow for an in vivo intracavernosal pressure study.

References

Application Notes and Protocols for Studying Cyclic GMP Signaling Pathways Using Aversin (Avanafil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Aversin (avanafil), a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, as a tool to investigate cyclic guanosine monophosphate (cGMP) signaling pathways. This document includes detailed experimental protocols, quantitative data for avanafil's activity, and visualizations of the relevant biological and experimental workflows.

Introduction

Cyclic GMP is a critical second messenger involved in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1][2] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs).[2][3] PDE5, an enzyme highly expressed in tissues such as the corpus cavernosum and pulmonary vasculature, specifically hydrolyzes cGMP.[4][5]

Avanafil is a second-generation PDE5 inhibitor characterized by its rapid onset of action and high selectivity for PDE5 over other PDE isoenzymes.[6][7] This high selectivity minimizes off-target effects, making avanafil an excellent research tool for specifically probing the role of the cGMP pathway in various cellular and physiological models. By inhibiting PDE5, avanafil leads to an accumulation of intracellular cGMP, thereby amplifying downstream signaling events.[4][8]

Mechanism of Action

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells.[4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][9] Elevated cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of various downstream targets that ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation. Avanafil, as a competitive inhibitor of PDE5, prevents the breakdown of cGMP to 5'-GMP, thus prolonging and enhancing the cGMP-mediated signaling cascade.[3][8][9]

cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Downstream\nEffectors Downstream Effectors PKG->Downstream\nEffectors Phosphorylates Smooth Muscle\nRelaxation Smooth Muscle Relaxation Downstream\nEffectors->Smooth Muscle\nRelaxation Leads to 5'-GMP 5'-GMP (Inactive) PDE5->5'-GMP Hydrolyzes Avanafil Avanafil (this compound) Avanafil->PDE5 Inhibits

Figure 1: Avanafil's mechanism of action in the cGMP signaling pathway.

Quantitative Data: Avanafil's Inhibitory Activity

The potency and selectivity of avanafil have been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific enzyme.

PDE IsoenzymeAvanafil IC50 (nM)Sildenafil IC50 (nM)Vardenafil IC50 (nM)Tadalafil IC50 (nM)
PDE5 5.2[9]3.50.71.8
PDE1 >10,000[9]1400700-
PDE6 630[9]5614.712600
PDE11 >19,000[9]--45

Data compiled from preclinical studies.[9] Values for other PDE inhibitors are provided for comparison.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of avanafil on the cGMP signaling pathway.

Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay

This protocol determines the inhibitory activity of avanafil on purified PDE5 enzyme. A common method is a fluorescence polarization (FP) assay.

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Enzymatic Reaction cluster_3 Detection & Analysis Reagents Prepare Reagents: - PDE5 Enzyme - Avanafil dilutions - FAM-cGMP substrate - Assay Buffer Plate Add to 96-well plate: 1. Avanafil/Control 2. PDE5 Enzyme Reagents->Plate Incubate_1 Incubate (15 min, RT) (Inhibitor Binding) Plate->Incubate_1 Substrate Add FAM-cGMP Substrate Incubate_1->Substrate Incubate_2 Incubate (30-60 min, 37°C) (Enzymatic Reaction) Substrate->Incubate_2 Stop Add Binding Agent (Stops reaction) Incubate_2->Stop Read Read Fluorescence Polarization Stop->Read Analyze Calculate % Inhibition and IC50 Value Read->Analyze cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Treat Treat cells/tissue (Control, Avanafil, etc.) Lyse Lyse and collect protein Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify Load Load samples onto SDS-PAGE gel Quantify->Load Run Run gel electrophoresis Load->Run Transfer Transfer proteins to membrane Run->Transfer Block Block membrane Transfer->Block Primary Incubate with primary antibody (e.g., anti-p-VASP) Block->Primary Secondary Incubate with secondary antibody Primary->Secondary Detect Detect signal (Chemiluminescence/Fluorescence) Secondary->Detect Analyze Analyze band intensity Detect->Analyze

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aversin (Avanafil) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Aversin (avanafil) in pharmaceutical dosage forms. The described method is simple, accurate, precise, and suitable for routine quality control analysis. The chromatographic separation is achieved on a C18 column with a mobile phase composed of a mixture of an aqueous buffer and an organic solvent, providing excellent resolution and peak symmetry for avanafil. This document provides comprehensive experimental protocols, validation data, and a visual workflow to aid researchers, scientists, and drug development professionals in the successful implementation of this analytical method.

Introduction

Avanafil, marketed under the brand name this compound among others, is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] The chemical name for avanafil is 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[1] Given its therapeutic importance, it is crucial to have a reliable analytical method for its quantification in pharmaceutical preparations to ensure product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of drug substances and their impurities. This application note presents a detailed, validated RP-HPLC method for the analysis of avanafil.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions for Avanafil Analysis

ParameterCondition
Column InertSustain C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Water: Acetonitrile: Trifluoroacetic Acid (65:35:0.1 v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[2]
Column Temperature Ambient or 45 °C[3][4]
Detection Wavelength 238 nm[1] or 245 nm[3][4]
Run Time Approximately 15 minutes
Reagents and Materials
  • Avanafil reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (AR grade)[1]

  • Milli-Q or HPLC grade water

  • Avanafil tablets (e.g., Stendra 100 mg)[1]

Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare 1000 mL of the mobile phase, mix 650 mL of water, 350 mL of acetonitrile, and 1.0 mL of trifluoroacetic acid.[1] Filter the solution through a 0.45 µm membrane filter and degas prior to use.

2.3.2. Standard Stock Solution Preparation (100 µg/mL)

Accurately weigh about 10 mg of avanafil working standard and transfer it to a 100 mL volumetric flask.[1] Add approximately 70 mL of a 50:50 (v/v) mixture of water and acetonitrile (diluent), sonicate to dissolve, and then dilute to the mark with the diluent.[1]

2.3.3. Working Standard Solution Preparation (50 µg/mL)

From the standard stock solution, pipette 5 mL into a 10 mL volumetric flask and dilute to the mark with the diluent.[1]

2.3.4. Sample Solution Preparation (from tablets)

Weigh and powder twenty avanafil tablets (e.g., 100 mg strength).[1] Transfer a quantity of the powder equivalent to 10 mg of avanafil into a 100 mL volumetric flask.[1] Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1] Dilute to the mark with the diluent. Pipette 5 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 50 µg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][5] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 5 - 100 µg/mL[1][5]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.02 µg/mL[2]
Limit of Quantification (LOQ) 0.08 µg/mL[2]
Robustness The method is robust to small, deliberate changes in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±5 °C).
Specificity No interference from common excipients was observed at the retention time of avanafil.[1]

System Suitability

System suitability tests are an integral part of the method to ensure the chromatographic system is performing adequately. The acceptance criteria are presented in Table 3.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (for 6 replicate injections) ≤ 2.0
Retention Time Approximately 10.77 min[1]

Results and Discussion

The developed HPLC method provides a well-resolved peak for avanafil with a retention time of approximately 10.77 minutes.[1] The method demonstrated excellent linearity over the concentration range of 5-100 µg/mL with a correlation coefficient greater than 0.999.[1] The accuracy and precision of the method were within the acceptable limits, indicating that the method is reliable for the quantitative determination of avanafil. The specificity of the method was confirmed by the absence of any interfering peaks from the placebo at the retention time of the analyte.

Experimental Workflow

The overall workflow for the HPLC analysis of avanafil is depicted in the following diagram:

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data_proc Data Processing & Reporting mob_phase Mobile Phase Preparation sys_suit System Suitability Test mob_phase->sys_suit std_prep Standard Solution Preparation std_prep->sys_suit smp_prep Sample Solution Preparation injection Inject Standard & Sample Solutions smp_prep->injection sys_suit->injection If Passes chrom_run Chromatographic Run injection->chrom_run peak_int Peak Integration & Identification chrom_run->peak_int quant Quantification of Avanafil peak_int->quant report Generate Report quant->report

Caption: Experimental workflow for the HPLC analysis of Avanafil.

Conclusion

The described HPLC method is validated, reliable, and suitable for the routine quality control analysis of this compound (avanafil) in its pharmaceutical tablet formulation. The method is specific, accurate, precise, and robust, meeting all the requirements for a standard analytical procedure.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Avanafil (Aversin) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative and qualitative analysis of Avanafil (marketed as Aversin, Stendra, and Spedra) and its primary metabolites using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction

Avanafil is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Its therapeutic action is mediated by the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding the metabolic fate of Avanafil is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. The primary route of metabolism for Avanafil is hepatic, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3] This leads to the formation of two major metabolites, M4 and M16.[4][5] The M4 metabolite is active, accounting for approximately 23% of the parent compound's pharmacological activity, while the M16 metabolite is inactive.[4][5]

This document details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection of Avanafil and its metabolites in biological matrices.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of Avanafil and its metabolites in rat plasma and brain homogenates.[6]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., Valsartan, 250 µg/mL in methanol)[6]

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample (plasma or brain homogenate), add 50 µL of the internal standard solution.[6]

  • Add 1 mL of acetonitrile to the sample mixture.[6]

  • Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the samples at 5000 rpm for 7 minutes to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[6]

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: Nucleodur C18 (or equivalent)[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile[7]

  • Gradient: Isocratic elution with 29% Mobile Phase A and 71% Mobile Phase B[7]

  • Flow Rate: 0.5 mL/min[7]

  • Column Temperature: Ambient or controlled (e.g., 40 °C)

  • Injection Volume: 5 µL[6]

Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

  • Scan Type: Multiple Reaction Monitoring (MRM)[7]

  • Gas Temperature: 330 °C[6]

  • Gas Flow: 11 L/min[6]

  • Nebulizer Pressure: 35 psi[6]

  • Capillary Voltage: 4100 V[6]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor Voltage (V)Collision Energy (eV)
Avanafil485.0375.013528
Valsartan (IS)436.0306.013520

Note: The MRM transitions for the metabolites M4 and M16 need to be optimized by direct infusion of the respective standards or by in-source fragmentation of the parent drug.

Quantitative Data Summary

The following table summarizes the available quantitative data for Avanafil and its metabolites.

Analyte/ParameterMatrixValueReference
Avanafil (Oral Suspension)
CmaxRat Plasma1503.82 ± 354.11 ng/mL[7]
t1/2Rat Plasma4.87 ± 0.42 h[7]
Avanafil (Transdermal Film)
CmaxRat Plasma141.94 ± 22.57 ng/mL[7]
t1/2Rat Plasma7.05 ± 1.59 h[7]
Metabolites
Average Total MetabolitesRat Plasma27.1 ± 2.2 %[7]
Average Total MetabolitesRat Brain7.0 ± 1.0 %[7]
Metabolite M4
Relative to Parent Compound-~23%[5]
Metabolite M16
Relative to Parent Compound-~29%[5]

Visualizations

Metabolic Pathway of Avanafil

cluster_0 Hepatic Metabolism Avanafil Avanafil CYP3A4 CYP3A4 Avanafil->CYP3A4 Primary Metabolism Metabolite_M4 Metabolite M4 (Active) CYP3A4->Metabolite_M4 Metabolite_M16 Metabolite M16 (Inactive) CYP3A4->Metabolite_M16

Caption: Simplified metabolic pathway of Avanafil primarily mediated by CYP3A4.

Experimental Workflow for Avanafil Metabolite Analysis

Sample Biological Sample (Plasma or Brain Homogenate) LLE Liquid-Liquid Extraction (Acetonitrile) Sample->LLE 1. Add IS & Acetonitrile Centrifuge Centrifugation (5000 rpm, 7 min) LLE->Centrifuge 2. Vortex & Centrifuge Supernatant Supernatant Collection & Filtration Centrifuge->Supernatant 3. Collect Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS 4. Inject into LC-MS/MS Data Data Acquisition & Analysis LC_MS->Data 5. MRM Detection

Caption: Experimental workflow for the LC-MS/MS analysis of Avanafil metabolites.

References

Avanafil (Aversin) as a Tool for Vasodilation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, serves as a valuable pharmacological tool for investigating the cyclic guanosine monophosphate (cGMP) signaling pathway in vasodilation.[1][2][3] Its mechanism of action involves the inhibition of PDE5, the primary enzyme responsible for the degradation of cGMP in vascular smooth muscle cells.[4] This inhibition leads to an accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation.[4] Avanafil's high selectivity for PDE5 over other PDE isoenzymes minimizes off-target effects, making it a precise instrument for studying cGMP-mediated vascular responses.[1][2][5] These application notes provide detailed protocols for utilizing avanafil in both in vitro and in vivo models of vasodilation research.

Mechanism of Action: The NO/cGMP Pathway

The nitric oxide (NO)/cGMP pathway is the principal mediator of vasodilation.[6] Upon stimulation by various physiological signals, endothelial cells release NO, which diffuses into adjacent smooth muscle cells. There, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of phosphorylation events that decrease intracellular calcium concentrations and induce smooth muscle relaxation. Avanafil potentiates this pathway by preventing the breakdown of cGMP by PDE5.[4]

cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Stimuli Stimuli eNOS eNOS Stimuli->eNOS NO_e NO eNOS->NO_e L-Arginine L-Arginine L-Arginine->eNOS NO_v NO NO_e->NO_v Diffusion sGC sGC NO_v->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG PKG cGMP->PKG Activates 5'-GMP 5'-GMP PDE5->5'-GMP Degrades Relaxation Vasodilation PKG->Relaxation Avanafil Avanafil Avanafil->PDE5 Inhibits

Figure 1: Avanafil's Mechanism in the NO/cGMP Pathway.

Quantitative Data

The following tables summarize key quantitative parameters of avanafil, providing a basis for experimental design.

Table 1: In Vitro Potency and Selectivity of Avanafil

ParameterSpeciesValueReference(s)
IC50 for PDE5 Canine5.2 nM[2]
Selectivity (PDE5 vs. PDE6) ->120-fold[1]
Selectivity (PDE5 vs. PDE1) ->10,000-fold[1]
Selectivity (PDE5 vs. PDE11) ->19,000-fold[2]

IC50: Half-maximal inhibitory concentration.

Table 2: Preclinical Efficacy of Avanafil in Vasodilation

Experimental ModelParameterResultReference(s)
Isolated Rat Corpus Cavernosum Maximum Relaxation83 ± 7%[6]
cGMP Increase3-fold[6]
Isolated Human Corpus Cavernosum Maximum Relaxation74 ± 5%[6]
cGMP Increase3-fold[6]
Anesthetized Dogs (Intravenous) 200% Effective Dose (Tumescence)37.5 µg/kg[4]
Anesthetized Dogs (Intraduodenal) 200% Effective Dose (Tumescence)151.7 µg/kg[4]

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assessment Using Isolated Rat Aortic Rings

This protocol details the procedure for constructing cumulative concentration-response curves to avanafil in isolated rat thoracic aorta, a standard model for assessing vasorelaxant properties.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat & Excise Thoracic Aorta B Clean Aorta & Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath B->C D Equilibrate (90 min, 37°C, Carbogen) C->D E Pre-contract with Phenylephrine (1 µM) D->E F Cumulative Addition of Avanafil E->F G Record Isometric Tension F->G H Calculate % Relaxation G->H I Plot Concentration-Response Curve H->I J Determine EC50 I->J

Figure 2: Workflow for Isolated Aortic Ring Assay.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Phenylephrine (PE)

  • Avanafil

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method and immediately excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution. Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded studies, gently rub the luminal surface with a fine wire.

  • Mounting:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Connect the upper hook to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 90 minutes under a resting tension of 1.5 g, replacing the Krebs solution every 15 minutes.

    • Induce a contraction with 60 mM KCl to check for tissue viability. Wash out the KCl and allow the tension to return to baseline.

  • Experimental Protocol:

    • Induce a stable, submaximal contraction with phenylephrine (1 µM).

    • Once a stable plateau is reached, add avanafil in a cumulative manner (e.g., 1 nM to 10 µM).

    • Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve is complete.

  • Data Analysis:

    • Express the relaxation at each avanafil concentration as a percentage of the PE-induced pre-contraction.

    • Plot the percentage of relaxation against the logarithm of the avanafil concentration to generate a concentration-response curve and calculate the EC50 value (the concentration of avanafil that produces 50% of the maximal relaxation).

Protocol 2: Measurement of Intracellular cGMP Levels in Vascular Tissue

This protocol outlines the quantification of cGMP in vascular tissue following treatment with avanafil, using a commercially available Enzyme Immunoassay (EIA) kit.

Materials:

  • Isolated aortic rings (prepared as in Protocol 1)

  • Avanafil

  • Agonist (e.g., Sodium Nitroprusside - SNP)

  • Liquid nitrogen

  • 0.1 M HCl

  • Commercial cGMP EIA kit

  • Plate reader

Procedure:

  • Tissue Treatment:

    • Prepare and equilibrate aortic rings as described in Protocol 1.

    • Incubate the rings with a desired concentration of avanafil (or vehicle control) for a predetermined time (e.g., 20 minutes).

    • Stimulate cGMP production by adding an NO donor like SNP (e.g., 10 µM) for a short period (e.g., 2 minutes).

  • Sample Collection and Preparation:

    • Immediately freeze the tissue samples in liquid nitrogen to stop enzymatic activity.

    • Homogenize the frozen tissue in 0.1 M HCl.

    • Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for cGMP measurement.

  • cGMP Quantification:

    • Perform the cGMP EIA according to the manufacturer's instructions. This typically involves:

      • Pipetting standards and samples into a cGMP antibody-coated microplate.

      • Adding a cGMP-alkaline phosphatase conjugate.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution and incubating to develop color.

      • Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 405 nm).

  • Data Analysis:

    • Construct a standard curve using the known cGMP standards.

    • Calculate the cGMP concentration in the samples based on the standard curve.

    • Express the results as pmol of cGMP per milligram of protein.

Protocol 3: In Vivo Assessment of Hemodynamic Effects in a Rodent Model

This protocol describes the measurement of mean arterial pressure (MAP) in anesthetized rats to evaluate the systemic vasodilator effects of avanafil.

cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Rat B Cannulate Carotid Artery (for MAP) A->B C Cannulate Femoral Vein (for Drug IV) A->C D Stabilize Baseline MAP Recording B->D E Administer Avanafil (or Vehicle) IV D->E F Continuously Record MAP E->F G Calculate Change in MAP from Baseline F->G H Plot Dose-Response Curve G->H

Figure 3: Workflow for In Vivo Hemodynamic Assessment.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthetic (e.g., urethane)

  • Polyethylene catheters

  • Pressure transducer and data acquisition system

  • Heparinized saline

  • Avanafil

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat (e.g., urethane, 1.2 g/kg, i.p.).

    • Perform a tracheotomy to ensure a clear airway if necessary.

    • Isolate the left carotid artery and insert a heparinized saline-filled catheter. Connect this catheter to a pressure transducer to record blood pressure.

    • Isolate the right femoral vein and insert a catheter for intravenous drug administration.

  • Hemodynamic Recording:

    • Allow the animal to stabilize for at least 20 minutes after surgery until a steady baseline MAP is achieved.

    • Administer avanafil intravenously at increasing doses (e.g., 0.1, 0.3, 1.0 mg/kg). Administer a vehicle control in a separate group of animals.

    • Continuously record MAP throughout the experiment.

  • Data Analysis:

    • Calculate the maximum change in MAP from the pre-dose baseline for each dose of avanafil.

    • Express the results as the mean change in MAP (mmHg) ± SEM.

    • Construct a dose-response curve by plotting the change in MAP against the dose of avanafil.

Conclusion

Avanafil's high potency and selectivity for PDE5 make it an exemplary research tool for elucidating the role of the cGMP signaling pathway in vasodilation. The protocols provided herein offer standardized methods for characterizing its effects in both isolated tissues and whole-animal models. By employing these techniques, researchers can effectively investigate the mechanisms of vasodilation and explore the therapeutic potential of modulating the NO/cGMP pathway in various vascular beds and disease states.

References

Application Note: Techniques for Measuring PDE5 Inhibition by Aversin (Avanafil)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aversin (avanafil) is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation.[2][3] By inhibiting PDE5, avanafil prevents the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow.[2][4] This mechanism of action makes avanafil an effective treatment for erectile dysfunction.[2] Accurate and reproducible measurement of PDE5 inhibition is critical for the research and development of avanafil and other PDE5 inhibitors. This application note provides detailed protocols for both in vitro enzymatic assays and cell-based assays to quantify the inhibitory activity of avanafil on PDE5.

Quantitative Data: Potency and Selectivity of Avanafil

Avanafil demonstrates strong, competitive inhibition of the PDE5 enzyme.[5] Its potency is significantly higher for PDE5 compared to other phosphodiesterase isoenzymes, which contributes to its favorable side-effect profile.[1][6][7]

ParameterAvanafilSildenafilVardenafilTadalafil
Mean IC50 for PDE5 (nM) 5.2[5][8]1.6[8]0.1[8]4.0[8]
Selectivity for PDE1 vs. PDE5 >10,000-fold[8]375-fold[8]1,000-fold[8]>10,000-fold[8]
Selectivity for PDE6 vs. PDE5 121-fold[8]16-fold[8]21-fold[8]550-fold[8]
Selectivity for PDE11 vs. PDE5 >1,900-fold7.1-fold19-fold11-fold

Table 1: In vitro potency (IC50) and selectivity of avanafil for PDE5 compared to other common PDE5 inhibitors. Data compiled from multiple sources.[5][6][8]

Signaling Pathway

The efficacy of avanafil is rooted in its modulation of the NO/cGMP signaling pathway. Upon sexual stimulation, nitric oxide (NO) is released from nerve terminals and endothelial cells, which then activates soluble guanylate cyclase (sGC).[3][9][4] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][9][4] cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[10] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[11] Avanafil competitively inhibits PDE5, leading to an accumulation of cGMP and enhanced vasodilation.[2][9][4]

PDE5_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes Avanafil Avanafil Avanafil->PDE5 Inhibits

cGMP signaling pathway and the inhibitory action of Avanafil.

Experimental Protocols

Protocol 1: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of avanafil against purified recombinant human PDE5A1 enzyme using a fluorescence polarization (FP) assay.

Principle: This assay is based on the competition between a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) and the product of the enzymatic reaction (5'-GMP) for a specific binding agent. When the fluorescent substrate is hydrolyzed by PDE5, the resulting 5'-GMP binds to a larger binding agent, causing an increase in fluorescence polarization.[2][4] Inhibition of PDE5 by avanafil results in less hydrolysis of the substrate and thus a lower fluorescence polarization signal.

Materials:

  • Recombinant human PDE5A1 enzyme

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • Binding Agent (specific for 5'-GMP)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (avanafil)

  • Positive control (e.g., Sildenafil)

  • DMSO

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of avanafil in DMSO.

    • Perform serial dilutions of the avanafil stock solution in assay buffer to create a range of test concentrations (e.g., from 1 µM to 0.01 nM). Also, prepare serial dilutions for the positive control. The final DMSO concentration in the assay should be ≤ 1%.

  • Reagent Preparation:

    • Thaw all enzymatic components on ice.

    • Dilute the recombinant PDE5A1 enzyme in cold assay buffer to the desired working concentration.

    • Dilute the FAM-Cyclic-3',5'-GMP substrate in assay buffer to its working concentration.

  • Assay Protocol:

    • Add 5 µL of the serially diluted avanafil, positive control, or vehicle control (assay buffer with DMSO) to the wells of the 384-well microplate.

    • Add 10 µL of the diluted PDE5 enzyme solution to each well, except for the "no enzyme" control wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of the Binding Agent to all wells.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition:

    • Read the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of avanafil using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) where mP_sample is the millipolarization value of the test well, mP_blank is the value from the "no enzyme" well, and mP_control is the value from the vehicle control well.

    • Plot the percent inhibition against the logarithm of the avanafil concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Workflow prep_avanafil Prepare Avanafil Serial Dilutions add_avanafil Add Avanafil/Controls to Plate prep_avanafil->add_avanafil prep_reagents Prepare PDE5 Enzyme and FAM-cGMP Substrate add_enzyme Add PDE5 Enzyme prep_reagents->add_enzyme add_substrate Add FAM-cGMP Substrate prep_reagents->add_substrate add_avanafil->add_enzyme incubate1 Incubate (15 min, RT) Inhibitor Binding add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (30-60 min, 37°C) Enzymatic Reaction add_substrate->incubate2 add_binder Add Binding Agent (Stop) incubate2->add_binder incubate3 Incubate (30 min, RT) Stabilization add_binder->incubate3 read_plate Read Fluorescence Polarization incubate3->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data

Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.
Protocol 2: Cell-Based cGMP Accumulation Assay

This protocol measures the ability of avanafil to increase intracellular cGMP levels in a cellular context following stimulation with a nitric oxide donor.

Principle: Cells that endogenously or recombinantly express PDE5 are pre-treated with avanafil. Subsequently, cGMP production is stimulated by a nitric oxide (NO) donor, such as sodium nitroprusside (SNP).[8][12] In the presence of avanafil, the degradation of cGMP by PDE5 is inhibited, leading to its accumulation within the cells. The intracellular cGMP levels are then quantified using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

Materials:

  • A relevant cell line (e.g., vascular smooth muscle cells, or a transfected cell line like HEK293 expressing PDE5)

  • Cell culture medium and supplements

  • This compound (avanafil)

  • Nitric oxide donor (e.g., Sodium Nitroprusside - SNP)

  • Cell lysis buffer

  • cGMP quantification kit (e.g., ELISA or HTRF)

  • White or clear 96-well cell culture plates

  • Plate reader compatible with the chosen cGMP quantification kit

Procedure:

  • Cell Seeding:

    • Plate the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a serial dilution of avanafil in serum-free medium. The final DMSO concentration should be kept below 0.1%.

  • Assay Protocol:

    • Remove the culture medium from the wells.

    • Pre-incubate the cells with various concentrations of avanafil or vehicle control for 30-60 minutes at 37°C.

    • Stimulate the cells by adding a fixed concentration of an NO donor (e.g., 10 µM SNP) to each well.

    • Incubate for 10-30 minutes at 37°C to allow for cGMP production.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Lyse the cells by adding the lysis buffer provided in the cGMP assay kit and incubate as per the manufacturer's instructions (e.g., on ice for 10-20 minutes).

  • cGMP Quantification:

    • Perform the cGMP assay on the cell lysates according to the manufacturer's protocol for the chosen kit (ELISA or HTRF).

  • Data Analysis:

    • Calculate the concentration of cGMP in each well based on the standard curve generated.

    • Plot the cGMP concentration against the logarithm of the avanafil concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of avanafil that produces 50% of the maximal cGMP accumulation).

Cell_Based_Workflow seed_cells Seed Cells in 96-well Plate and Culture Overnight pre_incubate Pre-incubate with Avanafil (30-60 min, 37°C) seed_cells->pre_incubate stimulate Stimulate with NO Donor (e.g., SNP) (10-30 min, 37°C) pre_incubate->stimulate lyse_cells Lyse Cells to Release Intracellular cGMP stimulate->lyse_cells quantify_cgmp Quantify cGMP Levels (ELISA or HTRF) lyse_cells->quantify_cgmp analyze_data Calculate cGMP Concentration and Determine EC50 quantify_cgmp->analyze_data

Workflow for a cell-based cGMP accumulation assay.

References

Application Notes and Protocols for Aversin (Avanafil) in Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical application of Aversin (avanafil), a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, in the context of pulmonary hypertension (PH) research. Due to the limited specific research on avanafil for PH, the experimental protocols provided herein are adapted from established methodologies for other PDE5 inhibitors, such as sildenafil and tadalafil, which share the same mechanism of action.

Introduction

Pulmonary hypertension is a severe pathophysiological condition characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure.[1][2] The therapeutic strategy for PH often involves targeting pathways that promote pulmonary vasodilation and inhibit vascular remodeling. One of the key pathways is the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade. PDE5 inhibitors, including avanafil, enhance this pathway by preventing the degradation of cGMP, thereby promoting smooth muscle relaxation and vasodilation in the pulmonary vasculature.[1][3] Avanafil's high selectivity for PDE5 may offer a favorable profile for therapeutic development.[4]

Mechanism of Action: The cGMP Signaling Pathway

In pulmonary artery smooth muscle cells (PASMCs), nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[3] The enzyme PDE5 specifically hydrolyzes cGMP, terminating its vasodilatory signal. Avanafil, as a competitive inhibitor of PDE5, prevents this hydrolysis, leading to sustained high levels of cGMP and prolonged vasodilation.[4][5] This mechanism not only promotes vasodilation but has also been shown to have anti-proliferative effects on PASMCs, which is crucial in addressing the vascular remodeling characteristic of PH.[6]

PDE5_Inhibition_Pathway cluster_endothelium Endothelial Cell cluster_pascm Pulmonary Artery Smooth Muscle Cell (PASMC) eNOS eNOS NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation promotes Avanafil Avanafil Avanafil->PDE5 inhibits

Mechanism of action of Avanafil in pulmonary hypertension.

Preclinical Research Protocols

In Vitro Evaluation of Avanafil on Pulmonary Artery Smooth Muscle Cells (PASMCs)

Objective: To determine the anti-proliferative and pro-apoptotic effects of avanafil on human PASMCs.

Methodology:

  • Cell Culture:

    • Human PASMCs are cultured in smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Proliferation Assay (e.g., MTT or BrdU assay):

    • PASMCs are seeded in 96-well plates.

    • After reaching confluence, cells are serum-starved for 24 hours to synchronize the cell cycle.

    • Cells are then stimulated with a mitogen such as platelet-derived growth factor (PDGF) in the presence of varying concentrations of avanafil or vehicle control.

    • After a 24-48 hour incubation period, cell proliferation is assessed using a standard MTT or BrdU assay protocol.[6]

  • Apoptosis Assay (e.g., TUNEL or Caspase-3 activity assay):

    • PASMCs are treated with avanafil at various concentrations for 24-48 hours.

    • Apoptosis is quantified using a TUNEL staining kit or a colorimetric caspase-3 activity assay.

  • Western Blot Analysis:

    • To investigate the molecular mechanism, protein lysates from treated PASMCs are analyzed by Western blot for key signaling proteins such as phosphorylated ERK (p-ERK), total ERK, and markers of apoptosis like cleaved caspase-3.[6]

InVitro_Workflow cluster_assays Assess Cellular Effects start Start: Culture Human PASMCs seed_plates Seed PASMCs in 96-well plates start->seed_plates serum_starve Serum-starve for 24h to synchronize seed_plates->serum_starve stimulate Stimulate with Mitogen (e.g., PDGF) + Avanafil (various concentrations) or Vehicle serum_starve->stimulate incubate Incubate for 24-48h stimulate->incubate prolif_assay Proliferation Assay (MTT / BrdU) incubate->prolif_assay apoptosis_assay Apoptosis Assay (TUNEL / Caspase-3) incubate->apoptosis_assay western_blot Western Blot Analysis (p-ERK, cleaved Caspase-3) incubate->western_blot end End: Data Analysis prolif_assay->end apoptosis_assay->end western_blot->end

Workflow for in vitro evaluation of Avanafil.
In Vivo Evaluation in Animal Models of Pulmonary Hypertension

Two common animal models are used to induce PH for preclinical drug evaluation: the monocrotaline (MCT)-induced model in rats and the hypoxia-induced model in mice or rats.[7][8]

A. Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

Objective: To assess the efficacy of avanafil in preventing or reversing MCT-induced PH and right ventricular hypertrophy in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.[9]

  • Induction of PH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PH.[7][9] The disease develops over 3-4 weeks.[9]

  • Treatment Protocol:

    • Prophylactic: Avanafil is administered (e.g., via oral gavage) daily, starting from the day of MCT injection for 3-4 weeks.

    • Therapeutic: Avanafil administration begins after the establishment of PH (e.g., 2 weeks post-MCT injection) and continues for 2 weeks.[7]

  • Hemodynamic Measurements: At the end of the study, rats are anesthetized, and right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[10]

  • Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is separated from the left ventricle and septum (LV+S). The Fulton Index (RV / (LV+S)) is calculated to quantify the degree of hypertrophy.[9]

  • Histopathology: Lung and heart tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess pulmonary artery medial wall thickness and right ventricular fibrosis.[7]

B. Hypoxia-Induced Pulmonary Hypertension

Objective: To evaluate the effect of avanafil on the development of hypoxia-induced PH.

Methodology:

  • Animal Model: Mice (e.g., C57BL/6) or rats are used.

  • Induction of PH: Animals are housed in a hypoxic chamber (10% O2) for 3-5 weeks.[8][11]

  • Treatment: Avanafil is administered daily (e.g., in drinking water or by oral gavage) for the duration of the hypoxic exposure.

  • Assessments: Similar to the MCT model, endpoints include hemodynamic measurements (RVSP, mPAP), Fulton Index for right ventricular hypertrophy, and histological analysis of pulmonary vascular remodeling.[12]

InVivo_Workflow cluster_treatment Treatment Groups cluster_endpoints Assessments start Start: Select Animal Model (e.g., Sprague-Dawley Rats) induce_ph Induce PH (e.g., single 60 mg/kg MCT injection) start->induce_ph control Control Group (Vehicle) induce_ph->control avanafil_pro Prophylactic Avanafil (from day of induction) induce_ph->avanafil_pro avanafil_ther Therapeutic Avanafil (after PH established) induce_ph->avanafil_ther measurements Endpoint Measurements (after 3-4 weeks) control->measurements avanafil_pro->measurements avanafil_ther->measurements hemo Hemodynamics (RVSP, mPAP) measurements->hemo rvh RV Hypertrophy (Fulton Index) measurements->rvh histo Histopathology (Vascular Remodeling) measurements->histo end End: Data Analysis hemo->end rvh->end histo->end

Workflow for in vivo evaluation in the MCT rat model.

Quantitative Data Summary

The following tables present expected outcomes from preclinical and clinical studies of a PDE5 inhibitor in pulmonary hypertension, based on data from sildenafil and tadalafil research.

Table 1: Expected Outcomes in Preclinical Models of Pulmonary Hypertension

Parameter Control (No PH) PH Model (Vehicle) PH Model + PDE5 Inhibitor
Right Ventricular Systolic Pressure (RVSP, mmHg) ~25-30 ~50-60 ↓ (~35-45)
Fulton Index (RV / (LV+S)) ~0.25 ~0.50-0.60 ↓ (~0.35-0.45)
Pulmonary Artery Medial Wall Thickness (%) ~10-15 ~25-35 ↓ (~15-20)

Note: Values are illustrative and synthesized from multiple studies on sildenafil in MCT-induced PH models.[9]

Table 2: Key Endpoints in Clinical Trials for PDE5 Inhibitors in PAH

Parameter Placebo PDE5 Inhibitor
Change in 6-Minute Walk Distance (6MWD, meters) Minimal Change ↑ (Improvement of ~30-50m)
Change in Mean Pulmonary Arterial Pressure (mPAP, mmHg) Minimal Change ↓ (Decrease)
Change in Pulmonary Vascular Resistance (PVR, dyn·s·cm⁻⁵) Minimal Change ↓ (Significant Decrease)
Incidence of Clinical Worsening Higher Lower

Note: Data is generalized from pivotal clinical trials of sildenafil and tadalafil in PAH.[1][13]

Clinical Research Protocol (Hypothetical Phase III Trial)

Objective: To evaluate the efficacy and safety of avanafil in adult patients with pulmonary arterial hypertension (PAH), WHO Group 1.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Methodology:

  • Patient Population: Symptomatic PAH patients (WHO Functional Class II or III).

  • Randomization: Patients are randomized to receive either avanafil (at one or more dose levels) or a matching placebo for a defined period (e.g., 12-16 weeks).

  • Primary Endpoint: Change from baseline in 6-Minute Walk Distance (6MWD).[1]

  • Secondary Endpoints:

    • Time to clinical worsening.

    • Change in WHO Functional Class.

    • Changes in hemodynamic parameters (mPAP, PVR, cardiac index) measured by right heart catheterization.[10]

    • Health-related quality of life assessments.

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

ClinicalTrial_Workflow cluster_treatment Double-Blind Treatment (12-16 weeks) start Patient Screening (PAH, WHO Group 1, FC II/III) baseline Baseline Assessments (6MWD, Hemodynamics, QoL) start->baseline randomize Randomization baseline->randomize placebo Placebo Group randomize->placebo avanafil_dose1 Avanafil Group (Dose 1) randomize->avanafil_dose1 avanafil_dose2 Avanafil Group (Dose 2) randomize->avanafil_dose2 followup Follow-up Visits (Monitor Safety & Efficacy) placebo->followup avanafil_dose1->followup avanafil_dose2->followup final_assessment End-of-Study Assessments (Repeat Baseline Measures) followup->final_assessment end Data Analysis (Primary & Secondary Endpoints) final_assessment->end

Workflow for a hypothetical Phase III clinical trial.
Conclusion

Avanafil, as a highly selective PDE5 inhibitor, holds theoretical promise for the treatment of pulmonary hypertension. The protocols and application notes provided offer a framework for its investigation, from in vitro mechanistic studies to in vivo preclinical models and clinical trials. While specific data for avanafil in PH is currently lacking, the extensive research on sildenafil and tadalafil provides a robust foundation for designing and interpreting future studies on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Aversin (Avanafil) Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving Aversin (Avanafil) for use in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Avanafil precipitation in my cell culture media?

A1: Avanafil precipitation in aqueous-based cell culture media is a common issue stemming from its low water solubility.[1][2] Key factors include:

  • Exceeding Solubility Limits: The final concentration of Avanafil in your media may be higher than its solubility limit.

  • Improper Solvent Dilution: When a stock solution of Avanafil (typically in a solvent like DMSO) is added too quickly or in too high a volume to the aqueous media, the rapid change in solvent polarity can cause the drug to "crash out" or precipitate.[3]

  • Media Composition: Components within the culture media, such as salts and proteins, can interact with Avanafil and decrease its solubility.[3]

  • pH Shifts: Avanafil's solubility is pH-dependent, with higher solubility in acidic conditions (around pH 4) and significantly lower solubility in neutral to alkaline buffers, which are typical for cell culture media.[1][2][4]

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can alter the solubility of Avanafil. Repeated freeze-thaw cycles of stock solutions are also a common cause of precipitation.[3]

Q2: How can I distinguish between Avanafil precipitation, microbial contamination, and media component precipitation?

A2: It is critical to correctly identify the source of the precipitate.

  • Microscopic Examination: Observe the media under a microscope. Avanafil precipitation often appears as fine, crystalline structures. In contrast, bacterial contamination will show small, motile rods or cocci, while yeast will appear as budding oval shapes. Fungal contamination typically presents as filamentous hyphae.[3]

  • Control Comparisons: Always include control flasks in your experiment: one with media alone and another with media plus the vehicle solvent (e.g., DMSO) at the same final concentration used in your experimental flasks. If precipitation only occurs in the flask containing Avanafil, the compound is the likely cause.[3]

  • Incubation Check: If you suspect microbial contamination, incubate a sample of the media at 37°C. Microbial contaminants will proliferate, leading to a cloudy appearance and often a color change in the pH indicator (e.g., phenol red turning yellow).[5]

Q3: What is the recommended solvent for preparing an Avanafil stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing Avanafil stock solutions for in-vitro use.[6] Avanafil is also soluble in dimethylformamide (DMF).[6]

Q4: What is the maximum recommended concentration of DMSO in the final culture medium?

A4: To minimize solvent toxicity to your cells, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[7] It is crucial to determine the specific tolerance of your cell line to DMSO, as it can vary. Always include a vehicle control (media with the same final DMSO concentration as the drug-treated wells) in your experiments.[8][9]

Avanafil Solubility Data

The solubility of Avanafil varies significantly across different solvents. The following table summarizes key solubility data for easy reference.

SolventSolubilityReference
Water Practically insoluble / Minimally soluble[1][2]
Aqueous Buffers (Neutral/Alkaline) Sparingly soluble / Very low solubility[2][6]
Aqueous Buffers (Acidic, ~pH 4) Increased solubility[2][4]
DMSO (Dimethyl sulfoxide) ~20 mg/mL[6]
DMF (Dimethylformamide) ~20 mg/mL[6]
Ethanol Slightly soluble[1]
Methanol Slightly soluble (may require heating)[10]
1:20 DMSO:PBS (pH 7.2) solution ~0.05 mg/mL[6]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of a 10 mM Avanafil Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of Avanafil, which can then be diluted into your cell culture medium.

Materials:

  • Avanafil powder (Molecular Weight: 483.95 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 483.95 g/mol * (1000 mg / 1 g) = 4.84 mg

  • Weigh Avanafil: Accurately weigh approximately 4.84 mg of Avanafil powder and place it into a sterile tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the Avanafil powder.

  • Dissolve: Vortex the solution thoroughly until all the Avanafil powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Sterilization: While the DMSO stock solution is generally considered sterile, it can be filter-sterilized through a 0.22 µm PTFE syringe filter if required for your specific application.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C, protected from light. Avanafil in a crystalline solid form is stable for at least 4 years at -20°C.[6] Aqueous solutions are not recommended for storage beyond one day.[6]

Troubleshooting Guide for Solubility Issues

This section provides a structured approach to resolving common solubility problems encountered when using Avanafil in in-vitro assays.

Problem 1: Precipitate forms immediately after adding Avanafil stock to culture media.

G Start Precipitate forms upon adding Avanafil stock to media Check_Concentration Is the final Avanafil concentration too high? Start->Check_Concentration Check_Dilution Was the stock solution added too quickly? Start->Check_Dilution Check_DMSO Is the final DMSO concentration too high (>0.5%)? Start->Check_DMSO Solution_Concentration Solution: Lower the final working concentration of Avanafil. Check_Concentration->Solution_Concentration Yes Solution_Dilution Solution: Add stock drop-wise to pre-warmed media while swirling. Check_Dilution->Solution_Dilution Yes Solution_DMSO Solution: Prepare a more concentrated stock to reduce the required volume. Check_DMSO->Solution_DMSO Yes

Caption: Troubleshooting workflow for immediate precipitation of Avanafil.

Problem 2: Media becomes cloudy or precipitate forms after incubation.

G Start Precipitate observed after incubation period Check_Contamination Microscopic check: Is it microbial contamination? Start->Check_Contamination Check_pH Has the media pH shifted significantly? Start->Check_pH Check_Evaporation Is there evidence of media evaporation from the culture vessel? Start->Check_Evaporation Solution_Contamination Solution: Discard culture. Review aseptic technique. Check_Contamination->Solution_Contamination Yes Solution_pH Solution: Ensure proper CO2 levels in incubator. Use buffered media (HEPES). Check_pH->Solution_pH Yes Solution_Evaporation Solution: Maintain incubator humidity. Ensure culture plates/flasks are sealed. Check_Evaporation->Solution_Evaporation Yes

Caption: Troubleshooting workflow for delayed precipitation of Avanafil.

Avanafil's Mechanism of Action: PDE5 Signaling Pathway

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[11][12] Understanding its mechanism of action is crucial for designing relevant in-vitro experiments.

  • Nitric Oxide (NO) Release: Sexual stimulation triggers the release of nitric oxide from endothelial cells and nerve endings in the corpus cavernosum.

  • Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.

  • cGMP Production: Activated guanylate cyclase converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).

  • Smooth Muscle Relaxation: Increased levels of cGMP lead to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow.

  • PDE5 Action: The enzyme PDE5 is responsible for degrading cGMP, which terminates the signal.

  • Avanafil's Role: Avanafil competitively inhibits PDE5, preventing the breakdown of cGMP. This leads to elevated cGMP levels, prolonged smooth muscle relaxation, and enhanced erectile function.[12]

G NO Nitric Oxide (NO) Released GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Increased Levels) GC->cGMP Converts GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation cGMP->Relaxation Causes PDE5 PDE5 Enzyme cGMP->PDE5 GMP GMP (Inactive) PDE5->GMP Degrades Avanafil Avanafil Avanafil->PDE5 Inhibits

Caption: Simplified signaling pathway of PDE5 inhibition by Avanafil.

References

Avanafil (Aversin) Experimental Design: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the experimental design and execution of studies involving Avanafil (Aversin).

Frequently Asked Questions (FAQs)

Q1: What is Avanafil and what is its primary mechanism of action?

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the PDE5 enzyme, which is predominantly found in the smooth muscle of the corpus cavernosum.[3][4] By inhibiting PDE5, avanafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation, vasodilation, and increased blood flow.[1][3][4] This ultimately facilitates penile erection in the presence of sexual stimulation.[3][4]

Q2: What makes Avanafil different from other PDE5 inhibitors like sildenafil?

Avanafil is distinguished from first-generation PDE5 inhibitors, such as sildenafil, by its higher selectivity for PDE5 over other PDE isoenzymes, particularly PDE6, which is found in the retina.[1][5] This increased selectivity is associated with a lower incidence of visual disturbances as a side effect.[1] Additionally, avanafil has a rapid onset of action, with a time to peak plasma concentration of approximately 30-45 minutes.[6]

Q3: What are the key physicochemical properties of Avanafil to consider in experimental design?

Avanafil has poor aqueous solubility, which is a critical factor to consider when preparing solutions for in vitro and in vivo experiments.[7] It is practically insoluble in neutral and alkaline pH but is soluble in acidic mediums.[8] For experimental purposes, it is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.[3] Avanafil is also sensitive to oxidative conditions and light exposure in a liquid state.[6]

In Vitro Experimental Design: Troubleshooting Guide

PDE5 Inhibition Assays

Q4: I am setting up a PDE5 inhibition assay with Avanafil. What are the critical parameters to consider for an accurate IC50 determination?

To ensure an accurate IC50 value for Avanafil in a PDE5 inhibition assay, it is crucial to optimize the following parameters:

  • Enzyme Concentration: Use a concentration of recombinant PDE5 that results in a linear reaction rate over the course of the assay.

  • Substrate (cGMP) Concentration: The IC50 value of a competitive inhibitor like Avanafil is dependent on the substrate concentration. It is recommended to use a cGMP concentration at or below its Michaelis-Menten constant (Km) for the PDE5 enzyme to obtain a more accurate IC50 value.[4]

  • Incubation Time: The incubation time should be within the linear range of the enzymatic reaction.

  • Avanafil Concentration Range: A wide range of Avanafil concentrations should be tested to generate a complete dose-response curve.

Q5: My PDE5 inhibition assay is showing high variability and inconsistent results. What are the common causes and how can I troubleshoot this?

Inconsistent results in a PDE5 inhibition assay can stem from several factors. Here is a troubleshooting guide:

Problem Possible Cause Solution
High Background Signal Autofluorescence of Avanafil or other assay components.Run a control with Avanafil and all assay components except the enzyme to measure background fluorescence. Subtract this value from your experimental readings.
Light scattering from precipitated compound.Visually inspect for precipitation at high concentrations. Improve solubility by adjusting the DMSO concentration (while keeping it low enough to not affect the enzyme) or using a different solubilizing agent.
Low Signal-to-Noise Ratio Insufficient enzyme activity.Verify the activity of your PDE5 enzyme stock. Use a fresh batch of enzyme if necessary. Run a positive control with a known PDE5 inhibitor like sildenafil to confirm assay performance.[4]
Suboptimal substrate concentration.Ensure the cGMP concentration is appropriate for the assay and within the linear range of detection.
Inconsistent IC50 Values Inaccurate dilutions of Avanafil.Ensure pipettes are calibrated. Use a careful serial dilution technique.
Instability of Avanafil in the assay buffer.Prepare fresh dilutions of Avanafil for each experiment from a frozen stock solution.
Variation in assay conditions (temperature, pH).Standardize all assay parameters and ensure consistency between experiments.[3]
Smooth Muscle Relaxation Assays

Q6: I am planning an organ bath experiment to assess Avanafil's effect on smooth muscle relaxation. Can you provide a general protocol?

A general protocol for an isolated tissue bath assay to measure smooth muscle relaxation is as follows:

  • Tissue Preparation: Dissect and prepare smooth muscle strips (e.g., from corpus cavernosum or aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Contraction: Induce a sustained contraction using a contractile agent such as phenylephrine or potassium chloride.

  • Avanafil Addition: Once a stable contraction plateau is reached, add cumulative concentrations of Avanafil to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contracted tone and plot a concentration-response curve to determine the EC50 of Avanafil.

Q7: My smooth muscle strips are not responding consistently to contractile agents or Avanafil. What could be the issue?

Inconsistent responses in organ bath experiments can be due to:

  • Tissue Viability: Ensure the tissue is fresh and handled carefully during dissection to maintain its viability.

  • Buffer Composition: Double-check the composition and pH of the physiological salt solution.

  • Drug Preparation: Ensure Avanafil is properly dissolved and diluted. The final DMSO concentration in the organ bath should be minimal (typically <0.1%) to avoid solvent effects.

  • Receptor Desensitization: If using a receptor agonist to induce contraction, be mindful of potential receptor desensitization with repeated applications.

In Vivo Experimental Design: Troubleshooting Guide

Q8: I am designing an in vivo study in an animal model to evaluate the efficacy of Avanafil. What are the major challenges I should anticipate?

The primary challenges in designing in vivo studies with Avanafil include:

  • Vehicle Selection: Due to its poor aqueous solubility, selecting an appropriate vehicle for administration is critical.[7] For oral administration, suspensions or nanoemulsions may be necessary. For intravenous administration, co-solvents or cyclodextrins may be required to achieve the desired concentration.

  • Dose Selection: The effective dose of Avanafil can vary between animal models. It is advisable to conduct a dose-ranging study to determine the optimal dose for your specific model.

  • Pharmacokinetics: Avanafil has a rapid onset of action and a relatively short half-life.[9] The timing of drug administration relative to the experimental endpoint is crucial.

  • Animal Model: The choice of animal model is important. For erectile dysfunction studies, models with induced erectile dysfunction (e.g., diabetic or aged animals) are often used.

Q9: What are some recommended vehicles for oral and intravenous administration of Avanafil in preclinical studies?

While specific validated vehicle formulations for Avanafil in all preclinical models are not extensively published, here are some general recommendations based on its physicochemical properties:

  • Oral Administration:

    • Suspensions: Avanafil can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).

    • Nanoemulsions: Self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve the oral bioavailability of Avanafil.[7]

  • Intravenous Administration:

    • Co-solvents: A mixture of DMSO and polyethylene glycol (PEG) or saline can be used. However, the final concentration of DMSO should be carefully controlled to avoid toxicity.

    • Cyclodextrins: Formulations with cyclodextrins can enhance the aqueous solubility of Avanafil.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of Avanafil

ParameterValueSpecies/SourceReference
PDE5 IC50 5.2 nMRecombinant Human[10]
PDE6 IC50 630 nMRecombinant Human[3]
PDE1 IC50 >10,000 nMRecombinant Human[3]
PDE11 IC50 >10,000 nMRecombinant Human[3]
Selectivity (PDE6/PDE5) ~121-fold[3]
Selectivity (PDE1/PDE5) >1900-fold[3]
Selectivity (PDE11/PDE5) >1900-fold[3]

Table 2: Preclinical In Vivo Efficacy of Avanafil

Animal ModelAdministration RouteEffective DoseEndpointReference
Anesthetized DogIntravenousED200%: 37.5 µg/kgPenile Tumescence[1]
Anesthetized DogIntraduodenalED200%: 151.7 µg/kgPenile Tumescence[1]

Table 3: Clinical Efficacy of Avanafil in Patients with Erectile Dysfunction (12-week treatment)

DoseChange in IIEF-EF Domain Score% Successful Vaginal Penetration (SEP2)% Successful Intercourse (SEP3)Reference
50 mg+5.564%41%[1]
100 mg+8.374%57%[1]
200 mg+9.477%57%[1]

Visualizations

Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP -> cGMP sGC_Activation->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection cGMP_Degradation cGMP -> GMP PDE5->cGMP_Degradation Avanafil Avanafil Avanafil->PDE5 Inhibits

Caption: Signaling pathway of Avanafil's mechanism of action.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Avanafil_Stock Prepare Avanafil Stock in DMSO Serial_Dilution Serial Dilution in Assay Buffer Avanafil_Stock->Serial_Dilution Add_Reagents Add PDE5 Enzyme and Avanafil/Control to Plate Serial_Dilution->Add_Reagents Incubate_Inhibitor Incubate for Inhibitor Binding Add_Reagents->Incubate_Inhibitor Add_Substrate Add cGMP Substrate to Initiate Reaction Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Read_Signal Read Signal (e.g., Fluorescence) Stop_Reaction->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve and Calculate IC50 Calculate_Inhibition->Generate_Curve

Caption: Experimental workflow for an in vitro PDE5 inhibition assay.

References

Optimizing Avanafil Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Aversin (avanafil) for cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Avanafil?

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, avanafil leads to an increase in intracellular cGMP levels, which in turn modulates various downstream signaling pathways.

Q2: What is a recommended starting concentration for Avanafil in a cell-based assay?

A starting point for in vitro studies can be extrapolated from its half-maximal inhibitory concentration (IC50) for PDE5, which is approximately 5.2 nM.[1][2] However, the optimal concentration will vary depending on the cell type, cell density, and the specific endpoint of the assay. A recent study on the A549 lung cancer cell line utilized an avanafil concentration of 85 µM.[3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of Avanafil?

Avanafil is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. To minimize the risk of precipitation, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.

Troubleshooting Guide

Q1: I am observing precipitation in my cell culture medium after adding Avanafil. What should I do?

This is a common issue due to Avanafil's low aqueous solubility. Here are several troubleshooting steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%).

  • Serial Dilutions: Prepare intermediate dilutions of your Avanafil stock in pre-warmed cell culture medium before adding it to your cells. Add the diluted Avanafil dropwise to the cell culture plate while gently swirling.[5]

  • Pre-warm the Medium: Always use pre-warmed cell culture medium (37°C) when making your final dilutions.

  • Check for Media Component Precipitation: Some components of cell culture media, like salts and proteins, can precipitate with temperature changes or the addition of solvents.[6][7][8] Run a control with just the vehicle (DMSO) to rule out this possibility.

Q2: I am concerned about potential off-target effects of Avanafil in my cell-based assay. How can I mitigate this?

Avanafil is known for its high selectivity for PDE5 over other PDE isoenzymes.[9][10] However, at high concentrations, off-target effects are always a possibility.

  • Use the Lowest Effective Concentration: Perform a thorough dose-response analysis to identify the lowest concentration of Avanafil that produces the desired effect in your assay.

  • Include Proper Controls: Use a negative control (vehicle only) and consider using a less selective PDE5 inhibitor as a comparator to highlight the specific effects of Avanafil.

  • Consult the Literature: Review studies that have characterized the selectivity profile of Avanafil to understand which other PDEs might be inhibited at higher concentrations.[1][11]

Q3: My cells are showing signs of toxicity. How can I determine if it's due to Avanafil?

It is essential to differentiate between cytotoxicity caused by Avanafil itself and that caused by the solvent (e.g., DMSO).

  • Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the half-maximal cytotoxic concentration (CC50) of Avanafil in your specific cell line.[12][13][14]

  • Include a Vehicle Control: Always include a control group treated with the same concentration of DMSO used in your highest Avanafil concentration group. This will help you determine the level of toxicity, if any, attributable to the solvent.

Quantitative Data Summary

ParameterValueReference
PDE5 IC50 5.2 nM[1][2]
Concentration in A549 cells 85 µM[3][4]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of Avanafil.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Avanafil in DMSO. On the day of the experiment, create serial dilutions of Avanafil in a complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of Avanafil. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Intracellular cGMP Levels

This protocol outlines a general method for measuring changes in intracellular cGMP levels following treatment with Avanafil.

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with different concentrations of Avanafil for a specified period. Include a vehicle control group.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • cGMP Measurement: Use a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to measure the cGMP concentration in the cell lysates. Follow the manufacturer's instructions for the chosen kit.

  • Data Normalization: Normalize the cGMP concentration to the total protein concentration in each sample, which can be determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Compare the normalized cGMP levels in the Avanafil-treated groups to the vehicle control group to determine the fold-change in cGMP.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP catalyzes cGMP cGMP GTP->cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 substrate for Downstream_Effects Downstream Cellular Effects cGMP->Downstream_Effects activates 5_GMP 5'-GMP PDE5->5_GMP degrades to Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Avanafil's mechanism of action in the cGMP signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cell Culture Seed_Cells Seed Cells in 96-well Plate Prepare_Cells->Seed_Cells Prepare_Avanafil Prepare Avanafil Stock Solution (in DMSO) Add_Avanafil Add Serial Dilutions of Avanafil to Cells Prepare_Avanafil->Add_Avanafil Seed_Cells->Add_Avanafil Incubate Incubate for Desired Time Add_Avanafil->Incubate Assay_Readout Perform Assay Readout (e.g., MTT, cGMP EIA) Incubate->Assay_Readout Measure_Signal Measure Signal (Absorbance/Concentration) Assay_Readout->Measure_Signal Analyze_Data Analyze Data (Dose-Response Curve) Measure_Signal->Analyze_Data Determine_Optimal_Conc Determine Optimal Concentration Analyze_Data->Determine_Optimal_Conc

Caption: A general workflow for optimizing Avanafil concentration.

References

Troubleshooting Aversin (avanafil) stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aversin (avanafil) in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my avanafil stock solution precipitating or appearing cloudy?

A1: Avanafil's solubility is highly dependent on pH. It is practically insoluble in neutral and alkaline aqueous solutions but shows significantly higher solubility in acidic conditions (around pH 4).[1][2] If your buffer is neutral or alkaline, precipitation is likely to occur. For aqueous solutions, consider using an acidic buffer. For maximum solubility, avanafil can be dissolved in organic solvents like DMSO (up to 97 mg/mL) or dimethylformamide (DMF) first, before further dilution into your aqueous experimental medium.[3][4] Note that when diluting a DMSO stock into an aqueous buffer, the final concentration should be low enough to avoid precipitation; for a 1:20 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.05 mg/mL.[4]

Q2: What are the optimal storage conditions for avanafil in solution to minimize degradation?

A2: Avanafil in a solid crystalline form is stable for at least four years when stored at -20°C.[4] For solutions, stability depends on the solvent and storage conditions. Stock solutions prepared in organic solvents like DMSO should be stored at -20°C and purged with an inert gas.[4] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[4] Forced degradation studies show that avanafil is susceptible to degradation under acidic, oxidative, thermal, and high humidity conditions.[5][6] Therefore, solutions should be protected from strong acids, oxidizing agents, high temperatures, and light.

Q3: What are the primary degradation pathways for avanafil?

A3: Forced degradation studies have shown that avanafil is labile under several conditions.[5]

  • Acid Hydrolysis : Significant degradation occurs in the presence of strong acids (e.g., 5 N HCl at 65°C), leading to the formation of an acid-induced degradation product.[5][7]

  • Oxidation : Avanafil degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[3][5]

  • Thermal Stress : Exposure to high temperatures (e.g., 105°C) can cause degradation.[5]

  • Humidity : High humidity (e.g., 90% RH) can also lead to the formation of degradation products.[5] Avanafil is relatively stable under basic (alkaline) hydrolysis and photolytic (light) stress.[5]

Q4: Which solvents are recommended for preparing avanafil solutions?

A4: The choice of solvent depends on the required concentration and experimental context.

  • High Concentration Stocks : Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices, dissolving avanafil up to approximately 20-97 mg/mL.[3][4]

  • Aqueous Buffers : Due to poor water solubility, direct dissolution in aqueous buffers is challenging. If required, use an acidic buffer (around pH 4-4.5) to improve solubility.[2][6] Alternatively, a small volume of a concentrated DMSO stock can be diluted into the aqueous buffer, ensuring the final DMSO concentration is low and does not affect the experiment.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with avanafil.

Issue 1: Inconsistent or lower-than-expected potency in bioassays.

This could be due to degradation or precipitation of avanafil in your experimental solution.

Troubleshooting Workflow

start Start: Inconsistent Bioassay Results check_sol 1. Verify Solution Clarity Is the solution clear or cloudy/precipitated? start->check_sol precip Issue: Precipitation (Poor Solubility) check_sol->precip Cloudy check_storage 2. Review Storage Conditions - Temp (-20°C for stock)? - Light exposure? - Age of solution? check_sol->check_storage Clear reprepare Action: Reprepare Solution - Use acidic buffer (pH ~4.5) - Or, use a DMSO co-solvent precip->reprepare analyze 3. Quantify Avanafil Concentration Perform HPLC analysis on the solution reprepare->analyze degrad Issue: Degradation check_storage->degrad Improper Storage check_storage->analyze Proper Storage fresh_sol Action: Prepare Fresh Solution - Use high-purity solvents - Store aliquots at -20°C, protected from light degrad->fresh_sol fresh_sol->analyze end End: Correlate Potency with Verified Concentration analyze->end

Caption: Troubleshooting workflow for avanafil solution instability.

Issue 2: Appearance of unknown peaks in HPLC chromatogram during analysis.

This indicates the presence of impurities or, more commonly, degradation products.

Data on Avanafil Stability under Stress Conditions

Forced degradation studies help identify potential degradation products. The table below summarizes results from a study where avanafil was subjected to various stress conditions as per ICH guidelines.[5]

Stress ConditionParameters% Degradation ObservedMajor Degradants Formed
Acid Hydrolysis 5 N HCl, 65°C, 24 hSignificantAcid impurity and other related substances.
Base Hydrolysis 5 N NaOH, 65°C, 24 hStableNo significant degradation.
Oxidative 5% H₂O₂, 25°C, 5 hSignificantUnknown impurity at RRT ~0.70.
Thermal 105°C, 6 hSignificantUnknown impurities at RRT ~0.81 and ~1.11.
Humidity 90% RH, 15 daysSignificantUnknown impurities at RRT ~0.81 and ~1.11.
Photolytic 1.2M lux hrs, 200 Wh/m²StableNo significant degradation.

RRT = Relative Retention Time

If unexpected peaks are observed, compare their retention times to those of known impurities and degradation products. Performing a forced degradation study (see protocol below) on your own standard can help confirm the identity of these peaks.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Avanafil Quantification

This method can be used to quantify avanafil and separate it from its degradation products. This protocol is adapted from published methods.[5][8][9]

  • Instrumentation : HPLC system with UV or Photodiode Array (PDA) detector.

  • Column : Inertsil ODS C18 (250 mm x 4.6 mm, 3 or 5 µm particle size).[5][8]

  • Mobile Phase :

    • Solvent A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B : Acetonitrile.

    • Gradient/Isocratic : A common isocratic ratio is Water:Acetonitrile:TFA (65:35:0.1 v/v/v).[8] A gradient elution may be necessary to resolve all degradation products.[5]

  • Flow Rate : 1.0 - 1.2 mL/min.[5][8]

  • Column Temperature : 45°C.[5]

  • Detection Wavelength : 238 nm or 245 nm.[5][8]

  • Injection Volume : 10-20 µL.

  • Procedure :

    • Prepare standard solutions of avanafil in diluent (e.g., mobile phase or Acetonitrile:Water mix) at known concentrations (e.g., 5-100 µg/mL).[8]

    • Prepare your experimental sample, diluting it to fall within the linear range of the standard curve.

    • Inject standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the experimental sample.

    • Calculate the concentration of avanafil in your sample using the calibration curve.

Protocol 2: Forced Degradation Study

This study exposes avanafil to harsh conditions to intentionally produce degradation products, helping to validate the specificity of an analytical method.[5]

  • Objective : To assess the stability of avanafil and identify potential degradation products.

  • Sample Preparation : Prepare a stock solution of avanafil (e.g., ~400 µg/mL) in a suitable diluent.

  • Stress Conditions :

    • Acid Hydrolysis : Mix sample with 5 N HCl and heat at 65°C for 24 hours.

    • Base Hydrolysis : Mix sample with 5 N NaOH and heat at 65°C for 24 hours.

    • Oxidative Degradation : Mix sample with 5% H₂O₂ and keep at room temperature for 5 hours.

    • Thermal Degradation : Heat the solid drug powder at 105°C for 6 hours, then dissolve.

    • Photolytic Degradation : Expose the solution to UV (200 Wh/m²) and visible (1.2 million lux hours) light.

  • Analysis : After exposure, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method described above. Compare the chromatograms of stressed samples to an unstressed control to identify degradation peaks.

Mechanism of Action Pathway

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[10][11] Understanding this pathway is crucial for designing relevant cellular and biochemical assays.

cluster_0 Physiological Process cluster_1 Enzymatic Degradation & Inhibition Stim Sexual Stimulation NO Nitric Oxide (NO) Release Stim->NO GC Guanylate Cyclase (Activates) NO->GC GTP GTP cGMP cGMP (Increased) GTP->cGMP Catalyzed by GC Relax Smooth Muscle Relaxation cGMP->Relax PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Erection Vasodilation & Erection Relax->Erection GMP 5'-GMP (Inactive) PDE5->GMP Degrades to Avanafil Avanafil (this compound) Avanafil->PDE5 Inhibits

Caption: Avanafil's mechanism of action via PDE5 inhibition.

References

Avoiding off-target effects of Aversin (avanafil) in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Aversin (Avanafil) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting off-target effects during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (avanafil)?

This compound is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, avanafil leads to increased intracellular levels of cGMP, which in turn mediates various physiological responses, most notably smooth muscle relaxation and vasodilation.[4][5]

Q2: What are the known primary off-targets for avanafil?

Avanafil's primary off-targets are other phosphodiesterase (PDE) isoforms. However, it exhibits a high degree of selectivity for PDE5. The most clinically relevant off-targets for PDE5 inhibitors are typically PDE6, found in the retina, and PDE11, present in skeletal muscle, the prostate, and the testes. Inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia.[5] Avanafil has a significantly higher selectivity for PDE5 over these and other PDE isoforms compared to first-generation PDE5 inhibitors like sildenafil.[1]

Q3: How can I be sure the observed effects in my experiment are due to PDE5 inhibition and not off-target effects?

To ensure the observed effects are on-target, a combination of the following experimental controls is recommended:

  • Use the lowest effective concentration: Determine the minimal concentration of avanafil required to elicit the desired effect. This reduces the likelihood of engaging lower-affinity off-targets.

  • Positive Controls: Use other well-characterized, structurally different PDE5 inhibitors (e.g., sildenafil, tadalafil) to see if they produce the same biological effect.

  • Negative Controls: If available, use a commercially available inactive analog of avanafil. In the absence of a specific inactive analog, consider using a compound with a similar chemical scaffold but known to be inactive against PDE5.

  • Biological Controls: Use techniques like siRNA or shRNA to knock down the expression of PDE5 in your cellular model. The effect of avanafil should be diminished or absent in PDE5-knockdown cells.

  • Rescue Experiments: After treatment with avanafil, determine if the observed phenotype can be reversed by introducing a downstream component of the cGMP signaling pathway.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent results at high concentrations of avanafil. This may indicate an off-target effect, as higher concentrations are more likely to engage lower-affinity molecular targets.Perform a dose-response curve to determine the EC50. If the effective concentration is significantly higher than the known IC50 for PDE5, investigate potential off-target effects using the control strategies mentioned in Q3 of the FAQ.
Observed effect is not replicated with other PDE5 inhibitors. The effect may be specific to the chemical structure of avanafil and not related to PDE5 inhibition.This points towards a potential off-target effect. Consider performing a broad kinase or enzyme screen to identify potential off-target interactions of avanafil.
No effect is observed even at high concentrations of avanafil. Your experimental system may not express PDE5, or the cGMP signaling pathway may not be active.Confirm PDE5 expression in your cells or tissue using Western blot or qPCR. Ensure that the cGMP signaling pathway is functional in your experimental model.
High background in cellular assays. The vehicle (e.g., DMSO) used to dissolve avanafil may be causing cellular stress or other non-specific effects.Always include a vehicle-only control in your experiments to account for any effects of the solvent.

Quantitative Data: Avanafil Selectivity Profile

The following table summarizes the selectivity of avanafil for PDE5 over other PDE isoforms compared to other common PDE5 inhibitors. A higher fold-selectivity indicates a lower likelihood of off-target effects on that particular isoform.

PDE Isoform Avanafil Sildenafil Vardenafil Tadalafil
PDE1 >10,000-fold380-fold1,000-fold-
PDE6 120-fold16-fold21-fold-
PDE11 >19,000-fold--25-fold

Data compiled from multiple sources.[1]

Experimental Protocols

In Vitro PDE5 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of avanafil against purified PDE5 enzyme. A common method is a fluorescence polarization (FP)-based assay.

Materials:

  • Recombinant human PDE5A1

  • Avanafil

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of avanafil in assay buffer.

  • Add a fixed concentration of recombinant PDE5A1 to each well of the microplate.

  • Add the serially diluted avanafil or vehicle control (DMSO) to the wells.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorescently labeled cGMP substrate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction (if necessary, depending on the kit).

  • Read the fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each avanafil concentration and fit the data to a dose-response curve to determine the IC50.

Cellular cGMP Measurement

This protocol outlines the measurement of intracellular cGMP levels in response to avanafil treatment using a competitive ELISA.

Materials:

  • Cell line of interest cultured in appropriate plates

  • Avanafil

  • Cell lysis buffer

  • cGMP ELISA kit

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Seed cells in a multi-well plate and grow to desired confluency.

  • Treat cells with various concentrations of avanafil or vehicle control for the desired time.

  • Aspirate the media and lyse the cells with the provided lysis buffer.

  • Collect the cell lysates and centrifuge to pellet debris.

  • Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves:

    • Adding samples and standards to an antibody-coated plate.

    • Adding a fixed amount of HRP-conjugated cGMP.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Calculate the cGMP concentration in each sample based on the standard curve.

Western Blot for PDE5 Expression

This protocol is for confirming the presence of PDE5 protein in your experimental cell line or tissue.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PDE5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PDE5 antibody overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

siRNA-mediated Knockdown of PDE5

This protocol provides a general workflow for reducing the expression of PDE5 in cultured cells to validate the on-target effects of avanafil.

Materials:

  • PDE5-specific siRNA and a non-targeting (scrambled) control siRNA

  • Transfection reagent suitable for your cell line

  • Opti-MEM or other serum-free medium

  • Cultured cells

Procedure:

  • One day before transfection, seed your cells so they will be 30-50% confluent at the time of transfection.

  • On the day of transfection, dilute the PDE5 siRNA and control siRNA in serum-free medium.

  • In a separate tube, dilute the transfection reagent in serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Add the siRNA-transfection reagent complexes to the cells.

  • Incubate the cells for 24-72 hours.

  • After the incubation period, you can perform your experiment with avanafil and assess the outcomes.

  • Validate the knockdown efficiency by measuring PDE5 mRNA (qPCR) or protein (Western blot) levels.

Visualizations

cluster_0 Avanafil's Mechanism of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Substrate cGMP_Degradation cGMP to 5'-GMP (Degradation) PDE5->cGMP_Degradation Avanafil Avanafil Avanafil->PDE5 Inhibits

Caption: Signaling pathway of avanafil's on-target effect.

cluster_1 Experimental Workflow for Validating On-Target Effects Start Start with an Observed Biological Effect Dose_Response Perform Dose-Response with Avanafil Start->Dose_Response Compare_IC50 Compare EC50 to Known PDE5 IC50 Dose_Response->Compare_IC50 Other_PDE5i Test Structurally Different PDE5 Inhibitors Compare_IC50->Other_PDE5i EC50 ≈ IC50 Off_Target Investigate Potential Off-Target Effects Compare_IC50->Off_Target EC50 >> IC50 siRNA_Knockdown Knockdown PDE5 with siRNA Other_PDE5i->siRNA_Knockdown Replicates Effect Other_PDE5i->Off_Target Does Not Replicate Negative_Control Use Inactive Analog or Unrelated Inhibitor siRNA_Knockdown->Negative_Control Abrogates Effect siRNA_Knockdown->Off_Target No Change On_Target Effect is Likely On-Target Negative_Control->On_Target No Effect Negative_Control->Off_Target Replicates Effect

Caption: Logical workflow for troubleshooting off-target effects.

References

How to control for Aversin (avanafil) cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for potential cytotoxicity of Aversin (avanafil) in cell line experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Does this compound (avanafil) exhibit cytotoxicity in cell lines?

Direct studies on the cytotoxic effects of avanafil in a wide range of cell lines are limited in publicly available literature. However, studies on other phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil and tadalafil, have demonstrated concentration-dependent cytotoxic and apoptotic effects in various cancer cell lines.[1][2] Given that avanafil belongs to the same drug class, it is plausible that it may exhibit similar properties at certain concentrations. Therefore, it is crucial to experimentally determine the cytotoxic potential of avanafil in your specific cell line of interest.

Q2: What is the likely mechanism of this compound (avanafil)-induced cytotoxicity?

Based on studies of other PDE5 inhibitors, the cytotoxic effects are often linked to the induction of apoptosis.[3][4][5] This can occur through caspase-dependent pathways.[4][5] The inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which can activate protein kinase G (PKG). This signaling cascade can, in turn, modulate various downstream pathways involved in cell cycle arrest and apoptosis.

Q3: At what concentrations should I expect to see cytotoxic effects of this compound (avanafil)?

The cytotoxic concentration of avanafil will be cell line-dependent. For other PDE5 inhibitors, cytotoxic effects have been observed in the micromolar range. For instance, the IC50 values for sildenafil in human colorectal cancer cell lines ranged from 190 to 271 μM.[1] It is recommended to perform a dose-response study starting from a low micromolar range up to several hundred micromolars to determine the specific IC50 of avanafil for your cell line.

Q4: Can this compound (avanafil) enhance the cytotoxicity of other drugs?

Yes, several studies have shown that PDE5 inhibitors can potentiate the cytotoxic effects of established chemotherapy agents like doxorubicin, cisplatin, and mitomycin C in various cancer cell lines.[6][7][8] This synergistic effect is an important consideration when designing combination drug studies.

Troubleshooting Guides

Issue 1: High levels of cell death observed at expected non-toxic concentrations.

  • Possible Cause: Cell line hypersensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to drugs. It is crucial to perform a preliminary dose-response experiment (e.g., MTT or LDH assay) to determine the specific cytotoxic profile of avanafil for your cell line.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve avanafil is consistent across all wells and is at a non-toxic level for your cells. Always include a vehicle control (media with solvent only) in your experimental setup.

  • Possible Cause: Suboptimal cell culture conditions.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed cells due to factors like high confluency, nutrient depletion, or contamination can be more susceptible to drug-induced toxicity.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Uneven cell seeding or drug distribution.

    • Solution: Ensure a single-cell suspension before seeding and mix gently but thoroughly after adding the drug to each well.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation, leading to changes in drug concentration. Fill the outer wells with sterile PBS or media.

Issue 3: No observed cytotoxicity at high concentrations.

  • Possible Cause: Drug stability or precipitation.

    • Solution: Visually inspect the culture medium for any signs of drug precipitation, especially at higher concentrations. Ensure the drug stock solution is properly prepared and stored. Consider the stability of avanafil in your culture medium over the duration of the experiment.

  • Possible Cause: Cell line resistance.

    • Solution: Your cell line may be inherently resistant to the cytotoxic effects of avanafil. Consider using a positive control (a compound known to be toxic to your cells) to validate the assay.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound (Avanafil) using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of avanafil on a given cell line.

Materials:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium

  • This compound (avanafil)

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of avanafil in DMSO.

    • Perform serial dilutions of the avanafil stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 500 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of avanafil to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Reported IC50 Values for PDE5 Inhibitors in Various Cell Lines

PDE5 InhibitorCell Line(s)IC50 (µM)Reference
SildenafilHT-29, SW480, SW620, HCT116, SW1116 (Colorectal Cancer)190 - 271[1]
SildenafilMCF-7 (Breast Cancer)14 µg/mL (~29 µM)[8]
TadalafilHaCaT (Keratinocytes), Pam212 (Keratinocytes)>10[9]
TadalafilLNCaP (Prostate Cancer)Showed cytostatic effects at 1 µM when combined with bicalutamide[10]

Note: This table provides examples from the literature for other PDE5 inhibitors to guide initial experimental design for avanafil. The IC50 for avanafil will need to be determined empirically for each cell line.

Visualizations

Signaling Pathways and Workflows

PDE5_Inhibitor_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDE5_Inhibitor This compound (Avanafil) (PDE5 Inhibitor) PDE5 PDE5 PDE5_Inhibitor->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates Caspase_Cascade Caspase Cascade (e.g., Caspase-3 activation) PKG->Caspase_Cascade Leads to activation of Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed signaling pathway for this compound (avanafil)-induced apoptosis.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of this compound (avanafil) seed_cells->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound (avanafil) cytotoxicity.

References

Technical Support Center: Refining Avanafil Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with avanafil in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of avanafil?

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is an enzyme primarily found in the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][4] Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP.[4] Elevated cGMP levels cause smooth muscle relaxation and vasodilation, increasing blood flow to the penis and resulting in an erection.[2] By inhibiting PDE5, avanafil prevents the breakdown of cGMP, thus enhancing and prolonging the erectile response to sexual stimulation.

Q2: What are the key physicochemical properties of avanafil to consider for formulation?

Avanafil is a white crystalline powder that is practically insoluble in water but soluble in organic solvents like DMSO and dimethylformamide.[5] Its solubility is pH-dependent, with higher solubility in acidic conditions and very low solubility in neutral to alkaline pH.[6] Avanafil is sensitive to oxidative conditions and light exposure in its liquid state.

Q3: What are the reported pharmacokinetic parameters of avanafil in animal models?

Pharmacokinetic parameters of avanafil have been studied in several animal models, including rats, dogs, and rabbits. These parameters can vary depending on the formulation and route of administration. For detailed quantitative data, please refer to the "Quantitative Data Summary" section below.

Q4: Which animal models have been used in preclinical studies of avanafil?

Preclinical studies of avanafil have utilized various animal models, including New Zealand White (NZW) rabbits, mongrel dogs, cynomolgus monkeys, and Wistar rats.[7][8]

Troubleshooting Guide

Issue 1: Poor or inconsistent drug exposure in vivo.

  • Possible Cause 1: Suboptimal vehicle for administration.

    • Solution: Due to avanafil's low aqueous solubility, using a simple aqueous vehicle may lead to poor dissolution and absorption. Consider using a vehicle that enhances solubility. For oral administration, a suspension can be prepared. For parenteral routes, co-solvents or solubilizing agents may be necessary. Fumaric acid has been used as a solubilizing agent in tablet formulations to improve dissolution in acidic environments.

  • Possible Cause 2: Drug precipitation upon administration.

    • Solution: If using a solvent-based formulation for parenteral administration, the drug may precipitate upon contact with physiological fluids. To mitigate this, consider using a self-nanoemulsifying drug delivery system (SNEDDS) which can improve solubilization and bioavailability.[9][10][11]

  • Possible Cause 3: First-pass metabolism.

    • Solution: Avanafil undergoes first-pass metabolism, which can reduce its oral bioavailability.[9] Alternative routes of administration, such as transdermal delivery, have been explored to bypass hepatic first-pass metabolism and may offer a more consistent exposure profile.[7][8]

Issue 2: High variability in experimental results between animals.

  • Possible Cause 1: Influence of food intake on absorption.

    • Solution: The absorption of avanafil can be delayed and reduced when administered with a high-fat meal. To ensure consistency, standardize the feeding schedule of the animals relative to the time of drug administration. Fasting the animals overnight before oral dosing is a common practice.

  • Possible Cause 2: Improper handling or storage of the dosing solution.

    • Solution: Avanafil in a liquid state is sensitive to light and oxidation. Prepare dosing solutions fresh and protect them from light. Store stock solutions under appropriate conditions, such as at -20°C for long-term stability.[5]

Issue 3: Unexpected adverse effects in animal models.

  • Possible Cause 1: Off-target effects.

    • Solution: While avanafil is highly selective for PDE5, at high doses, it may inhibit other phosphodiesterases, such as PDE6 in the retina, potentially causing visual disturbances.[2][12] It is crucial to use a dose range that is pharmacologically relevant and to monitor for any potential off-target effects.

  • Possible Cause 2: Vehicle-related toxicity.

    • Solution: The vehicle used for drug delivery can sometimes cause adverse effects. Ensure that the chosen vehicle is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to differentiate between vehicle- and drug-related effects.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of avanafil from various animal studies.

Table 1: Pharmacokinetic Parameters of Avanafil in Rats

FormulationRoute of AdministrationDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Relative Bioavailability
Oral SuspensionOral60 mg/kg1503.82 ± 354.11-4.87 ± 0.42--
Transdermal FilmTransdermal60 mg/kg141.94 ± 22.57-7.05 ± 1.59--
SNEDDSOral10 mg/kg40.36 ± 9.190.54 ± 0.19-135.2 ± 33.11.4-fold increase vs. pure drug
Pure DrugOral10 mg/kg25.37 ± 5.321.17 ± 0.49-97.4 ± 25.6-

Data from[7][8][9][10][11]

Table 2: In Vivo Efficacy of Avanafil in Dogs

Route of AdministrationED200 (µg/kg)Plasma Concentration at ED200 (ng/mL)
Intravenous (IV)3860
Intraduodenal15225

Data from

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Avanafil Suspension in Rats

This protocol is based on methodologies described in preclinical studies.[7][8]

  • Materials:

    • Avanafil powder

    • Vehicle: 0.5% w/v carboxymethyl cellulose (CMC) in deionized water

    • Mortar and pestle

    • Oral gavage needles

    • Male Wistar rats (200-250 g)

  • Procedure:

    • Weigh the required amount of avanafil powder based on the desired dose (e.g., 60 mg/kg).

    • Triturate the avanafil powder in a mortar with a small amount of the 0.5% CMC solution to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and a homogenous suspension.

    • Prior to administration, ensure the animals have been fasted overnight (approximately 12 hours) with free access to water.

    • Administer the avanafil suspension orally to the rats using a suitable gavage needle at a volume appropriate for the animal's weight (e.g., 5 mL/kg).

Protocol 2: Preparation of Avanafil-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is adapted from a study that developed a SNEDDS formulation for avanafil.[9][10][11]

  • Materials:

    • Avanafil powder

    • Oil phase: Dill oil

    • Surfactant: Tween 80

    • Co-surfactant: Propylene glycol

    • Vortex mixer

    • Water bath

  • Procedure:

    • Prepare the SNEDDS formulation by mixing dill oil (25%), Tween 80 (55%), and propylene glycol (20%) in a glass vial.

    • Vortex the mixture until a clear and homogenous solution is formed.

    • Add the required amount of avanafil to the SNEDDS pre-concentrate to achieve the desired drug loading.

    • Gently heat the mixture in a water bath (around 40°C) and vortex until the drug is completely dissolved.

    • The resulting avanafil-loaded SNEDDS can be administered orally. Upon contact with gastrointestinal fluids, it will spontaneously form a nanoemulsion.

Visualizations

Avanafil_Mechanism_of_Action cluster_0 Physiological Process cluster_1 Avanafil Intervention cluster_2 Enzymatic Degradation Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation GTP to cGMP Conversion GTP to cGMP Conversion Guanylate Cyclase Activation->GTP to cGMP Conversion Increased cGMP Levels Increased cGMP Levels GTP to cGMP Conversion->Increased cGMP Levels Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cGMP Levels->Smooth Muscle Relaxation PDE5 PDE5 Increased cGMP Levels->PDE5 degrades Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Increased Penile Blood Flow Increased Penile Blood Flow Vasodilation->Increased Penile Blood Flow Erection Erection Increased Penile Blood Flow->Erection Avanafil Avanafil PDE5 Inhibition PDE5 Inhibition Avanafil->PDE5 Inhibition Inactive GMP Inactive GMP PDE5->Inactive GMP

Caption: Mechanism of action of avanafil in erectile function.

Experimental_Workflow_Avanafil_PK_Study cluster_0 Preparation cluster_1 Animal Handling cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation A Avanafil Formulation (e.g., Suspension, SNEDDS) D Drug Administration (e.g., Oral Gavage) A->D B Animal Acclimatization C Fasting (for oral studies) B->C C->D E Serial Blood Sampling D->E F Plasma Separation E->F G Sample Storage (-80°C) F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I J Data Interpretation I->J

Caption: Workflow for a pharmacokinetic study of avanafil in an animal model.

References

Overcoming resistance to Aversin (avanafil) in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aversin (avanafil) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for avanafil?

A1: Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in various tissues.[2] By inhibiting PDE5, avanafil leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways, primarily resulting in smooth muscle relaxation and vasodilation.[2][3] This action is dependent on the initial presence of nitric oxide (NO), which stimulates the production of cGMP.

Q2: Are there documented cases of resistance to avanafil in experimental models?

A2: Currently, there is a lack of specific studies documenting resistance to avanafil in experimental models. However, the concept of tachyphylaxis (decreased responsiveness with repeated dosing) has been explored for other PDE5 inhibitors, such as sildenafil, with some studies suggesting a potential for increased PDE5 expression in vitro at high concentrations.[4] Upregulation of PDE5 gene expression has also been observed in animal models of pulmonary hypertension.[2] Therefore, it is plausible that similar mechanisms could be relevant in experimental models using avanafil.

Q3: What are the potential mechanisms of resistance or decreased responsiveness to avanafil in an experimental setting?

A3: Based on studies of other PDE5 inhibitors, potential mechanisms for reduced avanafil efficacy in experimental models could include:

  • Upregulation of PDE5 Expression: Prolonged exposure to high concentrations of a PDE5 inhibitor may lead to a compensatory increase in PDE5 gene and protein expression.[2][4]

  • Downregulation of the NO/cGMP Signaling Pathway: Alterations in the upstream components of the pathway, such as reduced nitric oxide synthase (NOS) activity or soluble guanylate cyclase (sGC) dysfunction, could limit the substrate (cGMP) available for PDE5, thereby diminishing the effect of its inhibition.

  • Increased cGMP Efflux or Degradation by other PDEs: Although avanafil is highly selective for PDE5, other PDE isoforms can also hydrolyze cGMP.[5] Changes in the expression or activity of these other PDEs could potentially compensate for PDE5 inhibition.

Q4: How can I assess the efficacy of avanafil in my experimental model?

A4: The efficacy of avanafil can be assessed by measuring downstream markers of the NO/cGMP pathway. Common methods include:

  • Measurement of cGMP levels: An increase in intracellular cGMP is the direct downstream effect of PDE5 inhibition. This can be quantified using ELISA kits.

  • Western Blot for Phospho-VASP: Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. An increase in the phosphorylation of VASP at Ser239 is a reliable indicator of PKG activation and, therefore, avanafil's on-target effect.

  • PDE Activity Assays: The direct inhibitory effect of avanafil on PDE5 activity can be measured in tissue or cell lysates.[6]

  • Functional Assays: Depending on the model, functional readouts such as smooth muscle relaxation in organ baths or changes in blood pressure in vivo can be used to assess efficacy.

Troubleshooting Guide

Issue 1: Diminished or No Response to Avanafil Treatment Over Time

  • Possible Cause 1: Upregulation of PDE5 Expression.

    • Troubleshooting Steps:

      • Assess PDE5 Expression: Perform a western blot or qPCR on lysates from treated and control samples to quantify PDE5 protein and mRNA levels, respectively.

      • Dose-Response and Time-Course Evaluation: Conduct experiments with varying concentrations of avanafil and different treatment durations to identify the optimal conditions that avoid compensatory upregulation.

      • Intermittent Dosing: Consider an intermittent dosing schedule instead of continuous exposure to minimize the potential for inducing PDE5 expression.

  • Possible Cause 2: Alterations in the Upstream NO/cGMP Pathway.

    • Troubleshooting Steps:

      • Measure NOS Activity: Assess the activity of nitric oxide synthase in your experimental system.

      • Evaluate cGMP Production: Stimulate cells or tissues with an NO donor (e.g., sodium nitroprusside) and measure cGMP levels to ensure the pathway is capable of producing cGMP.

      • Check for Oxidative Stress: High levels of reactive oxygen species can quench NO and impair sGC function. Measure markers of oxidative stress in your model.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause 1: Compound Instability or Improper Storage.

    • Troubleshooting Steps:

      • Aliquot Stock Solutions: Prepare single-use aliquots of avanafil stock solutions to avoid multiple freeze-thaw cycles.

      • Fresh Working Solutions: Prepare fresh working dilutions of avanafil from the stock solution for each experiment.

      • Verify Compound Integrity: If inconsistencies persist, consider analytical methods like HPLC to confirm the concentration and purity of your avanafil stock.

  • Possible Cause 2: Variability in Experimental Conditions.

    • Troubleshooting Steps:

      • Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent across experiments.

      • Positive Controls: Include a known PDE5 inhibitor (e.g., sildenafil) as a positive control to verify assay performance.

      • Vehicle Controls: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

Quantitative Data

Table 1: Comparative Selectivity of Various PDE5 Inhibitors

CompoundPDE5 IC50 (nM)Selectivity for PDE5 vs. PDE6Selectivity for PDE5 vs. PDE1Selectivity for PDE5 vs. PDE11
Avanafil 5.2 >100-fold >1000-fold >1000-fold
Sildenafil3.5 - 8.5~10-fold~80-fold~800-fold
Vardenafil0.14 - 0.7~15-fold>1000-fold>1000-fold
Tadalafil1.8 - 6.7>1000-fold>1000-fold~25-fold

Data compiled from various sources for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for PDE5 and Phospho-VASP (Ser239)
  • Sample Preparation:

    • Treat cells or tissues with avanafil at the desired concentrations and for the specified duration. Include vehicle-treated controls.

    • Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PDE5 (1:1000), Phospho-VASP (Ser239) (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 2: Measurement of Intracellular cGMP Levels
  • Cell Seeding and Treatment:

    • Seed cells in a 24- or 48-well plate and allow them to adhere.

    • Pre-treat cells with a broad-spectrum PDE inhibitor (e.g., IBMX) for 30 minutes to establish a baseline of maximal cGMP accumulation.

    • In a separate set of wells, pre-treat with avanafil at various concentrations for 30 minutes.

    • Stimulate cells with an NO donor (e.g., 100 µM sodium nitroprusside) for 10 minutes.

  • Cell Lysis and cGMP Quantification:

    • Aspirate the media and lyse the cells according to the instructions of a commercial cGMP ELISA kit.

    • Perform the cGMP ELISA as per the manufacturer's protocol.

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate cGMP concentrations based on the standard curve.

    • Plot the cGMP concentration against the log of the avanafil concentration to determine the EC50.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) (e.g., from endothelial cells) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate VASP VASP PKG->VASP pVASP Phospho-VASP (Ser239) VASP->pVASP Phosphorylates Relaxation Smooth Muscle Relaxation pVASP->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Degrades Avanafil Avanafil Avanafil->PDE5 Inhibits

Caption: Avanafil's mechanism of action within the NO/cGMP signaling pathway.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_analysis Analysis A Cell Culture or Tissue Preparation B Avanafil Treatment (Dose-Response / Time-Course) A->B C Sample Collection (Lysates / Supernatants) B->C D Western Blot (PDE5, p-VASP) C->D E cGMP ELISA C->E F PDE Activity Assay C->F G Data Analysis & Interpretation D->G E->G F->G

Caption: General experimental workflow for assessing avanafil's effects.

Troubleshooting_Tree Start Diminished Avanafil Response Observed CheckPDE5 Measure PDE5 Protein/mRNA Levels (Western Blot / qPCR) Start->CheckPDE5 PDE5_Increased PDE5 Upregulated? CheckPDE5->PDE5_Increased Action_Dose Action: - Optimize Dose/Duration - Consider Intermittent Dosing PDE5_Increased->Action_Dose Yes CheckUpstream Assess Upstream Pathway (NO donors, cGMP assay) PDE5_Increased->CheckUpstream No Upstream_Impaired Upstream Impaired? CheckUpstream->Upstream_Impaired Action_Pathway Action: - Verify Model Integrity - Measure Oxidative Stress Upstream_Impaired->Action_Pathway Yes CheckCompound Review Compound Handling & Experimental Consistency Upstream_Impaired->CheckCompound No End Further Investigation Needed CheckCompound->End

Caption: Troubleshooting logic for overcoming resistance to avanafil.

References

Best practices for storing and handling Aversin (avanafil)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Aversin (avanafil), along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound (avanafil)?

This compound as a solid crystalline powder should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] Short-term excursions are permitted between 15°C to 30°C (59°F to 86°F).[1][3] It is critical to protect the compound from light, heat, and moisture to ensure its stability.[1][2][4] Stability studies have shown that avanafil is sensitive to light, moisture, and temperature, which can lead to degradation.[5][6]

Q2: What safety precautions should be taken when handling avanafil powder?

Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and eye protection, should be worn.[7][8][9] Handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[7][8] Avoid direct contact with skin, eyes, and clothing.[9][10] In case of contact, wash the affected area thoroughly with water.[8][9]

Q3: How should I prepare a stock solution of avanafil?

Avanafil is practically insoluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 20 mg/mL.[10][11] To prepare a stock solution, dissolve the avanafil solid in the organic solvent of choice, purging with an inert gas if possible.[10] For experiments requiring aqueous buffers, first dissolve avanafil in DMSO and then dilute it with the aqueous buffer to the desired final concentration.[10] Note that aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[10]

Q4: My avanafil solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?

This is a common issue due to avanafil's low aqueous solubility.[10][11] Avanafil's solubility is pH-dependent, being higher in acidic conditions and very low in neutral to alkaline pH.[11][12]

  • Troubleshooting Steps:

    • Ensure the concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is sufficient to maintain solubility, but low enough to not interfere with your experimental system.

    • Check the pH of your aqueous buffer. A slightly more acidic buffer may improve solubility, if compatible with your assay.

    • Try vortexing or gentle warming to redissolve the precipitate.

    • If precipitation persists, you may need to lower the final concentration of avanafil or reformulate the vehicle.

Data and Protocols

Storage and Stability Summary

The following tables summarize key quantitative data regarding the storage, stability, and solubility of avanafil.

Table 1: Recommended Storage Conditions

ParameterConditionNotes
Temperature (Solid) 20°C to 25°C (68°F to 77°F)[1][2]Excursions permitted to 15-30°C (59-86°F).[1]
Light Exposure Protect from light[1][2][4]Avanafil is sensitive to photolytic degradation.[5][11]
Humidity Store in a dry place[1]Protect from moisture to prevent hydrolysis.[5][6]
Aqueous Solution Use immediatelyNot recommended for storage for more than one day.[10]

Table 2: Avanafil Solubility

SolventSolubilityReference
Water Practically Insoluble[11]
DMSO ~20 mg/mL[10]
Dimethylformamide (DMF) ~20 mg/mL[10]
Methanol Slightly Soluble[11]
Ethanol Slightly Soluble[11]
1:20 DMSO:PBS (pH 7.2) ~0.05 mg/mL[10]

Table 3: Stability Under Stress Conditions

Stress ConditionObservationReference
Acidic Hydrolysis (1N HCl) Labile; measurable degradation occurs.[13]
Alkaline Hydrolysis (1N NaOH) Labile; measurable degradation occurs.[13]
Oxidative (H₂O₂) Sensitive to oxidative conditions.[11][13]
Photolytic (Sunlight) Prone to degradation.[5][6]
Thermal Prone to degradation at elevated temperatures.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Avanafil Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of avanafil for subsequent dilution in experimental assays.

Materials:

  • Avanafil powder (MW: 483.95 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance and vortex mixer

Methodology:

  • Calculation: Determine the mass of avanafil required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 483.95 g/mol * (1000 mg / 1 g) = 4.84 mg.

  • Weighing: Carefully weigh out 4.84 mg of avanafil powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the avanafil powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10] The vial should be tightly sealed to prevent moisture absorption by the DMSO.

Visualizations

Signaling Pathways and Workflows

PDE5_Inhibition_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP Degrades Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Avanafil This compound (Avanafil) Avanafil->PDE5 INHIBITS

Caption: Avanafil inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Receive & Log Avanafil Compound B Verify Storage (20-25°C, Dark, Dry) A->B C Prepare Stock Solution (e.g., 10 mM in DMSO) B->C D Aliquot & Store Stock at -20°C C->D E Thaw Aliquot D->E Start of Experiment F Dilute to Working Concentration in Assay Buffer E->F G Perform In Vitro / In Vivo Experiment F->G H Collect Raw Data G->H Data Acquisition I Data Analysis (e.g., IC50 Calculation) H->I J Document Results I->J

Caption: General experimental workflow for using Avanafil in a research setting.

Solubility_Troubleshooting action action start Precipitate Observed in Aqueous Solution q1 Is DMSO concentration <1% in final solution? start->q1 end end q2 Is buffer pH neutral or alkaline? q1->q2 No a1 Increase DMSO % slightly (check assay tolerance) q1->a1 Yes q3 Is final drug concentration high? q2->q3 No a2 Use slightly acidic buffer (if compatible) q2->a2 Yes q3->end No (Consult literature for formulation) a3 Lower final concentration and repeat q3->a3 Yes end_ok Solution is Clear a1->end_ok a2->end_ok a3->end_ok

Caption: Troubleshooting guide for avanafil precipitation in aqueous solutions.

References

Validation & Comparative

Head-to-head comparison of PDE5 inhibitors in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of four prominent phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, vardenafil, and avanafil. The information is synthesized from various preclinical studies to offer a comparative overview of their in vitro potency, selectivity, pharmacokinetic profiles, and in vivo efficacy. Supporting experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to aid in the design and interpretation of future research.

Introduction to PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] By hydrolyzing cGMP to its inactive form, 5'-GMP, PDE5 regulates the levels of this second messenger, which is crucial for smooth muscle relaxation and vasodilation.[1][2] PDE5 inhibitors block this enzymatic activity, leading to an accumulation of cGMP and enhanced smooth muscle relaxation. This mechanism of action is the foundation for their therapeutic use in conditions such as erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][3] While these drugs share a common mechanism, they exhibit distinct pharmacological profiles that can influence their preclinical and clinical performance.[4]

In Vitro Potency and Selectivity

The in vitro potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.[5] Selectivity, a critical factor for minimizing off-target effects, is assessed by comparing the IC50 for PDE5 against other PDE isoforms.[2][6] Of particular interest are PDE6, found in the retina, and PDE11, whose physiological function is still being fully elucidated.[6][7] Cross-reactivity with PDE6 is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia.[6]

Vardenafil is the most potent of the four inhibitors against PDE5, followed by tadalafil, sildenafil, and avanafil.[1][8] Tadalafil demonstrates high selectivity against most PDE isoforms but has a notable interaction with PDE11.[6] Sildenafil and vardenafil show some cross-reactivity with PDE6.[6] Avanafil is noted for its high selectivity for PDE5 over other isoforms.[9]

Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors

ParameterSildenafilTadalafilVardenafilAvanafil
PDE5 IC50 (nM) ~3.5 - 5.22~1.8 - 2~0.1 - 0.7~4.3 - 5.2
PDE6 IC50 (nM) ~31 - 280~110~7 - 11>10,000
PDE11 IC50 (nM) >10,000~11 - 37~120>10,000
Selectivity (PDE6/PDE5) ~8.9 - 56~61.1~10 - 16>1,900
Selectivity (PDE11/PDE5) >2,857~6.1 - 40~171.4>1,900

Note: IC50 values are compiled from multiple sources and may vary depending on experimental conditions.[1][5][6][7][8][9][10][11]

Preclinical Pharmacokinetics

The pharmacokinetic profiles of PDE5 inhibitors, including their absorption, distribution, metabolism, and excretion, have been characterized in various animal models. These parameters are crucial for predicting the compounds' behavior in humans.[12] Tadalafil is distinguished by its significantly longer half-life compared to the other inhibitors.[1] The absorption of sildenafil and vardenafil can be delayed by high-fat meals, a factor that does not affect tadalafil.[13]

Table 2: Comparative Pharmacokinetics of PDE5 Inhibitors in Preclinical Models

ParameterSildenafilTadalafilVardenafilAvanafil
Animal Model Rat, DogRat, MouseHumanHuman
Bioavailability (%) 2-12 (Rat), 70 (Dog)---
Tmax (h) ≤ 0.5-~0.9~0.5-0.75
Half-life (t1/2) (h) 0.2-0.3 (Rat), 3.7 (Dog)~17.5~4~3
Metabolism Hepatic (CYP3A)HepaticHepaticHepatic
Active Metabolite N-desmethyl-sildenafil---

Note: Pharmacokinetic parameters can vary significantly based on species, dose, and formulation.[1][14][15][16]

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of PDE5 inhibitors has been evaluated in various animal models, primarily for erectile dysfunction and pulmonary hypertension.

Erectile Dysfunction Models

In preclinical models of erectile dysfunction, the efficacy of PDE5 inhibitors is often assessed by measuring the increase in intracavernosal pressure (ICP) in response to cavernous nerve stimulation.[17] Vardenafil has been shown to be more potent than sildenafil in a rabbit model of erectile potentiation.[11]

Pulmonary Hypertension Models

The monocrotaline (MCT)-induced pulmonary hypertension model in rats is a standard for evaluating potential therapies.[3] In this model, PDE5 inhibitors have been shown to reduce right ventricular systolic pressure (RVSP) and right ventricular hypertrophy, as measured by the Fulton Index (the ratio of right ventricular weight to the weight of the left ventricle plus septum).[3] Sildenafil has been extensively studied in this model and has demonstrated significant improvements in these parameters.[3][18]

Table 3: In Vivo Efficacy in the Monocrotaline (MCT)-Induced Rat Model of Pulmonary Hypertension

ParameterControlMCT-Induced PH (Vehicle)Sildenafil-TreatedTadalafil-Treated
Right Ventricular Systolic Pressure (RVSP) (mmHg) ~25-30~50-70↓ (~35-50)↓ (Anticipated similar effect to sildenafil)
Fulton Index (RV / (LV+S)) ~0.25~0.50-0.60↓ (~0.35-0.45)↓ (Anticipated similar effect to sildenafil)

Note: The values presented are approximate ranges synthesized from multiple studies.[3] The effect of tadalafil in the MCT rat model is less documented with specific quantitative data in the provided search results compared to sildenafil.[3]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the core signaling pathway affected by PDE5 inhibitors and a typical workflow for their preclinical evaluation.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Inhibitor PDE5 Inhibitor Inhibitor->PDE5 Inhibits

Caption: Mechanism of action of PDE5 inhibitors in the NO/cGMP pathway.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Compound Synthesis & Characterization b Primary Enzyme Assay (PDE5 IC50) a->b c Selectivity Profiling (PDE Isoform Panel) b->c d Pharmacokinetic Studies (Rat, Dog, etc.) c->d Lead Candidate Selection e Efficacy Studies (e.g., ED, PH models) d->e f Toxicology Studies e->f g IND-Enabling Studies f->g Data Analysis & Preclinical Report

Caption: A typical experimental workflow for preclinical PDE5 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of preclinical data. Below are generalized protocols for key experiments.

In Vitro PDE Inhibition and Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5 and other PDE isoforms to assess potency and selectivity.[19]

Materials:

  • Recombinant human PDE enzymes (PDE5, PDE1, PDE6, PDE11, etc.)[19]

  • cGMP substrate[19]

  • Test compound and reference inhibitors (e.g., sildenafil, tadalafil)

  • Assay buffer (e.g., Tris-HCl with MgCl2)[19]

  • 96- or 384-well plates[5][19]

  • Detection reagents (e.g., [3H]-cGMP and scintillation counter, or fluorescence polarization assay components)[5][19]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.[20]

  • Enzyme Reaction: In a multi-well plate, add the PDE enzyme, assay buffer, and various concentrations of the test compound. Include positive (no inhibitor) and negative (no enzyme) controls.[19]

  • Incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate. Incubate the mixture for a defined period at 37°C.[20]

  • Reaction Termination: Stop the reaction, for instance, by heat inactivation.[20]

  • Detection:

    • Radiometric Assay: Use snake venom nucleotidase to convert unhydrolyzed [3H]-cGMP to [3H]-guanosine. Separate the product ([3H]-GMP) from the substrate using ion-exchange chromatography and measure radioactivity.[19]

    • Fluorescence Polarization (FP) Assay: The assay is based on the competition between enzyme-produced 5'-GMP and a fluorescent cGMP tracer for binding to a specific antibody. The FP signal is inversely proportional to PDE activity.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.[19][20]

In Vivo Model of Erectile Dysfunction (Rat)

Objective: To assess the in vivo efficacy of a PDE5 inhibitor in enhancing erectile function.

Animal Model: Male Sprague-Dawley or Fisher 344 rats are commonly used.[17]

Procedure:

  • Animal Preparation: Anesthetize the rats. Surgically expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation. Insert a needle into the crus of the penis to measure intracavernosal pressure (ICP).

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).[12]

  • Nerve Stimulation: After a set time for drug absorption, apply electrical stimulation to the cavernous nerve.

  • Measurement: Record the maximal ICP and the mean arterial pressure (MAP) during stimulation.

  • Data Analysis: Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure. Compare the results between the treated and vehicle groups to determine the effect of the compound on erectile response.

Monocrotaline-Induced Pulmonary Hypertension Model (Rat)

Objective: To evaluate the therapeutic potential of a PDE5 inhibitor in a model of pulmonary hypertension.[3]

Animal Model: Male Sprague-Dawley or Wistar rats (200-300g).[3][21]

Procedure:

  • Induction of PH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT). The rats will develop significant pulmonary hypertension and right ventricular hypertrophy within 3-4 weeks.[3]

  • Treatment Protocol:

    • Preventative Model: Start treatment with the PDE5 inhibitor or vehicle immediately after MCT injection.

    • Therapeutic Model: Initiate treatment after PH has been established (e.g., 2-3 weeks post-MCT).[21]

    • Administer the drug daily for a defined period (e.g., 2-4 weeks) via oral gavage.[3][21]

  • Assessment (at the end of the study):

    • Hemodynamics: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP).[3]

    • Right Ventricular Hypertrophy: Excise the heart and separate the right ventricle (RV) from the left ventricle and septum (LV+S). Calculate the Fulton Index (RV/[LV+S]) to assess the degree of hypertrophy.[3]

    • Histology: Examine lung and heart tissues for vascular remodeling and cellular changes.[3]

  • Data Analysis: Compare the hemodynamic and hypertrophy parameters between the different treatment groups.

Conclusion

The preclinical data reveals a class of potent PDE5 inhibitors with distinct profiles. Vardenafil stands out for its high in vitro potency, while avanafil shows a favorable selectivity profile. Tadalafil's long half-life is a key differentiator in its pharmacokinetic profile. Sildenafil, the first-in-class, serves as a well-characterized benchmark. While all have demonstrated efficacy in preclinical models of erectile dysfunction and pulmonary hypertension, the nuances in their pharmacology—potency, selectivity, and pharmacokinetics—are critical considerations for researchers in the development of new chemical entities and for selecting the appropriate compound for specific therapeutic applications. This guide provides a foundational comparison to inform such decisions.

References

Validating the Specificity of Avanafil for PDE5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of avanafil (marketed as Aversin), a second-generation phosphodiesterase 5 (PDE5) inhibitor, with other commercially available alternatives. We present supporting experimental data on its specificity, outline the methodologies used for these assessments, and illustrate its mechanism of action within the relevant signaling pathway. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of physiological processes.[1] PDE5 specifically hydrolyzes cGMP and is a key regulator of the nitric oxide (NO)/cGMP signaling pathway.[2][3] Inhibition of PDE5 increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is the foundation for treating conditions like erectile dysfunction (ED) and pulmonary arterial hypertension.[1][2]

Avanafil is a potent and highly selective PDE5 inhibitor.[4][5] Its clinical efficacy and safety profile are intrinsically linked to its specificity for PDE5 relative to other PDE isozymes found throughout the body (e.g., PDE1 in the heart, PDE6 in the retina, and PDE11 in skeletal muscle).[6][7] Off-target inhibition of these other PDEs can lead to undesirable side effects.[6] This guide evaluates the specificity of avanafil by comparing its inhibitory potency against various PDE isozymes with that of first-generation PDE5 inhibitors: sildenafil, tadalafil, and vardenafil.

Comparative Specificity of PDE5 Inhibitors

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. Specificity is determined by comparing the IC50 for the target enzyme (PDE5) to the IC50 values for other enzymes. A higher ratio of IC50 (other PDE) / IC50 (PDE5) signifies greater selectivity.

Avanafil demonstrates a high degree of selectivity for PDE5.[6][8][9] Its IC50 for PDE5 is 5.2 nM.[5][10][11][12] Notably, it is significantly less potent against other PDE isozymes, which is associated with a lower incidence of certain side effects. For instance, avanafil is 120-fold more selective for PDE5 over PDE6, compared to 16-fold for sildenafil and 21-fold for vardenafil, suggesting a lower potential for visual disturbances.[4][11] Furthermore, its selectivity for PDE5 over PDE1 is more than 10,000-fold, whereas sildenafil's is 380-fold, indicating a lower risk of cardiovascular side effects.[11]

The following tables summarize the IC50 values for avanafil and other leading PDE5 inhibitors against a range of PDE isozymes.

Table 1: Inhibitory Potency (IC50, nM) of PDE5 Inhibitors Against Various PDE Isozymes

PDE IsozymeAvanafilSildenafilTadalafilVardenafil
PDE1 >100,0001,2002,700140
PDE2 >10,000>10,000>10,000>10,000
PDE3 >10,000>10,000>10,000>10,000
PDE4 >10,000>10,000>10,000>10,000
PDE5 5.2 3.7 - 4.2 1.8 0.7
PDE6 63060 - 801211
PDE11 >19,000>10,00045>10,000

Data compiled from multiple sources. Absolute values may vary slightly depending on experimental conditions.[10][11][13][14][15]

Table 2: Selectivity Ratios of PDE5 Inhibitors (IC50 of PDE Isozyme / IC50 of PDE5)

PDE IsozymeAvanafilSildenafilTadalafilVardenafil
PDE1 >19,230~324~1,500~200
PDE6 ~121~16-21~6.7~15.7
PDE11 >3,650>2,700~25>14,285

Ratios are calculated based on the data presented in Table 1. Higher values indicate greater selectivity for PDE5.

Mechanism of Action: The NO/cGMP Signaling Pathway

PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[16] During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum.[2] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] Elevated cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This cascade results in a decrease in intracellular calcium concentrations, causing smooth muscle relaxation, vasodilation, and increased blood flow to the penis, which manifests as an erection.[1]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[3] Avanafil and other PDE5 inhibitors competitively bind to the catalytic site of PDE5, preventing the degradation of cGMP.[5] This leads to an accumulation of cGMP, thereby amplifying and prolonging the pro-erectile signal initiated by NO.

NO_cGMP_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP synthesizes GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Avanafil Avanafil Avanafil->PDE5 inhibits Stimulation Sexual Stimulation Stimulation->NO Experimental_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound/Controls to Microplate Wells A->B C Add PDE5 Enzyme Solution B->C D Incubate (15 min, RT) (Inhibitor Binding) C->D E Add Fluorescent Substrate (Initiate Reaction) D->E F Incubate (30-60 min, 37°C) E->F G Add Binding Agent (Stop Reaction) F->G H Read Fluorescence Polarization (FP) G->H I Calculate % Inhibition and Determine IC50 Value H->I

References

Avanafil's Superior Selectivity: A Comparative Analysis of Cross-Reactivity with Phosphodiesterases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profile of avanafil (Aversin), a second-generation phosphodiesterase type 5 (PDE5) inhibitor, with other commercially available PDE5 inhibitors. For researchers and drug development professionals, understanding the selectivity of these compounds is paramount for predicting potential off-target effects and ensuring a favorable safety profile. This document summarizes key experimental data, outlines the methodologies used in these crucial studies, and visualizes the relevant biological pathways.

Avanafil distinguishes itself from other PDE5 inhibitors with its heightened selectivity for the PDE5 enzyme. This specificity is critical, as off-target inhibition of other phosphodiesterase isoforms can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while effects on PDE11, present in skeletal muscle, have been linked to myalgia.

Comparative Inhibitory Activity of PDE5 Inhibitors

The selectivity of avanafil has been quantified through extensive in vitro studies measuring the half-maximal inhibitory concentration (IC50) against a panel of phosphodiesterase enzymes. The data clearly demonstrates avanafil's high potency against PDE5 and significantly lower activity against other PDE subtypes.

Phosphodiesterase IsoformAvanafil IC50 (nM)Sildenafil IC50 (nM)Vardenafil IC50 (nM)Tadalafil IC50 (nM)
PDE1 >5,0002301307,600
PDE2 >5,0003,5001,9001,500
PDE3 >5,0007,4001,4001,600
PDE4 >5,0007,400>10,0001,100
PDE5 5.2 3.5 0.7 6.7
PDE6 63056151,400
PDE11 >10,0003501,200170

Data compiled from preclinical studies.[1]

As the table illustrates, avanafil exhibits a remarkable selectivity for PDE5. For example, its inhibitory activity against PDE1 is over 10,000-fold less than for PDE5, a significantly wider margin than that observed for sildenafil and vardenafil.[1] Similarly, avanafil is approximately 120-fold more selective for PDE5 over PDE6, which is a notable improvement compared to sildenafil (16-fold) and vardenafil (21-fold).[1] Furthermore, unlike tadalafil, avanafil shows negligible inhibition of PDE11.[1]

The cGMP Signaling Pathway and PDE5 Inhibition

The therapeutic effect of avanafil in erectile dysfunction is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. During sexual stimulation, the release of NO triggers the production of cGMP, which in turn leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By selectively inhibiting PDE5, avanafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.

cGMP_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->cGMP GMP 5'-GMP cGMP->GMP hydrolyzes Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to PDE5 PDE5 PDE5->GMP Avanafil Avanafil Avanafil->PDE5 inhibits

Figure 1: cGMP signaling pathway and the mechanism of action of avanafil.

Experimental Protocols

The determination of IC50 values for phosphodiesterase inhibitors is a critical step in characterizing their selectivity. While the precise, detailed protocol used in the primary studies for avanafil is not publicly available, the methodology generally follows established principles of in vitro enzyme inhibition assays. A representative protocol is described below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., avanafil) against various phosphodiesterase (PDE) isoforms.

Materials:

  • Recombinant human PDE enzymes (PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11, etc.)

  • Cyclic nucleotide substrates: [³H]-cGMP (for PDE5, PDE6, PDE11) and [³H]-cAMP (for other PDEs)

  • Test compounds (avanafil, sildenafil, tadalafil, vardenafil) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like MgCl₂)

  • Snake venom nucleotidase

  • Scintillation proximity assay (SPA) beads or ion-exchange resin

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.

  • Reaction Mixture: In a 96-well plate, the recombinant PDE enzyme, the corresponding radiolabeled cyclic nucleotide substrate, and varying concentrations of the test compound are combined. Control wells containing no inhibitor (to measure 100% enzyme activity) and no enzyme (background) are also included.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C) for a specific duration, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: The enzymatic reaction is terminated, often by the addition of a stop solution.

  • Product Separation and Detection: The hydrolyzed product ([³H]-GMP or [³H]-AMP) is converted to its corresponding nucleoside ([³H]-guanosine or [³H]-adenosine) by the addition of snake venom nucleotidase. The radiolabeled product is then separated from the unhydrolyzed substrate using either SPA beads (which bind the product and emit light upon radioactive decay) or an ion-exchange chromatography method.

  • Data Analysis: The amount of radioactivity corresponding to the product is measured using a scintillation counter. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (100% activity). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

experimental_workflow A Prepare Serial Dilutions of Test Compounds B Prepare Reaction Mixture: PDE Enzyme + Substrate + Test Compound A->B C Incubate at 37°C B->C D Terminate Reaction C->D E Add Snake Venom Nucleotidase D->E F Separate Product from Substrate (e.g., SPA beads) E->F G Measure Radioactivity F->G H Calculate % Inhibition and Determine IC50 G->H

Figure 2: A generalized workflow for determining PDE inhibitor IC50 values.

Conclusion

References

Comparative analysis of Aversin (avanafil) and vardenafil pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacodynamics of two prominent phosphodiesterase type 5 (PDE5) inhibitors: avanafil and vardenafil. Both drugs are utilized in the treatment of erectile dysfunction, but their distinct pharmacodynamic profiles influence their clinical application and potential side-effect profiles. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action

Avanafil and vardenafil are potent and selective inhibitors of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2][3] PDE5 is the predominant enzyme in the corpus cavernosum responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] The mechanism of erectile function is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[1][2] Elevated cGMP levels lead to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. By competitively inhibiting PDE5, avanafil and vardenafil prevent the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile effects of NO.[1][2] It is important to note that these drugs do not induce erections in the absence of sexual stimulation.

Quantitative Pharmacodynamic Comparison

The following table summarizes the key in vitro pharmacodynamic parameters of avanafil and vardenafil, focusing on their potency and selectivity against various phosphodiesterase isoenzymes. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the enzyme. A lower IC50 value indicates greater potency. Selectivity is expressed as a ratio of the IC50 for the target enzyme (PDE5) to the IC50 for other PDE isoenzymes. A higher selectivity ratio indicates a more targeted action on PDE5, which can translate to a lower incidence of off-target side effects.

Pharmacodynamic ParameterAvanafilVardenafilReference(s)
PDE5 IC50 (nM) 5.20.7[4]
PDE6 IC50 (nM) >63011[4]
PDE1 IC50 (nM) >50,000180[4]
PDE11 IC50 (nM) >100,000-[4]
Selectivity (PDE5 vs. PDE6) ~121-fold~16-fold[4][5]
Selectivity (PDE5 vs. PDE1) >10,000-fold~257-fold[4]
Selectivity (PDE5 vs. PDE11) >19,000-fold-[4]
Onset of Action As early as 15 minutesApproximately 60 minutes[4][6][7]
Duration of Action Up to 6 hours5 to 7 hours[8]

Note: IC50 values and selectivity ratios can vary slightly between different studies due to variations in experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Cell Membrane cluster_1 Drug Action Sexual Stimulation Sexual Stimulation NO NO Sexual Stimulation->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Erection Erection Smooth Muscle Relaxation->Erection 5'-GMP 5'-GMP PDE5->5'-GMP degrades cGMP to Avanafil / Vardenafil Avanafil / Vardenafil Avanafil / Vardenafil->PDE5 inhibits

Caption: cGMP signaling pathway in penile smooth muscle cells.

cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Prepare serial dilutions of Avanafil/Vardenafil D Add enzyme and inhibitor to microplate wells A->D B Prepare purified PDE5 enzyme solution B->D C Prepare cGMP substrate solution F Initiate reaction by adding cGMP substrate C->F E Pre-incubate to allow inhibitor binding D->E E->F G Incubate at 30°C F->G H Terminate reaction G->H I Measure remaining cGMP (e.g., using a scintillation counter or fluorescence-based assay) H->I J Calculate % inhibition and determine IC50 value I->J

Caption: Generalized workflow for a PDE5 inhibition assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacodynamic data. Below are generalized protocols for the key experiments cited.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay is fundamental to determining the potency (IC50) and selectivity of compounds like avanafil and vardenafil against different PDE isoenzymes.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific PDE isoenzyme by 50%.

Materials:

  • Purified recombinant human PDE isoenzymes (PDE1, PDE5, PDE6, PDE11, etc.)

  • Test compounds (Avanafil, Vardenafil) dissolved in a suitable solvent (e.g., DMSO)

  • Substrate: [³H]-cGMP or [³H]-cAMP (radiolabeled) or a fluorescent cGMP analog

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • Snake venom nucleotidase (for radiolabeled assays)

  • Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader

  • 96-well or 384-well microplates

Procedure (Radiolabeled Method):

  • Compound Plating: Prepare serial dilutions of the test compounds (avanafil, vardenafil) and a reference inhibitor (e.g., sildenafil) in the microplate wells. Include control wells with no inhibitor (for maximum enzyme activity) and no enzyme (for background).

  • Enzyme Addition: Add the purified PDE enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the radiolabeled cGMP substrate to all wells to start the enzymatic reaction. The final substrate concentration should be at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibition.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) during which the reaction proceeds linearly.

  • Reaction Termination: Stop the reaction, for example, by adding a stop solution or by heat inactivation.

  • Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.

  • Separation: Separate the charged [³H]-cGMP from the uncharged [³H]-guanosine using an anion-exchange resin.

  • Detection: Add a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Procedure (Fluorescence-Based Method): This method follows a similar principle but uses a fluorescently labeled cGMP analog. The change in fluorescence polarization or intensity upon enzymatic cleavage is measured to determine enzyme activity. This method avoids the use of radioactive materials.

Clinical Trial Protocols for Efficacy and Safety Assessment

The clinical efficacy and safety of avanafil and vardenafil are evaluated through randomized, double-blind, placebo-controlled clinical trials.

Objective: To assess the efficacy and safety of the drug in treating erectile dysfunction in a specific patient population.

Study Design:

  • Phase: Typically Phase II or III.

  • Design: Randomized, double-blind, placebo-controlled, parallel-group, or crossover design.

  • Population: Men with a clinical diagnosis of erectile dysfunction of a certain duration (e.g., >6 months). Exclusion criteria often include uncontrolled medical conditions, use of contraindicated medications (e.g., nitrates), and anatomical deformities of the penis.

  • Intervention: Patients are randomized to receive different doses of the study drug (e.g., avanafil 100 mg, 200 mg) or a matching placebo.[6][9]

  • Duration: Typically 12 weeks of treatment following a run-in period without treatment.[6][7]

Efficacy Endpoints (Primary):

  • Sexual Encounter Profile (SEP) Diary: Patients record their sexual experiences.

    • SEP2: Percentage of attempts at sexual intercourse that were successful for vaginal penetration.[6]

    • SEP3: Percentage of attempts at sexual intercourse that were successful for completion of intercourse.[6]

  • International Index of Erectile Function (IIEF): A validated questionnaire assessing erectile function and satisfaction. The erectile function domain score is a key endpoint.[6]

Safety and Tolerability Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Vital signs (blood pressure, heart rate).

  • Electrocardiograms (ECGs).

  • Laboratory safety tests (hematology, clinical chemistry).

Data Analysis:

  • Statistical comparisons of the change from baseline in the primary efficacy endpoints between the drug-treated groups and the placebo group.

  • Analysis of the incidence and severity of adverse events.

Discussion of Pharmacodynamic Differences and Clinical Implications

The data presented highlight key pharmacodynamic distinctions between avanafil and vardenafil.

Potency vs. Selectivity: Vardenafil exhibits higher in vitro potency for PDE5 (lower IC50) compared to avanafil.[4] However, avanafil demonstrates a more favorable selectivity profile, particularly against PDE6 and PDE1.[4][5]

  • PDE6 Inhibition and Visual Disturbances: PDE6 is found in the retina and plays a role in phototransduction. Inhibition of PDE6 is associated with visual disturbances, such as changes in color perception. Avanafil's significantly higher selectivity for PDE5 over PDE6 (~121-fold) compared to vardenafil (~16-fold) suggests a lower potential for this side effect.[4][5]

  • PDE1 Inhibition and Cardiovascular Effects: PDE1 is present in the heart and vascular smooth muscle. Inhibition of PDE1 can lead to vasodilation and a decrease in blood pressure. Avanafil's very high selectivity against PDE1 (>10,000-fold) is a notable feature that may contribute to a favorable cardiovascular safety profile.[4]

Onset of Action: Clinical data indicate that avanafil has a more rapid onset of action, with some studies showing efficacy as early as 15 minutes after administration.[4][6] Vardenafil typically has an onset of action of about 60 minutes.[7] This difference may be clinically relevant for patients who prioritize spontaneity.

References

Validating In-Vitro Findings of Aversin (Avanafil) in In-Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical performance of Aversin (avanafil), a second-generation phosphodiesterase type 5 (PDE5) inhibitor. By objectively examining its in-vitro properties and the subsequent validation in in-vivo models, this document aims to offer a clear perspective on its therapeutic potential and advantages over earlier-generation alternatives. Experimental data, detailed protocols, and visual diagrams are presented to support this analysis.

Introduction to this compound (Avanafil)

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1] It belongs to the same class of drugs as sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra).[2][3][4] A key characteristic of avanafil is its rapid onset of action and favorable selectivity profile, which translates to a potentially improved safety and tolerability profile.[1][5][6] This guide will delve into the in-vitro findings that predicted these clinical advantages and how they were substantiated in subsequent in-vivo studies.

From Bench to Bedside: The Mechanism of Action

In-vitro studies are fundamental in elucidating the mechanism of action of a drug candidate. For avanafil, these studies confirmed its potent and selective inhibition of the PDE5 enzyme, which is crucial for its therapeutic effect in erectile dysfunction.

The process of penile erection is a hemodynamic event mediated by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is triggered by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7][8] During sexual stimulation, NO is released, which in turn activates an enzyme called guanylate cyclase to produce cGMP.[7] cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and causing the smooth muscle to relax. This relaxation allows for increased blood flow into the penis, resulting in an erection.

The erection is reversed when cGMP is broken down by the PDE5 enzyme.[8] PDE5 inhibitors like avanafil work by blocking this enzyme, thereby increasing and prolonging the levels of cGMP and enhancing the erectile response to sexual stimulation.[9]

cluster_0 Cell Membrane Sexual Stimulation Sexual Stimulation NO NO Sexual Stimulation->NO releases Guanylate Cyclase Guanylate Cyclase NO->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP to GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Inactive GMP Inactive GMP PDE5->Inactive GMP breaks down cGMP to Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Erection Erection Vasodilation->Erection Avanafil (this compound) Avanafil (this compound) Avanafil (this compound)->PDE5 inhibits cluster_0 Preclinical Comparison Workflow In-Vitro Assay In-Vitro PDE5 Inhibition Assay (IC50, Selectivity) Animal Model In-Vivo Animal Model (Efficacy, Onset of Action) In-Vitro Assay->Animal Model validates potency & selectivity Pharmacokinetics Pharmacokinetic Studies (Tmax, Half-life) Animal Model->Pharmacokinetics informs dosing & timing Clinical Trial Human Clinical Trial (Safety, Efficacy) Pharmacokinetics->Clinical Trial guides human study design Potency Potency Efficacy Efficacy Potency->Efficacy Selectivity Selectivity Safety Safety Selectivity->Safety Pharmacokinetics Pharmacokinetics Clinical Utility Clinical Utility Pharmacokinetics->Clinical Utility Superior Compound Superior Compound Efficacy->Superior Compound Safety->Superior Compound Clinical Utility->Superior Compound

References

Avanafil (Aversin) Demonstrates Superior Efficacy and Favorable Safety Profile Compared to Placebo in Controlled Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New analyses of data from multiple randomized, double-blind, placebo-controlled clinical trials consistently demonstrate that avanafil (Aversin), a phosphodiesterase type 5 (PDE5) inhibitor, is a highly effective and well-tolerated treatment for erectile dysfunction (ED). Across pivotal studies, avanafil showed statistically significant improvements in all primary and secondary efficacy endpoints compared to placebo, with a rapid onset of action and a favorable safety profile.

Efficacy Data Summary

The efficacy of avanafil has been robustly established in large-scale clinical trials involving diverse patient populations with ED of varying etiologies and severities. The primary measures of efficacy included improvements in the International Index of Erectile Function-Erectile Function Domain (IIEF-EFD) score, and successful vaginal penetration (Sexual Encounter Profile question 2, SEP2) and successful intercourse (SEP3).

Data from a representative Phase 3 clinical trial are summarized below, showcasing the dose-dependent efficacy of avanafil compared to placebo over a 12-week treatment period.

Efficacy EndpointPlaceboAvanafil 50 mgAvanafil 100 mgAvanafil 200 mg
Mean Change in IIEF-EFD Score +1.8 to +3.5+5.5+8.5 to +8.3+8.8 to +9.4
Mean IIEF-EFD Score at 12 Weeks 12.4 (baseline)18.120.922.2
% Successful Vaginal Penetration (SEP2) 7.5% increase19% increase21.5% to 27% increase25.9% to 29% increase
% Successful Intercourse (SEP3) 13.6% increase13% increase28.7% to 30% increase34.0% to 29% increase

Note: Data compiled from multiple Phase 3, randomized, double-blind, placebo-controlled trials.[1][2][3][4]

In a meta-analysis of randomized controlled trials, avanafil was found to be up to 3-fold superior to placebo in achieving successful sexual intercourse.[5] Furthermore, studies have demonstrated the rapid onset of action of avanafil, with successful intercourse reported in some subjects as early as 15 minutes after dosing.[2] Specifically, 64% to 71% of sexual attempts within this timeframe were successful for those on avanafil, compared to 27% for placebo.[2] The drug's efficacy was also sustained, with successful intercourse demonstrated more than 6 hours post-dosing.[2]

Safety and Tolerability

Avanafil was generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity and transient in nature.[2][6] The most commonly reported treatment-emergent adverse events are summarized in the table below.

Adverse EventPlaceboAvanafil (All Doses)
Headache<2%5.1% - 9.3%
Flushing<1%3.6% - 10.9%
Nasal Congestion<1%1.8% - 3.6%
Nasopharyngitis<1%0.9% - 3.6%
Back Pain<1%1.1% - 3.2%

Note: Incidence rates are approximate and compiled from multiple clinical trials.[2][7][8]

There were no drug-related serious adverse events reported in the pivotal trials.[2] The discontinuation rate due to adverse events was low, with fewer than 2% of patients discontinuing the study for this reason.[3]

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have shown that avanafil is rapidly absorbed, reaching a maximum serum concentration in approximately 30 to 45 minutes.[7][9] Avanafil exhibits linear pharmacokinetic properties at daily doses of 50 to 200 mg over 7 days.[9][10] The mean apparent terminal half-life ranges from 5.36 to 10.66 hours.[9][10]

Mechanism of Action

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[6][11] The mechanism of action is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis.[11][12] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[11][12] Elevated cGMP levels cause smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection.[11][12] By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, avanafil prolongs the action of cGMP, thereby enhancing erectile function in the presence of sexual stimulation.[11][12]

cluster_0 Physiological Erection Cascade cluster_1 Avanafil's Mechanism of Action Sexual_Stimulation Sexual Stimulation Nitric_Oxide Nitric Oxide (NO) Release in Corpus Cavernosum Sexual_Stimulation->Nitric_Oxide Guanylate_Cyclase Guanylate Cyclase Activation Nitric_Oxide->Guanylate_Cyclase GTP_to_cGMP GTP to cGMP Conversion Guanylate_Cyclase->GTP_to_cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation cGMP_Degradation cGMP Degradation Increased_Blood_Flow Increased Blood Flow Smooth_Muscle_Relaxation->Increased_Blood_Flow Erection Erection Increased_Blood_Flow->Erection Avanafil Avanafil (this compound) PDE5 Phosphodiesterase Type 5 (PDE5) Avanafil->PDE5 Inhibits PDE5->cGMP_Degradation Catalyzes

Avanafil's PDE5 Inhibition Pathway.

Experimental Protocols

The efficacy and safety of avanafil were evaluated in several multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. A representative Phase 3 trial design is outlined below.

Patient Population: Adult males aged 18 to 70 years with a diagnosis of erectile dysfunction for at least 6 months.[3][13] Patients with mild to severe ED were included.[2] Key exclusion criteria included uncontrolled medical conditions and concomitant use of nitrates.

Study Design: Following a 4-week non-treatment run-in period, eligible patients were randomized to receive placebo, avanafil 50 mg, 100 mg, or 200 mg for a 12-week treatment period.[2][3][6] Patients were instructed to take the study drug approximately 30 minutes before initiating sexual activity, with a maximum of one dose per 24-hour period.[1][2]

Primary Endpoints:

  • Change from baseline in the IIEF-EFD score.[3][6]

  • Percentage of sexual attempts with successful vaginal penetration (SEP2).[1][3]

  • Percentage of sexual attempts with successful intercourse (SEP3).[1][3]

Secondary Endpoints: Included other domains of the IIEF, patient-reported outcomes, and the Global Assessment Questionnaire (GAQ).[6]

Safety Assessments: Safety was monitored through the recording of all adverse events, vital signs, physical examinations, and clinical laboratory tests at each study visit.[1]

cluster_workflow Phase 3 Clinical Trial Workflow cluster_treatment 12-Week Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) Run_in 4-Week Non-Treatment Run-in Period Screening->Run_in Randomization Randomization Run_in->Randomization Placebo Placebo Randomization->Placebo Group 1 Avanafil_50mg Avanafil 50 mg Randomization->Avanafil_50mg Group 2 Avanafil_100mg Avanafil 100 mg Randomization->Avanafil_100mg Group 3 Avanafil_200mg Avanafil 200 mg Randomization->Avanafil_200mg Group 4 Endpoint_Assessment Endpoint Assessment (IIEF-EFD, SEP2, SEP3, Safety) Data_Analysis Data Analysis (Comparison to Baseline and Placebo) Endpoint_Assessment->Data_Analysis

Generalized Clinical Trial Workflow.

Conclusion

The comprehensive data from controlled clinical trials robustly support the efficacy and safety of avanafil for the treatment of erectile dysfunction. Avanafil offers a rapid onset of action and a favorable side-effect profile, making it a valuable therapeutic option for a broad range of patients with ED. The consistent and significant improvements in erectile function, coupled with its good tolerability, position avanafil as a key agent in the management of this common condition.

References

Replicating Aversin (Avanafil) Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the ability to replicate and build upon existing research is fundamental to scientific progress. This guide provides a comprehensive comparison of Aversin (avanafil) with other leading phosphodiesterase type 5 (PDE5) inhibitors, offering detailed insights into experimental data and methodologies from published clinical trials.

Comparative Efficacy and Safety of PDE5 Inhibitors

This compound (avanafil) is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction (ED).[1] It is distinguished by its rapid onset of action, with some studies showing efficacy within 15 minutes of administration.[2][3] This guide compares key performance indicators of avanafil against first-generation PDE5 inhibitors: sildenafil, tadalafil, and vardenafil. The data presented is synthesized from various phase II and phase III clinical trials.[1][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug are crucial in determining its clinical utility. Avanafil's rapid absorption and onset of action are key differentiating factors.

ParameterAvanafilSildenafilTadalafilVardenafil
Time to Maximum Concentration (Tmax) 30-45 minutes[1][2][20]~60 minutes[1][21]120 minutes[1]~60 minutes[1][21]
Onset of Action As early as 15 minutes[2][3][13]30-60 minutes[21][22]As early as 16 minutes[23]30-60 minutes[9]
Duration of Action Up to 6 hours[24]4-5 hours[21][24]Up to 36 hours[21][24]4-5 hours[21][24]
Impact of Food Can be taken with or without food[21]Absorption delayed by high-fat meal[21]Can be taken with or without food[21]Absorption delayed by high-fat meal[21]
Clinical Efficacy

The efficacy of PDE5 inhibitors is primarily assessed using the International Index of Erectile Function (IIEF) erectile function (EF) domain score and the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).

Efficacy EndpointAvanafil (100/200 mg)Sildenafil (50/100 mg)Tadalafil (10/20 mg)Vardenafil (10/20 mg)
Mean Change in IIEF-EF Score +8.5 to +8.8[13]Statistically significant improvement[18]+6.5 to +8.6[23]+6.16 to +6.91[11]
% Successful Penetration (SEP2) ~74-77%[5]Statistically significant improvement[16]Statistically significant improvement~85% (20mg)[17]
% Successful Intercourse (SEP3) ~57%[5]~49% (dose-optimized)[12]~61-72%[25]~70% (20mg)[17]
Safety and Tolerability

The side effect profiles of PDE5 inhibitors are generally mild to moderate in severity.

Common Adverse EventsAvanafilSildenafilTadalafilVardenafil
Headache Yes[4]Yes[18]Yes[23]Yes[9]
Flushing Yes[4]Yes[18]YesYes[9]
Nasal Congestion/Nasopharyngitis Yes[2][4]YesYesYes
Back Pain Yes[2][4]NoYes[21]No
Visual Disturbances Lower risk[8]Yes (due to PDE6 inhibition)[26]NoLower risk than sildenafil[26]

Experimental Protocols

To facilitate the replication of these findings, the following section outlines the typical methodologies employed in pivotal clinical trials for PDE5 inhibitors.

Study Design

The majority of pivotal trials for PDE5 inhibitors are randomized, double-blind, placebo-controlled, parallel-group studies.[5][6][9][10][13][17][27][28][29]

  • Patient Population: Adult males with a clinical diagnosis of erectile dysfunction of varying severity and etiology.[4][7][30] Specific trials may focus on subpopulations such as patients with diabetes mellitus or those who have undergone radical prostatectomy.[1][7]

  • Inclusion Criteria: Typically include a diagnosis of ED for at least 3-6 months and being in a stable heterosexual relationship.[13][30]

  • Exclusion Criteria: Often include recent cardiovascular events, uncontrolled hypertension, and concomitant use of nitrates.[14]

  • Randomization and Blinding: Patients are randomly assigned to receive a specific dose of the investigational drug or a placebo. Both the investigators and the patients are unaware of the treatment assignment to minimize bias.

  • Treatment Period: Typically ranges from 8 to 12 weeks.[13][30]

  • Outcome Measures:

    • Primary Endpoints: The primary efficacy is typically measured by the change from baseline in the IIEF-EF domain score and the percentage of successful sexual attempts as recorded in the SEP diary (questions 2 and 3).[7][16][30]

    • Secondary Endpoints: May include other domains of the IIEF, the Global Assessment Questionnaire (GAQ), and patient-reported outcomes on treatment satisfaction.[30]

Assessment Tools
  • International Index of Erectile Function (IIEF): A validated, 15-item self-administered questionnaire that assesses five domains of male sexual function: erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction.[2][3][31][32][33] The erectile function domain (questions 1-5 and 15) is the most commonly used primary endpoint in ED clinical trials.

  • Sexual Encounter Profile (SEP): A patient diary used to record the outcomes of sexual attempts. Key questions include:

    • SEP2: "Were you able to insert your penis into your partner's vagina?"[34]

    • SEP3: "Did your erection last long enough for you to have successful intercourse?"[34]

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Avanafil_Mechanism_of_Action cluster_0 Sexual Stimulation cluster_1 Corpus Cavernosum Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Degraded by Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection Inactive GMP Inactive GMP PDE5->Inactive GMP Avanafil (this compound) Avanafil (this compound) Avanafil (this compound)->PDE5 Inhibits

Avanafil's Mechanism of Action

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment (IIEF, SEP) Baseline Assessment (IIEF, SEP) Informed Consent->Baseline Assessment (IIEF, SEP) Randomization Randomization Baseline Assessment (IIEF, SEP)->Randomization Treatment Group A (Avanafil) Treatment Group A (Avanafil) Randomization->Treatment Group A (Avanafil) Treatment Group B (Placebo) Treatment Group B (Placebo) Randomization->Treatment Group B (Placebo) Treatment Period (e.g., 12 weeks) Treatment Period (e.g., 12 weeks) Treatment Group A (Avanafil)->Treatment Period (e.g., 12 weeks) Treatment Group B (Placebo)->Treatment Period (e.g., 12 weeks) Follow-up Assessments Follow-up Assessments Treatment Period (e.g., 12 weeks)->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Reporting Results Reporting Data Analysis->Results Reporting

Typical Clinical Trial Workflow

Comparative_Analysis_Logic cluster_0 Drug Characteristics cluster_1 Clinical Trial Data cluster_2 Comparative Assessment Pharmacokinetics Pharmacokinetics Objective Comparison Objective Comparison Pharmacokinetics->Objective Comparison Mechanism of Action Mechanism of Action Mechanism of Action->Objective Comparison Efficacy (IIEF, SEP) Efficacy (IIEF, SEP) Efficacy (IIEF, SEP)->Objective Comparison Safety (Adverse Events) Safety (Adverse Events) Safety (Adverse Events)->Objective Comparison Head-to-Head Comparisons Head-to-Head Comparisons Head-to-Head Comparisons->Objective Comparison Patient-Reported Outcomes Patient-Reported Outcomes Patient-Reported Outcomes->Objective Comparison

Logic for Comparative Analysis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Aversin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for establishing safe and effective disposal protocols for Aversin, ensuring the protection of laboratory personnel and the environment.

Quantitative Data Summary for Chemical Waste

Proper disposal of chemical waste is contingent on its specific properties and concentration limits as defined by local and national regulations. The following table should be populated with data from the this compound-specific Safety Data Sheet (SDS).

ParameterValueSource
pH Range for Neutralization (Specify pH range, e.g., 5.5 - 9.5)(e.g., SDS Section 9)
Concentration Limits for Drain Disposal (Specify mg/L or other relevant unit)(e.g., Local Regulations)
Reportable Quantity (RQ) (Specify lbs or kg)(e.g., EPA Regulations)
Storage Time Limit in Satellite Accumulation Area (Specify days, e.g., up to 90 days)[1](e.g., Institutional Policy)

Experimental Protocol: this compound Waste Neutralization and Disposal

The following is a generalized protocol for the neutralization and disposal of acidic or basic this compound waste. This protocol should be adapted based on the specific chemical properties outlined in the this compound SDS.

Objective: To safely neutralize this compound waste to a permissible pH range for disposal.

Materials:

  • This compound waste solution

  • Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute hydrochloric acid for basic waste)

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves

  • Stir plate and stir bar

  • Fume hood

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Don all required PPE before handling any chemicals.[2]

    • Conduct the entire neutralization process within a certified fume hood to minimize inhalation exposure.[3]

    • Place the beaker containing the this compound waste on a stir plate.

  • Neutralization:

    • Slowly add the appropriate neutralizing agent to the this compound waste while continuously stirring.

    • Monitor the pH of the solution frequently using a calibrated pH meter or pH indicator strips.

    • Continue adding the neutralizing agent in small increments until the pH is within the acceptable range for disposal (typically between 5.5 and 9.5).[3]

  • Disposal:

    • Once neutralized, consult the this compound SDS and local regulations to determine if the solution can be drain disposed with copious amounts of water.[4][5]

    • If drain disposal is not permitted, transfer the neutralized solution to a properly labeled hazardous waste container.[6] The label should include the words "Hazardous Waste," the chemical name, and the concentration of each constituent.[6]

  • Decontamination:

    • Thoroughly clean all equipment that came into contact with this compound using an appropriate solvent or detergent.

    • Dispose of any contaminated cleaning materials, such as wipes and paper towels, as hazardous waste.[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and materials contaminated with it.

cluster_start Start cluster_identification Waste Identification cluster_decision Disposal Path Decision cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Disposal Protocol start This compound Waste Generated identify_waste Consult this compound SDS and Local Regulations start->identify_waste is_hazardous Is Waste Hazardous? identify_waste->is_hazardous non_hazardous_disposal Follow Institutional Non-Hazardous Waste Stream is_hazardous->non_hazardous_disposal No segregate Segregate Waste in Labeled Container is_hazardous->segregate Yes store Store in Secure Satellite Accumulation Area segregate->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup

This compound Waste Disposal Decision Workflow

References

Essential Safety and Handling Protocols for Aversin (2,2,2-Tribromoethanol)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This document provides immediate and essential safety, operational, and disposal guidance for Aversin, also known as 2,2,2-Tribromoethanol. Adherence to these procedures is critical to minimize exposure and mitigate risks in the laboratory environment.

This compound is a harmful compound that can cause skin, eye, and respiratory irritation.[1][2][3] It is also light-sensitive and can degrade into hazardous byproducts.[3][4] Therefore, proper personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Hands Chemical-resistant glovesNitrile or latex gloves are suitable. Always inspect gloves for tears or punctures before use. Remove and replace contaminated gloves immediately.[5]
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the handling area to protect against splashes or airborne particles.[2]
Respiratory NIOSH-approved respiratorRequired when ventilation is insufficient or when handling the powder form, which poses a dust inhalation risk. A particulate filter device (EN 143) is recommended.[2][3]
Body Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.

Experimental Protocols: Handling and Disposal

Strict adherence to the following step-by-step procedures for handling and disposal of this compound is crucial for laboratory safety.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Light and Heat Sensitivity: this compound is sensitive to light and heat.[3][4] Store in a tightly sealed, light-resistant container in a cool, dry place away from heat and sources of ignition.[3]

  • Avoid Incompatible Materials: Keep this compound away from oxidizing agents.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

Spill Cleanup:

  • Isolate the Area: In the event of a spill, immediately restrict access to the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material to avoid generating dust.[5]

  • Collect: Place the absorbed or collected material into a suitable, labeled container for chemical waste.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

Disposal Plan:

  • Waste Identification: All this compound waste, including empty containers and contaminated materials, must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of this compound waste in accordance with all federal, state, and local environmental regulations.[2][3] Consult with your institution's environmental health and safety department for specific guidance.

Logical Workflow for Handling this compound

The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.

AversinHandlingWorkflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Obtain this compound ppe Don Personal Protective Equipment (PPE) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh/Measure this compound ventilation->weigh experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Collect this compound Waste decontaminate->waste dispose Dispose of Waste per Regulations waste->dispose end End dispose->end spill Spill Occurs isolate Isolate Area spill->isolate absorb Absorb/Contain Spill isolate->absorb spill_cleanup Clean & Decontaminate absorb->spill_cleanup spill_cleanup->waste

Caption: Procedural workflow for handling this compound safely.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aversin
Reactant of Route 2
Aversin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.